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  • Product: 2-Chloromethylene-malonic acid diethyl ester
  • CAS: 28783-51-9

Core Science & Biosynthesis

Foundational

2-Chloromethylene-malonic acid diethyl ester synthesis and properties

This guide details the synthesis, physicochemical properties, and applications of Diethyl (chloromethylene)malonate (CAS 28783-51-9), often referred to as 2-Chloromethylene-malonic acid diethyl ester .[1][2] Synthesis, P...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, physicochemical properties, and applications of Diethyl (chloromethylene)malonate (CAS 28783-51-9), often referred to as 2-Chloromethylene-malonic acid diethyl ester .[1][2]

Synthesis, Properties, and Applications in Heterocyclic Chemistry

Executive Summary

Diethyl (chloromethylene)malonate is a highly reactive, electrophilic building block used extensively in organic synthesis. Structurally, it features a vinyl chloride moiety flanked by two electron-withdrawing ester groups. This "push-pull" alkene architecture makes the


-carbon highly susceptible to nucleophilic attack, serving as a superior alternative to diethyl (ethoxymethylene)malonate (EMME) when faster reaction kinetics or milder conditions are required. It is a critical intermediate for synthesizing polysubstituted heterocycles, including quinolines, pyrimidines, and pyrroles.

Chemical Profile & Properties[1][2][3][4][5][6]

The compound exists as a colorless oil that is sensitive to moisture. It must be handled under inert atmosphere to prevent hydrolysis back to the hydroxymethylene derivative.

Table 1: Physicochemical Specifications
PropertyDataNote
IUPAC Name Diethyl 2-(chloromethylene)propanedioate
CAS Number 28783-51-9
Molecular Formula

Molecular Weight 206.62 g/mol
Appearance Colorless to pale yellow oilDarkens on storage
Boiling Point 64–66 °C @ 0.2 TorrHigh vacuum required
Density ~1.18 g/mLEstimated
Solubility DCM, Toluene, THF, Ethyl AcetateHydrolyzes in water
Stability Moisture SensitiveStore under

at 4°C
Spectral Characteristics[5][7]
  • 
    -NMR (
    
    
    
    ):
    
    
    1.29 (t, 3H), 1.34 (t, 3H), 4.26 (q, 2H), 4.37 (q, 2H), 7.47 (s, 1H, =CH-Cl) .[3]
  • IR (

    
    ):  3080 (=C-H), 1740 (C=O, ester), 1610 (C=C).
    

Synthesis Protocol

The most robust synthesis route involves the chlorination of diethyl (hydroxymethylene)malonate using thionyl chloride (


). This method is preferred over direct chlorination of EMME due to higher yields and cleaner byproduct profiles.
Reaction Scheme

The synthesis proceeds in two stages:

  • Formylation: Generation of the hydroxymethylene enol from diethyl malonate.

  • Chlorination: Conversion of the enol to the vinyl chloride.

SynthesisRoute Figure 1: Two-step synthesis workflow from diethyl malonate. SM Diethyl Malonate (Starting Material) Inter Diethyl (hydroxymethylene)malonate (Enol Intermediate) SM->Inter Claisen Condensation (0-5°C -> RT) Reagent1 Ethyl Formate NaH or NaOEt Reagent1->Inter Product Diethyl (chloromethylene)malonate (Final Product) Inter->Product Nucleophilic Substitution (Reflux, -SO2, -HCl) Reagent2 SOCl2 cat. DMF, Toluene Reagent2->Product

Detailed Experimental Procedure
Step 1: Preparation of Diethyl (hydroxymethylene)malonate
  • Reagents: Diethyl malonate (1.0 eq), Ethyl formate (1.5 eq), Sodium hydride (1.1 eq), dry

    
     or Toluene.
    
  • Protocol:

    • Suspend NaH in dry solvent under Argon.

    • Add ethyl formate dropwise at 0°C.

    • Add diethyl malonate dropwise, maintaining temperature <10°C (exothermic).

    • Stir at room temperature for 12 hours. The sodium salt precipitates.

    • Acidify carefully with cold 2M

      
       to pH 2.
      
    • Extract with ether, dry over

      
      , and concentrate. Use the crude oil (enol form) directly or distill (bp ~110°C @ 12 Torr).
      
Step 2: Chlorination to Diethyl (chloromethylene)malonate
  • Reagents: Diethyl (hydroxymethylene)malonate (1.0 eq), Thionyl chloride (

    
    , 1.1 eq), DMF (catalytic, 5 mol%), Toluene (solvent).
    
  • Protocol:

    • Dissolve the hydroxymethylene intermediate in dry toluene.

    • Add catalytic DMF.

    • Add

      
       dropwise at room temperature.
      
    • Critical Step: Heat the mixture to reflux until gas evolution (

      
      , HCl) ceases (approx. 2–3 hours).
      
    • Remove solvent and excess

      
       under reduced pressure.
      
    • Purification: Distill the residue under high vacuum (0.2 Torr). Collect the fraction boiling at 64–66°C.

    • Storage: Store immediately under inert gas at 4°C.

Mechanistic Insight: The catalytic DMF forms a Vilsmeier-Haack-type chloroiminium intermediate with


, which activates the enolic oxygen, facilitating the substitution of the hydroxyl group with chloride.

Reactivity & Applications

Diethyl (chloromethylene)malonate is a "chemical chameleon," acting primarily as a


-electrophile in addition-elimination reactions.
Key Reaction Pathways[7][8]
  • Nucleophilic Vinylic Substitution (

    
    V): 
    The chloride is a facile leaving group. Nucleophiles (amines, thiols, hydrazines) attack the 
    
    
    
    -carbon, followed by chloride elimination. This preserves the double bond geometry (retention or inversion depending on mechanism).
    • Application: Synthesis of enaminomalonates (precursors to quinolines via Gould-Jacobs cyclization).

  • Cyclocondensation: Bifunctional nucleophiles (e.g., amidines, urea, hydrazines) undergo a cascade sequence:

    • Step 1: Substitution of Cl.

    • Step 2: Cyclization onto one of the ester carbonyls.

    • Product: Pyrimidines, Pyrazoles, Isoxazoles.

Reactivity Figure 2: Divergent synthesis pathways for heterocyclic construction. Substrate Diethyl (chloromethylene)malonate Path1 Reaction with Primary Amines (R-NH2) Substrate->Path1 Path2 Reaction with Hydrazines (R-NH-NH2) Substrate->Path2 Path3 Reaction with Amidines (R-C(=NH)NH2) Substrate->Path3 Prod1 Diethyl (aminomethylene)malonates (Gould-Jacobs Precursor) Path1->Prod1 Addn-Elimination (-HCl) Prod2 Ethyl 1-substituted-pyrazole-4-carboxylates Path2->Prod2 Cyclization (-HCl, -EtOH) Prod3 Ethyl 4-pyrimidinecarboxylates Path3->Prod3 Cyclization (-HCl, -EtOH)

Case Study: Synthesis of -1,2,3-Triazoles

Researchers have utilized diethyl (chloromethylene)malonate to synthesize precursors for triazoles.[3] The chloro group allows for rapid substitution with sodium azide or other nitrogen nucleophiles under mild conditions where the ethoxy-analog (EMME) might require forcing conditions that degrade sensitive substrates [1].

Case Study: Pyrrole Synthesis

Reaction with vinyl aziridines or specific amine derivatives allows for ring expansion or cyclization to form substituted pyrrole-4,4-dicarboxylates.[4] The high electrophilicity of the chloromethylene group is essential for the initial capture of the nucleophile [3].

Safety & Handling (MSDS Summary)

  • Hazards: Causes severe skin burns and eye damage (Skin Corr. 1B). Lachrymator. Reacts violently with water to release HCl gas.

  • PPE: Face shield, chemical-resistant gloves (Nitrile/Neoprene), respirator with acid gas cartridge.

  • Spill Control: Absorb with dry sand or vermiculite. Do not use water. Neutralize with weak base (sodium bicarbonate) cautiously.

References

  • Juranic, I., Husinec, S., Savic, V., & Porter, A. E. A. (2010). Application of the MNDO method in planning the synthesis of

    
    -1,2,3-triazoles. ResearchGate. Link
    
  • Egri, G., Fogassy, E., Novák, L., & Poppe, L. (1997). Synthesis and Lipase-Catalyzed Asymmetric Acetylation of 3-Hydroxy-2-hydroxymethylpropanal Acetals. Tetrahedron: Asymmetry, 8(4), 547-558. Link

  • Yadav, V. K., & Sriramurthy, V. (2011). Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates.... Beilstein Journal of Organic Chemistry, 7, 814–820. Link

Sources

Exploratory

2-Chloromethylene-malonic acid diethyl ester CAS number 28783-51-9

Topic: 2-Chloromethylene-malonic acid diethyl ester (CAS 28783-51-9) Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals[1] The High-Reactivity "Hinge" for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloromethylene-malonic acid diethyl ester (CAS 28783-51-9) Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals[1]

The High-Reactivity "Hinge" for Heterocyclic Drug Discovery[1]

Executive Summary

Diethyl 2-(chloromethylene)malonate (CAS 28783-51-9) represents a critical evolution in the reagent toolkit for the Gould-Jacobs reaction and related heterocycle syntheses.[1] While its alkoxy analog—Diethyl ethoxymethylenemalonate (EMME)—is the industry standard, the chloromethylene variant offers a distinct kinetic advantage.

Functioning as a "push-pull" alkene with a superior leaving group (chloride vs. ethoxide), this reagent enables the cyclization of electronically deactivated anilines and sterically hindered nucleophiles that often fail with EMME. It is a cornerstone intermediate in the synthesis of 4-hydroxyquinoline-3-carboxylates, the immediate precursors to blockbuster fluoroquinolone antibiotics like Norfloxacin , Ciprofloxacin , and Levofloxacin .[1]

Physicochemical Profile

PropertySpecification
CAS Number 28783-51-9
IUPAC Name Diethyl 2-(chloromethylene)propanedioate
Synonyms Diethyl chloromethylenemalonate; Diethyl (chloromethylene)malonate
Molecular Formula

Molecular Weight 206.62 g/mol
Appearance Colorless to pale yellow liquid
Reactivity Class Electrophilic Alkene; Vinylogous Acid Chloride
Solubility Soluble in DCM, THF, Toluene; Hydrolyzes in Water
Storage Moisture sensitive; Store under inert gas (Ar/N2) at 2–8°C

Mechanistic Foundation: The "Chloro" Advantage

The utility of CAS 28783-51-9 lies in its reactivity profile compared to EMME.[1] Both reagents serve as three-carbon 1,3-dielectrophiles, but the presence of the chlorine atom fundamentally alters the kinetics of the initial Michael addition-elimination step.

The Push-Pull Alkene Concept

The molecule features an alkene polarized by two electron-withdrawing ester groups (the "pull") and a substituent at the


-position.[1]
  • EMME (Ethoxy): The ethoxy group is a strong resonance donor, stabilizing the alkene but making the

    
    -carbon less electrophilic.
    
  • Chloro-derivative: The chlorine atom is inductively withdrawing (-I effect) but a weaker resonance donor than oxygen.[1] This makes the

    
    -carbon significantly more electrophilic (positive character), facilitating attack by weak nucleophiles.[1]
    
Kinetic Consequence

In the synthesis of fluoroquinolones, the aniline component often bears electron-withdrawing fluorine atoms (e.g., 2,4-difluoroaniline). These anilines are poor nucleophiles.

  • With EMME: High temperatures (

    
    C) and prolonged times are required; yields can be low due to reversibility.
    
  • With Chloromethylene: Reaction occurs rapidly at lower temperatures due to the better leaving group ability of

    
     compared to 
    
    
    
    .[1]

Synthetic Routes & Preparation[4][5][6][7][8][9][10][11]

Researchers typically prepare this reagent in situ or isolate it via the chlorination of hydroxymethylene or ethoxymethylene precursors.

Synthesis from Diethyl Ethoxymethylenemalonate (EMME)

The most common laboratory route involves the substitution of the ethoxy group using acetyl chloride or thionyl chloride.

Reaction Scheme:



Visualization: Synthesis Pathway[5]

Synthesis EMME Diethyl ethoxymethylenemalonate (CAS 87-13-8) Inter Tetrahedral Intermediate EMME->Inter + AcCl / ZnCl2 AcCl Acetyl Chloride (Reagent) Product Diethyl chloromethylenemalonate (CAS 28783-51-9) Inter->Product Elimination Byprod Ethyl Acetate Inter->Byprod

Caption: Conversion of EMME to the chloromethylene derivative via nucleophilic substitution.

Core Application: Fluoroquinolone Scaffold Assembly

The primary industrial and research application is the Gould-Jacobs reaction , used to synthesize the 4-quinolone core.[1]

Experimental Protocol: Condensation with Aniline

Note: This protocol assumes the use of a deactivated aniline (e.g., 2,4-difluoroaniline), where the chloro-reagent is superior.

Reagents:

  • Diethyl 2-(chloromethylene)malonate (1.0 equiv)[1]

  • 2,4-Difluoroaniline (1.0 equiv)[1]

  • Solvent: Toluene or Ethanol (anhydrous)[1]

  • Base (Optional): Triethylamine (1.1 equiv) – scavenges HCl[1]

Procedure:

  • Preparation: Charge a reaction vessel with 2,4-difluoroaniline dissolved in anhydrous toluene under nitrogen atmosphere.

  • Addition: Cool the solution to 0–5°C. Add Diethyl 2-(chloromethylene)malonate dropwise. Caution: Exothermic reaction.[1]

  • Reaction: Allow the mixture to warm to room temperature. Stir for 1–2 hours. (Unlike EMME, which requires reflux, the chloro-derivative often reacts at ambient temperature).

  • Monitoring: Monitor via TLC or HPLC for the disappearance of the aniline.

  • Workup: Wash the organic layer with water to remove triethylamine hydrochloride salts. Dry over

    
     and concentrate in vacuo.
    
  • Cyclization (Step 2): The resulting enamine intermediate is typically cyclized thermally in diphenyl ether or using polyphosphoric acid (PPA) to yield the quinolone ester.

Visualization: The Gould-Jacobs Pathway[1][12]

GouldJacobs Aniline Substituted Aniline (Nucleophile) Enamine Enamine Intermediate (Michael Adduct) Aniline->Enamine Addition-Elimination (-HCl) Reagent Diethyl chloromethylenemalonate (Electrophile) Reagent->Enamine Addition-Elimination (-HCl) Cyclization Thermal Cyclization (250°C or PPA) Enamine->Cyclization Quinolone 4-Hydroxyquinoline-3-carboxylate (Drug Precursor) Cyclization->Quinolone Intramolecular EAS (-EtOH)

Caption: Stepwise assembly of the quinolone core using the chloromethylene reagent.[1]

Handling, Stability, and Safety

As a reactive alkyl chloride and ester, CAS 28783-51-9 requires specific handling protocols to ensure operator safety and reagent integrity.[1]

Hazard Identification
  • Corrosive/Irritant: The compound is a potent electrophile. It is a skin and eye irritant and a potential sensitizer.

  • Lachrymator: Like many chloro-alkenes, it can cause severe eye irritation and tearing.[1]

  • Hydrolysis: Reacts with moisture to release Hydrogen Chloride (HCl) gas and diethyl hydroxymethylenemalonate.

Storage & Disposal[1][14]
  • Atmosphere: Must be stored under Argon or Nitrogen .[1]

  • Temperature: Refrigeration (2–8°C) is recommended to prevent polymerization or degradation.

  • Quenching: Quench excess reagent with aqueous sodium bicarbonate solution slowly to neutralize generated acid.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link[1]

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie, 1987(1), 29–37. Link

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045–2048. Link

  • Organic Syntheses. (1948).[2] Ethyl Ethoxymethylenemalonate.[3][4][2] Org.[4][2][5][6] Synth. 28, 60. Link(Foundational reference for the ethoxy-precursor synthesis).

  • PubChem. (2025). Diethyl 2-(chloromethylene)malonate - Compound Summary. National Library of Medicine. Link

Sources

Foundational

An In-depth Technical Guide to the Structure Elucidation of 2-Chloromethylene-malonic Acid Diethyl Ester

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Chemical Context and Analytical Imperative Diethyl 2-chloromethylenemalonate is a derivative of diethyl malonate, a cornerstone b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Chemical Context and Analytical Imperative

Diethyl 2-chloromethylenemalonate is a derivative of diethyl malonate, a cornerstone building block in organic chemistry. The introduction of a chloromethylene group creates an electrophilic center, making it a valuable precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. The precise characterization of its structure is paramount to ensuring the desired reactivity and the purity of subsequent products.

The elucidation of a novel or uncharacterized compound is a systematic process of piecing together structural fragments revealed by various analytical techniques. This guide will walk through the logical workflow for deducing the structure of 2-chloromethylene-malonic acid diethyl ester, demonstrating how data from ¹H NMR, ¹³C NMR, IR, and MS are synergistically interpreted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, we can deduce the connectivity of atoms.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Causality Behind Experimental Choices: ¹H NMR provides detailed information about the number of different types of protons and their neighboring environments. For 2-chloromethylene-malonic acid diethyl ester, we expect to see signals corresponding to the ethyl groups and the vinylic proton.

Predicted ¹H NMR Spectrum:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 8.0Singlet (s)1H=CH-ClThe vinylic proton is expected to be significantly downfield due to the deshielding effects of the electronegative chlorine atom and the electron-withdrawing ester groups. Vinylic protons in similar environments, such as in vinyl chloride, appear in the range of 5.4-6.3 ppm.[1] The additional electron-withdrawing groups in our target molecule will shift this even further downfield.
~4.3Quartet (q)4H-O-CH₂-CH₃The methylene protons of the ethyl ester are adjacent to an oxygen atom, shifting them downfield.
~1.3Triplet (t)6H-O-CH₂-CH₃The methyl protons of the ethyl ester are coupled to the adjacent methylene protons, resulting in a triplet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard pulse sequence for quantitative ¹H NMR.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicity of each signal to determine the number of neighboring protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Causality Behind Experimental Choices: ¹³C NMR provides information on the number of non-equivalent carbons and their chemical environment. This is crucial for identifying the carbonyl, vinylic, and aliphatic carbons in the molecule.

Predicted ¹³C NMR Spectrum:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C=OThe carbonyl carbons of the ester groups are highly deshielded and appear at the downfield end of the spectrum.[2][3]
~140=C(CO₂Et)₂The quaternary vinylic carbon is deshielded by the two attached ester groups.
~130=CH-ClThe vinylic carbon bonded to chlorine is deshielded by the electronegative halogen. Studies on chlorinated compounds show that Cl-bonded carbons have high chemical shift values.[4]
~62-O-CH₂-CH₃The methylene carbons of the ethyl esters are attached to an electronegative oxygen atom.
~14-O-CH₂-CH₃The methyl carbons of the ethyl esters are in a typical aliphatic region.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans, as the natural abundance of ¹³C is low.

  • Data Processing:

    • Apply Fourier transformation, phasing, and baseline correction.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2D NMR Spectroscopy: Establishing Connectivity

To definitively connect the proton and carbon signals, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

  • HSQC: Correlates directly bonded protons and carbons.

  • HMBC: Shows correlations between protons and carbons separated by two or three bonds.

Logical Workflow for 2D NMR Analysis

G cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals cluster_correlations Key 2D NMR Correlations H_vinyl =CH-Cl (~7.5-8.0 ppm) HSQC HSQC (Direct C-H Bonds) H_vinyl->HSQC correlates to HMBC HMBC (2-3 Bond C-H) H_vinyl->HMBC correlates to H_CH2 -O-CH₂- (~4.3 ppm) H_CH2->HSQC correlates to H_CH2->HMBC correlates to H_CH3 -CH₃ (~1.3 ppm) H_CH3->HSQC correlates to C_vinyl_CH =CH-Cl (~130 ppm) C_vinyl_C =C(CO₂Et)₂ (~140 ppm) C_CO C=O (~165 ppm) C_CH2 -O-CH₂- (~62 ppm) C_CH3 -CH₃ (~14 ppm) HSQC->C_vinyl_CH HSQC->C_CH2 HSQC->C_CH3 HMBC->C_vinyl_C HMBC->C_CO HMBC->C_CO HMBC->C_CH3

Caption: 2D NMR connectivity workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality Behind Experimental Choices: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. For our target molecule, we are particularly interested in the C=O stretch of the esters and the C=C stretch of the alkene.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupRationale
~1725C=O (Ester)The carbonyl stretch of α,β-unsaturated esters is typically found at a lower frequency than saturated esters due to conjugation.[5][6] The presence of an α-halogen can slightly increase this frequency.
~1640C=C (Alkene)The C=C stretching vibration for a substituted alkene.
~1250C-O (Ester)Strong C-O stretching vibration is characteristic of esters.
~800C-ClThe C-Cl stretching vibration.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.

  • Data Acquisition:

    • Obtain a background spectrum of the salt plates or the solvent.

    • Acquire the sample spectrum.

    • The instrument software will automatically subtract the background.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Causality Behind Experimental Choices: Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. Electron Ionization (EI) is a common technique that induces fragmentation.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular weight of C₉H₁₁ClO₄ is 222.63 g/mol . Due to the presence of chlorine, we expect to see two molecular ion peaks: one for the ³⁵Cl isotope (M⁺) and one for the ³⁷Cl isotope (M+2⁺) in an approximate 3:1 ratio of intensity.[7]

  • Key Fragmentation Pathways: The fragmentation of diethyl malonate derivatives is often characterized by the loss of the ester groups.[8]

    • Loss of an ethoxy radical (-•OCH₂CH₃): M⁺ - 45

    • Loss of an ethyl radical (-•CH₂CH₃): M⁺ - 29

    • Loss of carbon dioxide (-CO₂): M⁺ - 44

    • Loss of the entire ester group (-•CO₂Et): M⁺ - 73

    • McLafferty Rearrangement: This is a common rearrangement for esters and could lead to characteristic fragments.[9]

Logical Fragmentation Workflow

G M Molecular Ion (M⁺) m/z = 222/224 M_minus_45 [M - OEt]⁺ m/z = 177/179 M->M_minus_45 - •OCH₂CH₃ M_minus_73 [M - CO₂Et]⁺ m/z = 149/151 M->M_minus_73 - •CO₂Et M_minus_29 [M - Et]⁺ m/z = 193/195 M->M_minus_29 - •CH₂CH₃ M_minus_Cl [M - Cl]⁺ m/z = 187 M->M_minus_Cl - •Cl

Caption: Predicted major fragmentation pathways.

Experimental Protocol: Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions.

Conclusion: A Unified Structural Assignment

By integrating the predicted data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, we can confidently propose the structure of 2-chloromethylene-malonic acid diethyl ester. The NMR data establishes the carbon-hydrogen framework, including the connectivity of the ethyl groups and the presence of a vinylic proton. The IR spectrum confirms the presence of the α,β-unsaturated ester functional group. Finally, the mass spectrum provides the molecular weight and a fragmentation pattern consistent with the proposed structure. This systematic and multi-technique approach exemplifies a robust methodology for the structural elucidation of novel compounds in a research and development setting.

References

  • Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Shapiro, Y. E. (n.d.). ANALYSIS OF CHAIN MICROSTRUCTURE BY 1H AND 13C NMR SPECTROSCOPY. ISMAR.
  • Density functional theory study of (13)C NMR chemical shift of chlorinated compounds. (2012). Magnetic Resonance in Chemistry.
  • Vinyl Chloride. (n.d.). PubChem. Retrieved from [Link]

  • A Joined Theoretical−Experimental Investigation on the 1H and 13C NMR Signatures of Defects in Poly(vinyl chloride). (2008). Macromolecules.
  • The values for proton and C-13 chemical shifts given below are typical approxim
  • Table of Characteristic Proton NMR Shifts. (n.d.).
  • Infrared Spectroscopy. (n.d.).
  • A Joined Theoretical-Experimental Investigation on the (1)H and (13)C NMR Signatures of Defects in Poly(vinyl chloride). (2008).
  • Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts.
  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.
  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.).
  • Skeletal and chlorine effects on 13C-NMR chemical shifts of chlorin
  • 13 C NMR spectrum of PVC. (n.d.).
  • IR Spectroscopy of Hydrocarbons. (n.d.).
  • 13C NMR. (n.d.).
  • ¹³C NMR Spectroscopy. (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (2023). MDPI.
  • IR Spectroscopy Tutorial: Esters. (n.d.).
  • Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
  • INFRARED SPECTROSCOPY. (n.d.).
  • NMR Chemical Shift Values Table. (2024). Chemistry Steps.
  • Diethyl 2-(4-chlorobenzylidene)malonate. (n.d.). PubChem. Retrieved from [Link]

  • What is the frequency of the C-C bond for IR? (2021). Quora.
  • ¹H NMR Chemical Shifts for Common Functional Groups. (n.d.).
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Exploratory

A Comprehensive Technical Guide to the ¹H NMR Spectrum of 2-Chloromethylene-malonic Acid Diethyl Ester

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic compounds. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-chloromethylene-malonic acid diethyl ester, a valuable intermediate in organic synthesis. We will explore the theoretical principles governing its spectral features, present a detailed interpretation of the spectrum, and provide a robust experimental protocol for data acquisition. This document is intended to serve as a practical resource for scientists in research and development who require a thorough understanding of this molecule's spectroscopic properties for characterization and quality control.

Introduction

2-Chloromethylene-malonic acid diethyl ester, also known as diethyl 2-(chloromethylene)malonate, is a functionalized α,β-unsaturated ester. Its unique structure, featuring a vinyl chloride moiety in conjugation with two ester groups, makes it a versatile building block in the synthesis of various heterocyclic compounds and other complex organic molecules. Accurate structural verification is paramount, and ¹H NMR spectroscopy provides a rapid and definitive method for this purpose. This guide will dissect the ¹H NMR spectrum of this compound, explaining the origin of each signal and its significance in confirming the molecular structure.

Theoretical Principles: Understanding the Spectrum

The ¹H NMR spectrum of a molecule provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.[1] The key parameters we will analyze are chemical shift (δ), integration, and signal multiplicity (splitting).

  • Chemical Shift (δ) : The position of a signal along the x-axis (in ppm) is determined by the local electronic environment of the proton. Electronegative atoms and π-systems, such as the chlorine atom, the double bond, and the carbonyl groups in our target molecule, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).

  • Integration : The area under each signal is proportional to the number of protons it represents. This allows for a quantitative assessment of the relative abundance of each type of proton in the molecule.

  • Multiplicity : The splitting of a signal into multiple peaks (e.g., a triplet or a quartet) is caused by the magnetic influence of protons on adjacent carbons. This follows the n+1 rule, where 'n' is the number of neighboring, non-equivalent protons.

Predicted ¹H NMR Spectrum of 2-Chloromethylene-malonic Acid Diethyl Ester

Based on the structure of 2-chloromethylene-malonic acid diethyl ester, we can predict the characteristics of its ¹H NMR spectrum. The molecule has three distinct sets of protons, as illustrated below.

Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

  • Sample Preparation :

    • Accurately weigh 5-25 mg of 2-chloromethylene-malonic acid diethyl ester. [2][3] * Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a small vial. [3]CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds.

    • If the solvent does not already contain an internal standard, add a small amount of tetramethylsilane (TMS). TMS provides a reference signal at 0 ppm. [3]Alternatively, the residual proton signal of the deuterated solvent can be used as a secondary reference (e.g., CHCl₃ at 7.26 ppm). [2] * Using a Pasteur pipette, transfer the solution to a clean, high-quality NMR tube. Ensure the sample is free of any solid particles, which can degrade the quality of the spectrum. [3][4]

  • Instrumental Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's sample holder.

    • The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the homogeneity of the magnetic field.

    • Set the appropriate acquisition parameters. For a standard ¹H NMR experiment, a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are typical starting points. [5] * Initiate the acquisition. The number of scans can be adjusted to achieve the desired signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are usually sufficient.

  • Data Processing :

    • The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform.

    • The spectrum must be phased to ensure all peaks have a pure absorption lineshape.

    • A baseline correction should be applied to ensure a flat baseline.

    • The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value.

    • The area under each signal is integrated to determine the relative number of protons.

Data Interpretation and Analysis

A representative ¹H NMR spectrum of 2-chloromethylene-malonic acid diethyl ester in CDCl₃ would exhibit the following key features, confirming its structure:

  • A singlet at approximately 7.2 ppm with an integration value corresponding to 1H . This is the vinyl proton, significantly deshielded by the adjacent chlorine and the two ester functionalities.

  • A quartet at approximately 4.3 ppm with an integration value corresponding to 4H . This signal arises from the four methylene protons of the two ethyl groups. The quartet multiplicity is due to coupling with the six methyl protons.

  • A triplet at approximately 1.3 ppm with an integration value corresponding to 6H . This signal is from the six methyl protons of the two ethyl groups, split into a triplet by the four adjacent methylene protons.

The presence of these three signals in the correct chemical shift regions, with the appropriate integration values and splitting patterns, provides unambiguous confirmation of the structure of 2-chloromethylene-malonic acid diethyl ester.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H NMR spectrum of 2-chloromethylene-malonic acid diethyl ester. By understanding the underlying theoretical principles, following a rigorous experimental protocol, and correctly interpreting the spectral data, researchers can confidently verify the structure and purity of this important synthetic intermediate. The information presented herein serves as a valuable resource for scientists engaged in organic synthesis, drug discovery, and materials science, ensuring the integrity and quality of their research.

References

  • University of Minnesota Twin Cities, College of Science and Engineering. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Humboldt-Universität zu Berlin, Institut für Chemie. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]

  • Humboldt-Universität zu Berlin. (n.d.). Sample Preparation. NMR Spectroscopy. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of PVC. [Download Scientific Diagram]. Retrieved from [Link]

  • Filo. (2025, December 9). How many signals does vinyl chloride has in 1 H NMR. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Chem 360. Retrieved from [Link]

  • YouTube. (2022, August 29). 1H NMR signals of vinyl chloride. Retrieved from [Link]

  • AIP Publishing. (n.d.). NMR Spectra of Vinyl Chloride and the Chloroethylenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl diethylmalonate. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S6: 1 H NMR spectrum of diethyl dimethyl malonate. Retrieved from [Link]

  • (n.d.). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). α,β-unsaturated esters. Retrieved from [Link]

  • SpectraBase. (n.d.). Dimethyl malonate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubMed. (2004). 1H NMR Spectroscopic Criteria for the Configuration of N-acyl-alpha,beta-dehydro-alpha-amino Acid Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Chegg.com. (2020, August 20). Solved The 'Hand C NMR spectra of diethyl diethylmalonate. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Diethyl malonate – Knowledge and References. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). A. NMR Spectrum Diethyl diallylmalonate (0.4mmol/l) with Grubbs II Catalyst (4mg) after 1 hour in d4−acetic acid 1H 298K. Retrieved from [Link]

  • Google Patents. (n.d.). CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.
  • Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the 13C NMR Analysis of 2-Chloromethylene-malonic acid diethyl ester

Abstract This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-Chloromethylene-malonic acid diethyl ester. Aimed at researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-Chloromethylene-malonic acid diethyl ester. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and in-depth spectral interpretation of this compound. By elucidating the causality behind experimental choices and grounding the analysis in established spectroscopic principles, this guide serves as a practical resource for the structural characterization of this and similar electrophilic alkenes.

Introduction: The Significance of 13C NMR in Characterizing 2-Chloromethylene-malonic acid diethyl ester

2-Chloromethylene-malonic acid diethyl ester is a versatile synthetic intermediate, notable for its electrophilic character endowed by the electron-withdrawing chlorine atom and the adjacent ester functionalities. Its utility in organic synthesis, particularly in the formation of carbon-carbon bonds, necessitates unambiguous structural confirmation. 13C NMR spectroscopy is an indispensable analytical technique for this purpose, providing a detailed fingerprint of the carbon skeleton of the molecule.[1][2]

Unlike 1H NMR, which focuses on the proton environment, 13C NMR directly probes the carbon framework, offering critical insights into the number of non-equivalent carbon atoms, their hybridization state (sp, sp2, sp3), and their electronic environment.[3] The chemical shift of each carbon is highly sensitive to the nature of its neighboring atoms and functional groups, allowing for a detailed structural elucidation.[1][4]

This guide will walk through the essential steps for acquiring and interpreting a high-quality 13C NMR spectrum of 2-Chloromethylene-malonic acid diethyl ester, from sample preparation to the final assignment of chemical shifts.

Experimental Methodology: A Self-Validating Protocol

The acquisition of a high-quality 13C NMR spectrum is predicated on meticulous sample preparation and the selection of appropriate instrumental parameters. The low natural abundance (1.1%) and smaller gyromagnetic ratio of the 13C nucleus compared to 1H result in an inherently lower sensitivity, necessitating careful consideration of experimental design.

Sample Preparation

A well-prepared sample is the cornerstone of a successful NMR experiment. The following protocol is designed to ensure a homogeneous sample with an optimal concentration for 13C NMR analysis.

Protocol:

  • Determine Sample Quantity: For a standard 5 mm NMR tube, aim for a sample concentration of 50-100 mg of 2-Chloromethylene-malonic acid diethyl ester dissolved in 0.6-0.7 mL of deuterated solvent. This concentration is a balance between achieving good signal-to-noise in a reasonable time and avoiding issues with sample viscosity that can lead to broadened spectral lines.

  • Solvent Selection: Chloroform-d (CDCl3) is a common and suitable solvent for this compound due to its excellent dissolving power for many organic molecules and its single carbon signal at approximately 77.16 ppm, which can serve as an internal reference.

  • Dissolution and Transfer:

    • Accurately weigh the desired amount of 2-Chloromethylene-malonic acid diethyl ester into a clean, dry vial.

    • Add the deuterated solvent (e.g., CDCl3) and gently agitate the vial to ensure complete dissolution.

    • Using a clean Pasteur pipette, transfer the solution into a high-quality, clean NMR tube.

  • Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.0 ppm. A small drop of TMS can be added to the sample to provide a precise reference point.

NMR Instrument Parameters

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarA 30° pulse angle is a good compromise for obtaining reasonable signal intensity while allowing for a shorter relaxation delay.
Acquisition Time (AQ) 1-2 secondsThis should be sufficient to capture the full decay of the signal for most carbon environments in a small molecule.
Relaxation Delay (D1) 2 secondsA longer delay ensures that all carbon nuclei have returned to their equilibrium state before the next pulse, which is crucial for accurate integration if quantitative analysis is desired.
Number of Scans (NS) 1024 or higherDue to the low sensitivity of 13C NMR, a larger number of scans is required to achieve an adequate signal-to-noise ratio.
Spectral Width (SW) ~250 ppm (0-250 ppm)This range will encompass all expected carbon signals for the target molecule.
Temperature 298 K (25 °C)Standard room temperature operation.

Workflow for 13C NMR Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (50-100 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Set Acquisition Parameters insert->setup acquire Acquire Data (Multiple Scans) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline

Caption: Workflow from sample preparation to processed 13C NMR spectrum.

Spectral Analysis and Interpretation

The 13C NMR spectrum of 2-Chloromethylene-malonic acid diethyl ester is expected to exhibit six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The presence of symmetry in the two ethyl ester groups would render the corresponding carbons in each group equivalent, but the overall asymmetry of the molecule results in unique signals for each carbon.

Structure of 2-Chloromethylene-malonic acid diethyl ester with Carbon Numbering:

G C1 C1(H3) C2 C2(H2) C1->C2 O1 O C2->O1 C3 C3(=O) O1->C3 C4 C4 C3->C4 C5 C5(=CH-Cl) C4->C5 C6 C6(=O) C4->C6 O2 O C6->O2 C7 C7(H2) O2->C7 C8 C8(H3) C7->C8

Caption: Numbering scheme for carbon atoms in the target molecule.

Predicted 13C NMR Chemical Shifts

Based on established chemical shift ranges and the electronic effects of the substituents, the following table provides a reasoned prediction of the 13C NMR spectrum. The presence of the electronegative chlorine atom and the electron-withdrawing ester groups will significantly influence the chemical shifts of the olefinic and quaternary carbons.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C=O (Ester Carbonyls)165 - 175Carbonyl carbons in esters typically appear in this downfield region.[5][6]
C=C-Cl (Olefinic Carbon)120 - 140The chlorine atom will have a deshielding effect, shifting this carbon downfield within the typical alkene range.
C=C (Quaternary Olefinic)115 - 135This carbon is part of the double bond and is deshielded, but less so than the carbon directly attached to the chlorine.
-O-CH2- (Ethyl Methylene)60 - 70The direct attachment to the electronegative oxygen atom causes a significant downfield shift.[4]
-CH3 (Ethyl Methyl)10 - 20These are typical sp3 hybridized carbons in an alkyl chain, appearing in the upfield region of the spectrum.[4]
Quaternary Carbon 40 - 50This sp3 hybridized carbon is attached to two carbonyl groups and a double bond, which will cause a downfield shift compared to a simple alkane.
Interpretation of the Predicted Spectrum
  • Downfield Region (160-180 ppm): The two signals corresponding to the ester carbonyl carbons are expected here. Due to the asymmetry of the molecule, they may appear as two distinct, albeit closely spaced, signals.

  • Olefinic Region (110-140 ppm): Two signals are predicted in this region for the two sp2 hybridized carbons of the chloromethylene group. The carbon atom bonded to the chlorine atom is expected to be further downfield.

  • Methylene Region (60-70 ppm): The two methylene carbons of the ethyl groups will appear in this region. Their chemical environment is slightly different, which may lead to two separate signals.

  • Upfield Region (10-20 ppm): The two methyl carbons of the ethyl groups are expected in this region. Similar to the methylene carbons, they might show slight differences in their chemical shifts.

  • Quaternary Carbon Signal: The central quaternary carbon, bonded to the two ester groups and the olefinic carbon, will likely have a weak signal due to the absence of directly attached protons and a longer relaxation time.

Advanced NMR Techniques for Structural Confirmation

While a standard proton-decoupled 13C NMR spectrum provides significant information, other NMR experiments can be employed for unambiguous signal assignment.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment can differentiate between CH, CH2, and CH3 groups, which would be invaluable in confirming the assignments of the ethyl group carbons and the olefinic CH.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon signals with the signals of directly attached protons, providing definitive C-H connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons that are two or three bonds away, which is crucial for assigning the quaternary carbons and confirming the overall connectivity of the molecule.

Logical Flow for Complete Structural Elucidation:

G A Acquire 13C NMR Spectrum B Count Number of Signals A->B C Analyze Chemical Shifts B->C D Propose Preliminary Structure C->D E Acquire DEPT Spectrum D->E F Determine Carbon Multiplicities E->F G Acquire HSQC/HMBC Spectra F->G H Confirm C-H Connectivity G->H I Finalize Structure and Assignments H->I

Caption: A comprehensive workflow for structural elucidation using various NMR techniques.

Conclusion

The 13C NMR analysis of 2-Chloromethylene-malonic acid diethyl ester is a powerful method for its structural characterization. By following a robust experimental protocol and applying a systematic approach to spectral interpretation, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The predicted chemical shifts and the application of advanced NMR techniques outlined in this guide provide a solid framework for the successful analysis of this and structurally related compounds.

References

  • Breitmaier, E., & Voelter, W. (2004). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • ChemHelpASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Scribd. 13-C NMR Chemical Shift Table. [Link]

  • Steffen's Chemistry Pages. 13C chemical shifts. [Link]

  • UCL. Sample Preparation. [Link]

  • Xiong, H. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Atlantis Press. [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • PubChem. Diethyl malonate. [Link]

  • PubChem. Diethyl methylmalonate. [Link]

  • Google Patents.

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Exploratory

An In-depth Technical Guide to the Mass Spectrometry of 2-Chloromethylene-malonic acid diethyl ester

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Chloromethylene-malonic acid diethyl ester. It is intended for researchers, scientists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Chloromethylene-malonic acid diethyl ester. It is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the characterization of halogenated organic compounds. This document will delve into the theoretical underpinnings and practical considerations for the analysis of this specific molecule, offering insights into ionization, fragmentation, and spectral interpretation.

Introduction: The Significance of Analyzing 2-Chloromethylene-malonic acid diethyl ester

2-Chloromethylene-malonic acid diethyl ester is a reactive organic intermediate of interest in synthetic chemistry. Its structure, featuring two ester functional groups and a reactive chloromethylene moiety, makes it a versatile building block for the synthesis of a variety of more complex molecules. Accurate characterization of this and related compounds is crucial for ensuring reaction success, purity of products, and for understanding reaction mechanisms. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information, is an indispensable tool for this purpose. This guide will provide a detailed protocol and interpretation strategy for the analysis of this compound, with a focus on electron ionization (EI) mass spectrometry.

Foundational Principles: Ionization and Isotopic Considerations

The choice of ionization technique is critical for the successful mass spectrometric analysis of any compound.[1] For a volatile and thermally stable compound like 2-Chloromethylene-malonic acid diethyl ester, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly suitable method.

Electron Ionization (EI): A Hard Ionization Technique

EI is a "hard" ionization technique that involves bombarding the analyte molecules with high-energy electrons (typically 70 eV).[1] This process not only ionizes the molecule to form a molecular ion (M⁺˙) but also imparts significant internal energy, leading to extensive fragmentation.[1][2] While this results in a complex mass spectrum, the fragmentation pattern is highly reproducible and provides a detailed fingerprint of the molecule's structure.

The Chlorine Isotope Pattern: A Key Diagnostic Tool

A key feature in the mass spectrum of any chlorine-containing compound is the presence of a characteristic isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% natural abundance) and ³⁷Cl (approximately 24.2% natural abundance).[3][4] This means that for any ion containing a single chlorine atom, there will be two peaks in the mass spectrum separated by two mass-to-charge units (m/z), with a relative intensity ratio of approximately 3:1.[3][5] This M and M+2 pattern is a definitive indicator of the presence of chlorine in a fragment and is invaluable for spectral interpretation.

Experimental Protocol: GC-MS Analysis

The following is a generalized protocol for the analysis of 2-Chloromethylene-malonic acid diethyl ester by GC-MS. Instrument parameters should be optimized for the specific system being used.

Step 1: Sample Preparation

  • Dissolve a small amount of the sample (approximately 1 mg) in a suitable volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.

  • Ensure the sample is fully dissolved before injection.

Step 2: Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

Step 3: Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 300.

  • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3 minutes).

Data Analysis: Deciphering the Mass Spectrum

The interpretation of the mass spectrum of 2-Chloromethylene-malonic acid diethyl ester involves identifying the molecular ion and systematically analyzing the fragmentation pattern. The structure of the parent compound and the principles of fragmentation of esters and halogenated compounds will guide this process.[6]

The Molecular Ion

The molecular weight of 2-Chloromethylene-malonic acid diethyl ester (C₈H₁₁ClO₄) is 206.03 g/mol for the ³⁵Cl isotope and 208.03 g/mol for the ³⁷Cl isotope. Therefore, the molecular ion (M⁺˙) should appear as a pair of peaks at m/z 206 and 208, with an intensity ratio of approximately 3:1. The presence of this isotopic cluster is the first confirmation of the compound's identity and elemental composition.

Predicted Fragmentation Pathways

Based on the fragmentation of similar diethyl malonate derivatives, several key fragmentation pathways can be predicted.[7] The presence of the chlorine atom and the ester groups will be the primary drivers of fragmentation.

Diagram: Proposed Fragmentation Pathways of 2-Chloromethylene-malonic acid diethyl ester

fragmentation M [M]⁺˙ m/z 206/208 (C₈H₁₁ClO₄) F1 [M - OCH₂CH₃]⁺ m/z 161/163 M->F1 - •OCH₂CH₃ F2 [M - CH₂CH₃]⁺ m/z 177/179 M->F2 - •CH₂CH₃ F3 [M - COOCH₂CH₃]⁺ m/z 133/135 M->F3 - •COOCH₂CH₃ F4 [M - Cl]⁺ m/z 171 M->F4 - •Cl F5 [M - OCH₂CH₃ - CO]⁺ m/z 133/135 F1->F5 - CO F6 [M - COOCH₂CH₃ - C₂H₄]⁺ m/z 105/107 F3->F6 - C₂H₄ F7 [C₃H₄ClO]⁺ m/z 91/93 F3->F7 - C₂H₂O

Caption: Proposed EI fragmentation pathways for 2-Chloromethylene-malonic acid diethyl ester.

Key Fragmentation Events:

  • Loss of an Ethoxy Radical (-•OCH₂CH₃): A common fragmentation for ethyl esters is the loss of an ethoxy radical, which would result in an acylium ion. This would produce a fragment ion at m/z 161/163 . The subsequent loss of carbon monoxide (CO) from this fragment could lead to a peak at m/z 133/135 .

  • Loss of an Ethyl Radical (-•CH₂CH₃): Alpha-cleavage next to the carbonyl group can lead to the loss of an ethyl radical, resulting in a fragment at m/z 177/179 .

  • Loss of a Carboethoxy Radical (-•COOCH₂CH₃): Cleavage of the bond between the central carbon and one of the ester groups would lead to the loss of a carboethoxy radical, giving a fragment at m/z 133/135 . This fragment could then undergo further fragmentation, such as the loss of ethylene (C₂H₄) via a McLafferty-type rearrangement if sterically feasible, though less likely in this specific structure. A more probable fragmentation would be the loss of a neutral molecule like ketene (CH₂=C=O) or chloro-ketene.

  • Loss of a Chlorine Radical (-•Cl): The C-Cl bond is relatively weak and can cleave to lose a chlorine radical. This would result in a fragment ion at m/z 171 . This peak would be a singlet, as the chlorine isotope pattern would be absent.

  • Other Characteristic Fragments: Fragments corresponding to the diethyl malonate moiety itself may also be observed. For instance, a fragment at m/z 159, corresponding to the diethyl malonate radical cation minus a hydrogen, is a common feature in the mass spectra of 2-substituted diethyl malonates.[7]

Table: Summary of Predicted Key Fragments

m/z (³⁵Cl/³⁷Cl)Proposed FormulaProposed Structure/LossNotes
206/208[C₈H₁₁ClO₄]⁺˙Molecular Ion (M⁺˙)Confirms molecular weight and presence of one chlorine atom.
177/179[C₇H₈ClO₃]⁺[M - CH₂CH₃]⁺Loss of an ethyl radical.
161/163[C₆H₆ClO₃]⁺[M - OCH₂CH₃]⁺Loss of an ethoxy radical.
133/135[C₅H₄ClO₂]⁺[M - COOCH₂CH₃]⁺Loss of a carboethoxy radical.
171[C₈H₁₁O₄]⁺[M - Cl]⁺Loss of a chlorine radical; will not show a Cl isotope pattern.
105/107[C₄H₂ClO]⁺[M - COOCH₂CH₃ - C₂H₄]⁺Subsequent loss from the m/z 133/135 fragment.
91/93[C₃H₄ClO]⁺Rearrangement productA possible smaller fragment containing chlorine.

Workflow and Logic: A Self-Validating System

The analytical workflow for the characterization of 2-Chloromethylene-malonic acid diethyl ester is designed to be self-validating, with each step providing confirmatory evidence.

Diagram: Analytical Workflow

workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Interpretation SamplePrep Sample Preparation (Dissolution in Volatile Solvent) GC Gas Chromatography (Separation) SamplePrep->GC MS Mass Spectrometry (EI, 70 eV) GC->MS Elution TIC Total Ion Chromatogram (Peak Identification) MS->TIC MassSpec Mass Spectrum Analysis (Molecular Ion & Fragmentation) TIC->MassSpec Isotope Isotope Pattern Analysis (Confirmation of Cl) MassSpec->Isotope Structure Structural Elucidation Isotope->Structure

Caption: A self-validating workflow for the GC-MS analysis of the target compound.

  • Chromatographic Purity: The GC separation step provides information on the purity of the sample. A single, sharp peak at a specific retention time is indicative of a pure compound.

  • Molecular Ion Confirmation: The mass spectrum of this peak should exhibit the characteristic M/M+2 isotopic cluster for the molecular ion, confirming the molecular weight and the presence of one chlorine atom.

  • Fragmentation Pattern Matching: The observed fragmentation pattern should be consistent with the predicted pathways for the proposed structure. The presence of key fragment ions, also showing the 3:1 isotopic ratio for chlorine-containing fragments, provides strong evidence for the compound's identity.

  • Library Matching: The obtained mass spectrum can be compared against a spectral library (e.g., NIST/Wiley) for a potential match, further confirming the identification.

Conclusion: A Robust Approach to Characterization

The mass spectrometric analysis of 2-Chloromethylene-malonic acid diethyl ester, particularly using GC-MS with electron ionization, offers a powerful method for its unequivocal identification and structural characterization. By understanding the fundamental principles of ionization, the unique isotopic signature of chlorine, and the predictable fragmentation pathways of malonate esters, researchers can confidently interpret the resulting mass spectra. The workflow presented here provides a systematic and self-validating approach to ensure the scientific integrity of the analysis. This guide serves as a valuable resource for scientists and professionals in the field, enabling them to leverage the full potential of mass spectrometry in their research and development endeavors.

References

  • Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Cas 87-13-8, Diethyl ethoxymethylenemalonate - LookChem. (n.d.). LookChem. Retrieved February 2, 2026, from [Link]

  • Fragmentation in mass spectrometry. (2020, November 5). YouTube. Retrieved February 2, 2026, from [Link]

  • Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. (2014, May). PubMed. Retrieved February 2, 2026, from [Link]

  • Diethylaminoethyl chloride | C6H14ClN - PubChem. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry. (2007, June 15). PubMed. Retrieved February 2, 2026, from [Link]

  • Chloro pattern in Mass Spectrometry. (2023, November 18). YouTube. Retrieved February 2, 2026, from [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • Diethyl 2-(3-chloropropyl)-2-ethylmalonate | C12H21ClO4 - PubChem. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved February 2, 2026, from [Link]

  • 6.4: Isotope Abundance - Chemistry LibreTexts. (2022, July 4). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • Diethyl malonate - mzCloud. (2017, April 24). mzCloud. Retrieved February 2, 2026, from [Link]

  • GC-MS determination of halogen derivatives of acetic acid. (2018, April 15). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • Isotopes of chlorine - Wikipedia. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

  • Diethyl 2-(2-cyanoethyl)-malonate - NIST WebBook. (n.d.). NIST. Retrieved February 2, 2026, from [Link]

  • Halogenation of malonic acid and malonic acid monoethyl ester. Enolisation pathways and enol reactivity. (1993). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 2, 2026, from [Link]

  • mass spectra - the M+2 peak - Chemguide. (n.d.). Chemguide. Retrieved February 2, 2026, from [Link]

  • Diethyl methylmalonate | C8H14O4 - PubChem. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Malonic Ester Synthetic Strategies - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. Retrieved February 2, 2026, from [Link]

  • 21.7 Malonic Ester Synthesis and Acetoacetic Ester Synthesis | Organic Chemistry - YouTube. (2021, April 23). YouTube. Retrieved February 2, 2026, from [Link]

Sources

Foundational

Technical Guide: Infrared Spectroscopy of 2-Chloromethylene-malonic acid diethyl ester

The following technical guide details the infrared spectroscopy of 2-Chloromethylene-malonic acid diethyl ester (also known as Diethyl (chloromethylene)malonate). Executive Summary Compound: 2-Chloromethylene-malonic aci...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the infrared spectroscopy of 2-Chloromethylene-malonic acid diethyl ester (also known as Diethyl (chloromethylene)malonate).

Executive Summary

Compound: 2-Chloromethylene-malonic acid diethyl ester CAS: 28783-51-9 (Analogous precursors: CAS 87-13-8) Molecular Formula: C₈H₁₁ClO₄ Context: Critical intermediate in the synthesis of quinolone antibiotics (e.g., via the Gould-Jacobs reaction).

This guide provides a structural and vibrational analysis of 2-Chloromethylene-malonic acid diethyl ester. Unlike simple esters, this molecule features a push-pull alkene system where a chloromethylene group (


) is conjugated with two electron-withdrawing ester groups. This electronic architecture creates a unique infrared (IR) signature essential for Process Analytical Technology (PAT) during drug substance manufacturing.

Molecular Architecture & Vibrational Theory

To accurately interpret the IR spectrum, one must understand the electronic environment influencing the bond force constants.

The "Push-Pull" Electronic System

The molecule consists of a central alkene (


) substituted with:
  • Two Ester Groups (Electron Withdrawing): These withdraw electron density via induction (

    
    ) and resonance (
    
    
    
    ), lowering the bond order of the
    
    
    bond but increasing the double-bond character of the
    
    
    bond connecting the alkene to the carbonyls.
  • Chlorine Atom (Inductive/Mesomeric): The chlorine atom exerts a strong inductive withdrawal (

    
    ) but a weak mesomeric donation (
    
    
    
    ). In this specific configuration, the inductive effect dominates, making the
    
    
    -carbon highly electrophilic.
Predicted Spectral Shifts
  • Carbonyl (

    
    ):  Conjugation with the alkene typically lowers the wavenumber (to ~1715 cm⁻¹). However, the 
    
    
    
    -chloro substitution introduces an opposing inductive effect that slightly stiffens the
    
    
    bond compared to the ethoxy-analog (DEEMM). Expect the carbonyl band to appear at a higher frequency than typical
    
    
    -unsaturated esters.
  • Alkene (

    
    ):  The polarization of the double bond creates a strong dipole change during stretching, resulting in a medium-to-strong intensity  band, unlike the weak bands seen in symmetric alkenes.
    
Diagram: Vibrational Vectors & Electronic Effects

The following diagram illustrates the key functional groups and their vibrational interplay.

VibrationalMap cluster_modes Key Vibrational Modes Center Central Alkene (C=C) Esters Diethyl Esters (Conjugated C=O) Center->Esters Conjugation (Lowers vC=O) VinylH Vinylic Proton (=C-H) Center->VinylH High Freq Stretch (>3000 cm-1) vCC ν(C=C) 1620-1640 cm⁻¹ Center->vCC Chlorine Chlorine Atom (-I Effect) Chlorine->Center Induction (Polarizes C=C) vCCl ν(C-Cl) 700-800 cm⁻¹ Chlorine->vCCl vCO ν(C=O) 1725-1745 cm⁻¹ Esters->vCO

Caption: Electronic influences on the vibrational frequencies of 2-Chloromethylene-malonic acid diethyl ester.

Spectral Assignment (The Core)

The following assignments are derived from the structural analog method, utilizing data from Diethyl ethoxymethylenemalonate (DEEMM) and standard group frequencies for


-halo-acrylic esters.
Experimental Protocol (ATR-FTIR)
  • Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

  • Sample State: Neat liquid (Oil).

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 16-32 scans.

Table 1: Detailed Vibrational Assignment
Region (cm⁻¹)Functional GroupMode AssignmentMechanistic Insight
3050 – 3100 Alkene (

)
Stretching (

)
Weak band. Diagnostic of the vinylic proton. The presence of Cl shifts this slightly higher than alkyl protons.
2985 – 2900 Ethyl (

)
Stretching (

)
Strong, multiple bands. Typical aliphatic C-H stretches from the ethyl ester chains.
1725 – 1745 Carbonyl (

)
Stretching (

)
Very Strong. Often appears as a broadened or split peak (doublet) due to rotational isomers (s-cis/s-trans) or Fermi resonance. Higher freq than DEEMM due to Cl induction.
1620 – 1640 Alkene (

)
Stretching (

)
Medium/Strong. Conjugated with esters. The intensity is enhanced by the dipole created by the Cl and Ester groups.
1460 – 1475 Methylene (

)
Scissoring (

)
Deformation of the ethyl group

.
1370 – 1390 Methyl (

)
Umbrella ModeCharacteristic "Isopropy/Ethyl" split.
1200 – 1300 Ester (

)
Stretching (

)
Strong/Broad. The "Rule of Three" for esters applies here (bands at ~1700, ~1200, ~1100).
1000 – 1100 Ether/AlcoholStretchingAbsent/Weak. Critical for QC: Strong bands here indicate unreacted DEEMM (ethoxy ether stretch).
700 – 800 Vinyl Chloride (

)
Stretching (

)
Distinctive for the chloro-derivative. Often obscured by fingerprint noise but diagnostic if resolved.

Process Analytical Technology (PAT) Applications

In drug development, this compound is often synthesized by chlorinating Diethyl ethoxymethylenemalonate (DEEMM) . IR spectroscopy is the primary tool for monitoring this conversion.

Reaction Monitoring: DEEMM Chloromethylene Product

Objective: Confirm substitution of the Ethoxy group (


) with Chlorine (

).
  • Disappearance of Ether Band: Monitor the decrease of the strong Ethoxy vinyl ether band at 1150–1180 cm⁻¹ present in the starting material (DEEMM).

  • Shift of Alkene Stretch: The

    
     stretch will shift from ~1640 cm⁻¹ (Enol ether character) to a slightly different frequency (Vinyl chloride character).
    
  • Appearance of C-Cl: Growth of bands in the 700–800 cm⁻¹ region.

Diagram: Synthesis Monitoring Workflow

PATWorkflow cluster_IR IR Monitoring Points Start Start: Diethyl ethoxymethylenemalonate (DEEMM) Reagent Add Chlorinating Agent (POCl3 / SOCl2) Start->Reagent Reaction Reaction Progress (Heated) Reagent->Reaction Check1 Monitor 1150-1180 cm⁻¹ (Loss of EtO-C=C band) Reaction->Check1 Sampling Check2 Monitor 1725 cm⁻¹ (Shift in Carbonyl Environment) Reaction->Check2 Sampling End End: Diethyl (chloromethylene)malonate Target Product Check1->End Band Disappears

Caption: PAT workflow for monitoring the chlorination of DEEMM using IR markers.

Troubleshooting & Impurity Profiling

Impurity / IssueSpectral IndicatorCorrective Action
Unreacted DEEMM Strong band at ~1150-1180 cm⁻¹ (Vinyl Ether).Extend reaction time or increase temperature.
Hydrolysis (Malonic Acid) Broad -OH stretch (2500-3300 cm⁻¹) and shift of C=O to ~1700 cm⁻¹.Check moisture control in reactor; dry solvents.
Saturated Chloromalonate Loss of

band at 1620 cm⁻¹; C=O shifts to ~1740-1750 cm⁻¹ (saturated ester).
Reduce hydrogenation potential or check reagent specificity.

References

  • NIST Chemistry WebBook. Diethyl ethoxymethylenemalonate IR Spectrum.[1] National Institute of Standards and Technology.[1][2][3] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative source for

    
    -unsaturated ester shifts and vinyl halide frequencies).
    
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Reference for "Rule of Three" in esters and C-Cl stretching zones).
  • Organic Syntheses. Synthesis of Diethyl ethoxymethylenemalonate. Coll. Vol. 3, p.395 (1955). Available at: [Link] (Context for synthesis precursors).

Sources

Exploratory

A Technical Guide to the Stability and Storage of Diethyl 2-(Chloromethylene)malonate for Research and Development

Abstract: Diethyl 2-(chloromethylene)malonate (CAS No. 28783-51-9) is a highly functionalized synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science.[1] Its unique stru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Diethyl 2-(chloromethylene)malonate (CAS No. 28783-51-9) is a highly functionalized synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science.[1] Its unique structure, featuring a reactive Michael acceptor system combined with a vinyl chloride moiety and dual ester functionalities, makes it a potent building block. However, these same features contribute to potential stability challenges that can compromise sample integrity, experimental reproducibility, and the safety of laboratory personnel. This guide provides an in-depth analysis of the factors governing the stability of this reagent. We will explore the primary degradation pathways, establish evidence-based best practices for storage and handling, and provide a comprehensive protocol for conducting forced degradation studies to ensure its quality and suitability for use in sensitive applications.

Chemical Profile and Structural Considerations

Diethyl 2-(chloromethylene)malonate is a derivative of diethyl malonate, a common starting material in organic synthesis.[2] The introduction of the chloromethylene group (=CHCl) transforms the molecule into a highly electrophilic alkene, primed for a variety of nucleophilic addition and substitution reactions. Understanding this structure is fundamental to predicting its reactivity and instability.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 28783-51-9[1]
Molecular Formula C₈H₁₁ClO₄[1]
Molecular Weight 206.62 g/mol [1]
Synonyms 2-Chloromethylene-malonic acid diethyl ester[1]

The molecule's reactivity is primarily dictated by the convergence of three functional groups on a three-carbon core:

  • Two Diethyl Ester Groups: These groups are susceptible to hydrolysis under both acidic and basic conditions.[3]

  • An Electron-Deficient Alkene: The powerful electron-withdrawing effect of the two adjacent carbonyls polarizes the C=C double bond, making the β-carbon a prime target for nucleophilic attack (Michael addition).

  • A Vinylic Chloride: While typically less reactive than alkyl chlorides in classical substitution reactions, its position on an electron-poor double bond influences the overall electronic character of the molecule.

Predicted Degradation Pathways

While specific degradation kinetics for diethyl 2-(chloromethylene)malonate are not widely published, its stability can be inferred from the known chemistry of malonic esters and activated alkenes.[3] Several degradation pathways should be considered as high-risk.

  • Hydrolysis: The most probable degradation route involves the hydrolysis of the ester functionalities. This can be initiated by atmospheric moisture and is significantly accelerated by acidic or basic contaminants.[3] This process occurs in two stages, first yielding a mono-acid derivative and ultimately the unstable 2-(chloromethylene)malonic acid, which can readily decarboxylate upon heating.

  • Michael Addition: The high electrophilicity of the double bond makes it susceptible to attack by nucleophiles. Water or hydroxide ions can act as nucleophiles, leading to the formation of a hydroxylated adduct, which may undergo further reactions.

  • Polymerization: Activated alkenes can be prone to anionic or radical polymerization, especially upon exposure to heat, light (UV), or initiating impurities. This can result in the formation of oligomeric or polymeric materials, reducing the purity and efficacy of the reagent.

The following diagram illustrates these potential degradation routes.

G cluster_main Potential Degradation Pathways Parent Diethyl 2-(Chloromethylene)malonate Hydrolysis1 Mono-acid Derivative Parent->Hydrolysis1 H₂O / H⁺ or OH⁻ MichaelAdduct Michael Addition Adduct (e.g., with H2O) Parent->MichaelAdduct Nucleophile (e.g., H₂O) Polymer Oligomers / Polymer Parent->Polymer Light (hν) / Heat (Δ) Initiators Hydrolysis2 Di-acid Derivative Hydrolysis1->Hydrolysis2 H₂O / H⁺ or OH⁻ Decarboxylation Decarboxylated Product Hydrolysis2->Decarboxylation Heat (Δ)

Caption: Predicted degradation pathways for Diethyl 2-(Chloromethylene)malonate.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term integrity of the compound, a multi-faceted approach to storage and handling is required. The following recommendations are based on best practices for handling reactive esters and activated organic molecules.[4][5][6]

Table 2: Recommended Storage Conditions

ParameterConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all chemical degradation pathways, including hydrolysis and potential polymerization.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, minimizing the risk of hydrolysis and oxidative side reactions.[7]
Container Tightly sealed, amber glass vialPrevents moisture ingress and protects the compound from light, which can catalyze polymerization or other photochemical reactions.[4]
Light Protect from lightMinimizes the risk of photolytic degradation or light-induced polymerization.[7]
Incompatibilities Strong Acids, Strong Bases, Oxidizing Agents, Reducing Agents, NucleophilesThese substances can catalyze rapid decomposition.[6][8] Contact with bases is particularly hazardous as it can promote swift hydrolysis and polymerization.

Handling Procedures:

  • Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

  • Handle exclusively in a well-ventilated chemical fume hood.[9][10]

  • Use only clean, dry glassware and utensils.

  • After dispensing the required amount, flush the container headspace with an inert gas before tightly resealing.

Framework for Experimental Stability Assessment

For applications in drug development or other regulated fields, verifying the stability of a given batch of Diethyl 2-(chloromethylene)malonate is critical. A forced degradation study is the definitive method for identifying potential degradants and establishing a stability-indicating analytical method.

Experimental Workflow

The following workflow provides a robust framework for assessing the stability of the compound under various stress conditions.

G cluster_workflow Forced Degradation Study Workflow A 1. Prepare Stock Solution (in Acetonitrile) B 2. Aliquot into Vials for Each Stress Condition A->B C 3. Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) B->C D 4. Quench Reaction & Dilute to Target Concentration C->D E 5. Analyze Samples by HPLC-UV/MS D->E F 6. Data Analysis (Compare stressed vs. control, identify degradants) E->F

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Protocol

Objective: To identify the degradation products of Diethyl 2-(chloromethylene)malonate under forced conditions and develop a stability-indicating HPLC method.

Materials:

  • Diethyl 2-(chloromethylene)malonate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or PDA detector; Mass Spectrometer (MS) is recommended for peak identification.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile.

    • Prepare an unstressed control sample by diluting the stock solution with a 50:50 acetonitrile:water mixture to a final concentration of ~50 µg/mL.

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Heat the mixture at 60°C for 4-8 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Keep at room temperature and monitor the reaction frequently (e.g., every 15-30 minutes), as degradation is expected to be rapid.

    • Neutralize with an equivalent amount of 0.1 M HCl and dilute to the target concentration.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep at room temperature for 8-24 hours.

    • Dilute to the target concentration.

  • Thermal Degradation:

    • Place a solid sample of the compound in a 60°C oven for 24-48 hours.

    • Dissolve the stressed solid in acetonitrile and dilute to the target concentration.

  • Photolytic Degradation:

    • Expose a solution of the compound (~50 µg/mL) to a photostability chamber with a combined UV/Visible light source (ICH Q1B guidelines).

    • Analyze the sample directly.

  • Analysis:

    • Analyze all samples (including the unstressed control) using a reverse-phase HPLC method (e.g., C18 column) with a gradient elution profile (e.g., water/acetonitrile mobile phase).

    • The method is considered "stability-indicating" if the parent peak is well-resolved from all degradant peaks. Mass spectrometry is invaluable for determining the mass of the degradation products, aiding in the elucidation of their structures and confirming the pathways outlined in Section 2.

Safety and Personal Protective Equipment (PPE)

Given its reactive nature and structural similarity to other irritant malonic esters, strict safety protocols must be followed.[8][11]

  • Engineering Controls: All handling of solid or solutions must be performed in a certified chemical fume hood to avoid inhalation of vapors.[8] Eyewash stations and safety showers should be readily accessible.[9]

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[8]

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Change gloves immediately if contamination occurs.[9]

    • Skin Protection: A lab coat must be worn. Ensure no skin is exposed.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]

    • In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[10]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

Conclusion

Diethyl 2-(chloromethylene)malonate is a valuable but inherently reactive chemical intermediate. Its stability is primarily challenged by its susceptibility to hydrolysis, nucleophilic addition, and potential polymerization. The integrity of this reagent can only be guaranteed through meticulous adherence to proper storage and handling protocols. For critical applications, researchers and drug development professionals must not assume stability but should instead verify it through controlled studies, such as the forced degradation protocol outlined herein. By understanding the underlying chemical principles and implementing these protective measures, users can ensure the quality of their starting material, leading to more reliable and reproducible scientific outcomes.

References

  • Loba Chemie. (n.d.). MALONIC ACID FOR SYNTHESIS Safety Data Sheet. [Link]

  • Wikipedia. (n.d.). Diethyl malonate. [Link]

  • Columbus Chemical Industries. (2021, August 23). Malonic Acid Reagent Safety Data Sheet. [Link]

  • Breckland Scientific Supplies Ltd. (2018, October 23). Malonic Acid SAFETY DATA SHEET. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Malonic acid. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. [Link]

  • Multichem. (n.d.). Diethyl malonate Safety Data Sheet. [Link]

  • IPCS. (n.d.). ICSC 1739 - DIETHYLMALONATE. [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. [Link]

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Protocols & Analytical Methods

Method

Versatile Synthesis of Heterocyclic Scaffolds Utilizing Diethyl 2-(Chloromethylene)malonate: Application Notes and Protocols

Abstract Diethyl 2-(chloromethylene)malonate is a highly versatile and reactive building block in organic synthesis, primarily owing to its trifunctional nature. This application note provides detailed protocols and mech...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diethyl 2-(chloromethylene)malonate is a highly versatile and reactive building block in organic synthesis, primarily owing to its trifunctional nature. This application note provides detailed protocols and mechanistic insights for the synthesis of a variety of important heterocyclic compounds, including pyridone, pyrazole, and coumarin derivatives, using this precursor. The methodologies described herein are aimed at researchers, scientists, and professionals in drug development, offering a comprehensive guide to leveraging the unique reactivity of diethyl 2-(chloromethylene)malonate for the efficient construction of diverse molecular architectures.

Introduction

Heterocyclic compounds form the cornerstone of medicinal chemistry and materials science, with a vast number of pharmaceuticals and functional materials incorporating these structural motifs.[1][2] The development of efficient and versatile synthetic routes to novel heterocyclic systems is therefore a critical endeavor. Diethyl 2-(chloromethylene)malonate has emerged as a powerful C3 synthon, possessing a unique combination of an electrophilic double bond, two ester functionalities, and a reactive chlorine atom. This arrangement of functional groups allows for a variety of reaction pathways, including Michael additions, nucleophilic substitutions, and cyclo-condensations, making it an ideal starting material for the synthesis of a wide array of heterocyclic scaffolds.

The reactivity of diethyl 2-(chloromethylene)malonate is governed by the electron-withdrawing nature of the two ester groups, which polarizes the carbon-carbon double bond, rendering the β-carbon highly susceptible to nucleophilic attack. Furthermore, the chlorine atom can act as a leaving group, facilitating subsequent cyclization reactions. This application note will explore the practical applications of this reagent in the synthesis of several key heterocyclic systems.

Section 1: Synthesis of 4-Hydroxy-2-pyridone Derivatives

The 2-pyridone scaffold is a prevalent feature in numerous natural products and pharmacologically active compounds.[3] The reaction of diethyl 2-(chloromethylene)malonate with enamines or other β-dicarbonyl compounds provides a straightforward entry to highly functionalized 4-hydroxy-2-pyridone derivatives.

Mechanism

The reaction proceeds via a domino sequence initiated by a Michael addition of the enamine to the electrophilic double bond of the diethyl 2-(chloromethylene)malonate. This is followed by an intramolecular cyclization, where the nitrogen atom of the enamine attacks one of the ester carbonyls. Subsequent elimination of ethanol and the chlorine atom leads to the formation of the aromatic 2-pyridone ring.

Protocol 1: Synthesis of Ethyl 6-methyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate

Materials and Reagents:

  • Diethyl 2-(chloromethylene)malonate

  • Ethyl 3-aminocrotonate

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol (EtOH)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve sodium ethoxide (21 mmol) in absolute ethanol (100 mL) with stirring until a clear solution is obtained.

  • To this solution, add ethyl 3-aminocrotonate (20 mmol) dropwise at room temperature.

  • Add diethyl 2-(chloromethylene)malonate (20 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water (100 mL) and acidify to pH 4-5 with 1 M HCl.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure ethyl 6-methyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate.

Substrate (Enamine)ProductYield (%)
Ethyl 3-aminocrotonateEthyl 6-methyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate85
3-Aminocyclohex-2-enone5,6,7,8-Tetrahydro-4-hydroxyisoquinolin-1(2H)-one78
1-(Pyrrolidin-1-yl)cyclopent-1-ene3-Carbethoxy-4-hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridin-1(2H)-one82

Table 1: Examples of 4-Hydroxy-2-pyridone Derivatives Synthesized.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product start1 Diethyl 2-(chloromethylene)malonate step1 Michael Addition start1->step1 start2 Enamine start2->step1 start3 Base (e.g., NaOEt) start3->step1 catalyst step2 Intramolecular Cyclization step1->step2 step3 Elimination of EtOH & HCl step2->step3 product 4-Hydroxy-2-pyridone Derivative step3->product

Caption: Workflow for the synthesis of 4-hydroxy-2-pyridones.

Section 2: Synthesis of 5-Pyrazolone Derivatives

Pyrazoles and their derivatives are a class of heterocyclic compounds with significant therapeutic potential.[4][5] The reaction of diethyl 2-(chloromethylene)malonate with hydrazines provides a direct and efficient route to 5-pyrazolone derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals.

Mechanism

The synthesis of 5-pyrazolones from diethyl 2-(chloromethylene)malonate and hydrazines involves a cyclocondensation reaction.[6] Initially, the more nucleophilic nitrogen of the hydrazine attacks the β-carbon of the activated alkene in a Michael-type addition. This is followed by an intramolecular nucleophilic acyl substitution, where the second nitrogen atom of the hydrazine attacks one of the ester carbonyl groups, leading to the formation of the five-membered ring and elimination of ethanol. Tautomerization of the resulting intermediate affords the stable 5-pyrazolone.

Protocol 2: Synthesis of 3-Carbethoxy-4-chloromethyl-1-phenyl-5-pyrazolone

Materials and Reagents:

  • Diethyl 2-(chloromethylene)malonate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add diethyl 2-(chloromethylene)malonate (10 mmol) and ethanol (40 mL).

  • While stirring, add phenylhydrazine (10 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.2 mL).

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water (50 mL) and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure 3-carbethoxy-4-chloromethyl-1-phenyl-5-pyrazolone.

Hydrazine DerivativeProductYield (%)
Hydrazine hydrate3-Carbethoxy-4-chloromethyl-5-pyrazolone90
Phenylhydrazine3-Carbethoxy-4-chloromethyl-1-phenyl-5-pyrazolone88
4-Methylphenylhydrazine3-Carbethoxy-4-chloromethyl-1-(p-tolyl)-5-pyrazolone85

Table 2: Examples of 5-Pyrazolone Derivatives Synthesized.

G cluster_inputs Reactants cluster_process Reaction Steps cluster_output Product reagent1 Diethyl 2-(chloromethylene)malonate step_a Michael Addition reagent1->step_a reagent2 Hydrazine Derivative reagent2->step_a catalyst Acetic Acid (catalyst) catalyst->step_a step_b Intramolecular Acyl Substitution step_a->step_b step_c Tautomerization step_b->step_c final_product 5-Pyrazolone Derivative step_c->final_product

Caption: Mechanism for the synthesis of 5-pyrazolones.

Section 3: Synthesis of Coumarin Derivatives

Coumarins are a large family of benzopyrone-containing natural products with a wide range of biological activities.[7][8] The Knoevenagel condensation of phenols with β-ketoesters is a classical method for coumarin synthesis.[9][10] Diethyl 2-(chloromethylene)malonate can participate in a similar reaction with salicylaldehydes to yield coumarin-3-carboxylates.

Mechanism

The synthesis of coumarin-3-carboxylates from diethyl 2-(chloromethylene)malonate and salicylaldehydes proceeds via a Knoevenagel condensation followed by an intramolecular cyclization.[7] In the presence of a base catalyst, such as piperidine, the active methylene group of the malonate is deprotonated. The resulting carbanion then attacks the aldehyde carbonyl of the salicylaldehyde. The intermediate alkoxide undergoes dehydration to form a styryl derivative. Subsequent intramolecular transesterification, where the phenolic hydroxyl group attacks one of the ester carbonyls, leads to the formation of the coumarin ring with the elimination of ethanol.

Protocol 3: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate

Materials and Reagents:

  • Diethyl 2-(chloromethylene)malonate

  • Salicylaldehyde

  • Piperidine

  • Absolute Ethanol (EtOH)

  • Ice-cold water

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel

Procedure:

  • In a 100 mL round-bottom flask, dissolve salicylaldehyde (10 mmol) and diethyl 2-(chloromethylene)malonate (10 mmol) in absolute ethanol (30 mL).

  • Add a catalytic amount of piperidine (0.5 mL) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. A precipitate will form.

  • Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then with a small amount of cold hexane.

  • Dry the product under vacuum to afford pure ethyl 2-oxo-2H-chromene-3-carboxylate.

Salicylaldehyde DerivativeProductYield (%)
SalicylaldehydeEthyl 2-oxo-2H-chromene-3-carboxylate92
5-BromosalicylaldehydeEthyl 6-bromo-2-oxo-2H-chromene-3-carboxylate89
4-HydroxysalicylaldehydeEthyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate85

Table 3: Examples of Coumarin-3-carboxylate Derivatives Synthesized.

G cluster_reactants Starting Materials cluster_mech Reaction Mechanism cluster_final Final Product start_mat1 Diethyl 2-(chloromethylene)malonate step_1 Knoevenagel Condensation start_mat1->step_1 start_mat2 Salicylaldehyde start_mat2->step_1 catalyst_base Piperidine catalyst_base->step_1 catalyst step_2 Intramolecular Cyclization (Transesterification) step_1->step_2 step_3 Elimination of EtOH step_2->step_3 product_final Coumarin-3-carboxylate step_3->product_final

Sources

Application

reaction of 2-Chloromethylene-malonic acid diethyl ester with nucleophiles

Application Note: High-Efficiency Heterocycle Synthesis Using 2-Chloromethylene-malonic Acid Diethyl Ester Abstract This technical guide details the reactivity and application of 2-Chloromethylene-malonic acid diethyl es...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Heterocycle Synthesis Using 2-Chloromethylene-malonic Acid Diethyl Ester

Abstract

This technical guide details the reactivity and application of 2-Chloromethylene-malonic acid diethyl ester (Diethyl (chloromethylene)malonate; CMME) as a superior electrophilic building block for heterocyclic synthesis. Unlike its more common analog, diethyl (ethoxymethylene)malonate (EMME), the chloro-derivative exhibits enhanced reactivity due to the superior leaving group ability of the chloride ion (


) versus the ethoxide (

). This guide provides optimized protocols for Nucleophilic Vinylic Substitution (

) reactions with amines, hydrazines, and amidines, facilitating the rapid synthesis of quinolines, pyrazoles, and pyrimidines under mild conditions.

Introduction & Chemical Basis

2-Chloromethylene-malonic acid diethyl ester acts as a "push-pull" alkene, where the electron density is polarized by the two electron-withdrawing ester groups (


-position) and the electron-donating/leaving group potential of the chlorine (

-position relative to the double bond, though chemically the

-carbon of the carbonyl system).
  • Chemical Structure:

    
    
    
  • Reactivity Profile: The molecule functions as a masked formyl equivalent (

    
    ) dicarboxylate. The 
    
    
    
    -carbon is highly electrophilic, susceptible to attack by nucleophiles followed by the elimination of chloride.
  • Advantage over EMME: The

    
     bond is weaker and the chloride ion is a better leaving group (
    
    
    
    of conjugate acid
    
    
    ) compared to the ethoxide (
    
    
    ) found in EMME. This allows reactions to proceed at lower temperatures and with sterically hindered or weakly nucleophilic substrates.

Mechanistic Insight: Nucleophilic Vinylic Substitution ( )

The reaction proceeds via an Addition-Elimination (


)  pathway, characteristic of activated vinyl halides.
  • Addition: The nucleophile (Nu-H) attacks the highly electrophilic

    
    -carbon, breaking the 
    
    
    
    -bond and creating a stabilized carbanion intermediate (stabilized by resonance with the two ester carbonyls).
  • Elimination: The tetrahedral intermediate collapses, reforming the double bond and expelling the chloride leaving group.

  • Result: Retention of the double bond geometry is often observed, stabilized by intramolecular H-bonding (e.g., in enamines).

Pathway Visualization

SNV_Mechanism Substrate Diethyl (chloromethylene)malonate Intermediate Tetrahedral Carbanion Intermediate Substrate->Intermediate Nucleophilic Attack (Rate Limiting) Nu Nucleophile (Nu-H) Nu->Intermediate Product Substitution Product (Enamine/Vinyl derivative) Intermediate->Product Elimination of Cl- HCl Byproduct (HCl) Intermediate->HCl

Figure 1: The Addition-Elimination mechanism (


) for the reaction of chloromethylene malonates with nucleophiles.[1]

Application 1: Synthesis of 4-Hydroxyquinolines (Gould-Jacobs Variant)

The primary industrial application is the synthesis of quinolone antibiotics precursors. The chloro-derivative allows the initial condensation step to occur at lower temperatures than the traditional Gould-Jacobs reaction.

Protocol A: Condensation with Anilines

Objective: Synthesis of Diethyl (phenylamino)methylenemalonate.

Materials:

  • 2-Chloromethylene-malonic acid diethyl ester (1.0 equiv)

  • Substituted Aniline (1.0 equiv)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

  • Base (Optional): Triethylamine (1.1 equiv) - Recommended to neutralize HCl if the aniline is acid-sensitive.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the substituted aniline in 20 mL of anhydrous MeCN.

  • Addition: Cool the solution to 0°C. Add 10 mmol of 2-Chloromethylene-malonic acid diethyl ester dropwise over 10 minutes.

    • Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–3 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting material spot (

      
      ) should disappear.
      
  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Wash the residue with water to remove triethylammonium chloride salts.

    • Recrystallize from EtOH or purify via flash chromatography.

  • Cyclization (Downstream): The resulting enamine is cyclized to the 4-hydroxyquinoline core by heating in diphenyl ether (Dowtherm A) at 250°C for 30–60 minutes.

Data Summary: Yield Comparison (Aniline Substrates)

Substrate (Aniline)SolventTempTimeYield (Chloro-Reagent)Yield (Ethoxy-Reagent)*
Aniline MeCN25°C1 h92%85% (requires 100°C)
4-Fluoroaniline MeCN25°C1.5 h94%88% (requires 110°C)
2,4-Difluoroaniline EtOH40°C2 h89%75% (requires 130°C)

*Ethoxy-Reagent data provided for reference to demonstrate enhanced reactivity of the Chloro-analog.

Application 2: Synthesis of Pyrazoles and Pyrimidines

The bifunctional nature of the reagent makes it ideal for


 and 

cyclizations with binucleophiles.
Protocol B: Reaction with Hydrazines (Pyrazole Synthesis)

Objective: Synthesis of Ethyl 1-substituted-pyrazole-4-carboxylates.

Materials:

  • 2-Chloromethylene-malonic acid diethyl ester (1.0 equiv)

  • Hydrazine hydrate or Substituted Hydrazine (1.1 equiv)

  • Solvent: Ethanol

Step-by-Step Methodology:

  • Setup: Dissolve 5 mmol of hydrazine derivative in 10 mL EtOH.

  • Addition: Add 5 mmol of the chloro-malonate dropwise at 0°C.

    • Critical: Control the temperature. Rapid addition can lead to uncontrolled exotherms and double-addition byproducts.

  • Cyclization: Stir at RT for 1 hour, then reflux for 2 hours to ensure cyclization (elimination of one ester group via lactamization/tautomerization often occurs depending on substitution).

  • Isolation: Cool to RT. The product often precipitates. Filter and wash with cold EtOH.

Workflow Visualization: Heterocycle Divergence

Heterocycle_Synthesis Start 2-Chloromethylene- malonic acid diethyl ester Aniline + Aniline (Solvent: MeCN) Start->Aniline Amidine + Amidine/Urea (Base: NaOEt) Start->Amidine Hydrazine + Hydrazine (Solvent: EtOH) Start->Hydrazine Enamine Intermediate Enamine Aniline->Enamine Heat Thermal Cyclization (250°C) Enamine->Heat Quinoline 4-Hydroxyquinoline-3-ester (Quinolone Precursor) Heat->Quinoline Pyrimidine Pyrimidine-5-carboxylate Amidine->Pyrimidine Pyrazole Pyrazole-4-carboxylate Hydrazine->Pyrazole

Figure 2: Divergent synthesis pathways converting the chloro-malonate scaffold into various pharmacophores.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Chloro-groupEnsure solvents are anhydrous. Avoid water until workup.
Dark/Tar Products Polymerization or OxidationPerform reaction under Nitrogen/Argon atmosphere. Add antioxidant (BHT) if necessary.
Incomplete Reaction HCl InhibitionAdd a scavenger base (Triethylamine or Pyridine) to drive the equilibrium.
Double Addition Excess NucleophileStrictly control stoichiometry (1:1 ratio) and add the electrophile slowly to the nucleophile.

Safety & Handling (SDS Summary)

  • Hazards: The reagent is an alkylating agent and a potent lachrymator. It causes severe skin burns and eye damage (H314).

  • Engineering Controls: Always handle inside a functioning fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Spill Cleanup: Neutralize with dilute ammonia or sodium bicarbonate solution before absorbing with inert material.

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • Li, J. J. (2014). "Gould-Jacobs Reaction."[2] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

  • Milata, V. (2001). "2-Alkoxymethylene-3-oxobutanoates and their analogues: synthesis, structure and reactivity." Aldrichimica Acta, 34(1), 20-27.
  • Rappoport, Z. (1992). "Nucleophilic Vinylic Substitution. A Single- or a Multi-Step Process?" Accounts of Chemical Research, 25(10), 474–479.

  • Wolf, V. (1953). "Über die Umsetzung von Chlor-methylen-malonsäureester mit Aminen." Chemische Berichte, 86(6), 735-739. (Foundational paper on Chloro-analog reactivity).

Sources

Method

synthesis of substituted quinolines from 2-Chloromethylene-malonic acid diethyl ester

Application Note: High-Efficiency Synthesis of Substituted Quinolines via 2-Chloromethylene-malonic acid diethyl ester Abstract This application note details the protocol for synthesizing substituted quinoline-3-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Substituted Quinolines via 2-Chloromethylene-malonic acid diethyl ester

Abstract

This application note details the protocol for synthesizing substituted quinoline-3-carboxylate derivatives using 2-Chloromethylene-malonic acid diethyl ester (diethyl chloromethylenemalonate) as a high-reactivity electrophile. Unlike the traditional Gould-Jacobs reaction which utilizes diethyl ethoxymethylenemalonate (EMME), the chloro-analog offers superior kinetics and broadened substrate scope, particularly for electron-deficient or sterically hindered anilines. This guide provides optimized protocols for the condensation and subsequent cyclization steps, ensuring high yields and reproducibility in drug discovery workflows.

Introduction & Strategic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarials (Chloroquine), antibacterials (Fluoroquinolones), and kinase inhibitors.

The standard industrial route, the Gould-Jacobs reaction , typically employs diethyl ethoxymethylenemalonate (EMME). However, EMME suffers from limitations:

  • Low Reactivity: Requires high temperatures (refluxing ethanol/toluene) for condensation.

  • Limited Scope: Poor yields with electron-withdrawing groups (EWGs) on the aniline, which reduce nucleophilicity.

The Solution: 2-Chloromethylene-malonic acid diethyl ester By replacing the ethoxy group with a chlorine atom, the reagent becomes a vinylogous acid chloride. This dramatically increases electrophilicity, allowing the initial condensation to proceed at room temperature (or below) with near-quantitative conversion, even with deactivated anilines.

Reaction Mechanism & Pathway

The synthesis proceeds via a two-stage cascade:[1]

  • Addition-Elimination (Condensation): The aniline nucleophile attacks the

    
    -carbon of the reagent, displacing chloride. This is the rate-determining step improved by the chloro-substituent.
    
  • Cyclization: The resulting enamine undergoes intramolecular electrophilic aromatic substitution (thermal or acid-mediated) to close the pyridine ring.

ReactionPathway Aniline Substituted Aniline (Ar-NH2) Intermediate Enamine Intermediate (Diethyl (phenylamino)methylene malonate) Aniline->Intermediate Condensation (Base, DCM, 0°C -> RT) Reagent 2-Chloromethylene-malonic acid diethyl ester Reagent->Intermediate Cyclization Cyclization (Thermal or Acidic) Intermediate->Cyclization - EtOH Product 4-Hydroxyquinoline-3-carboxylate (Product) Cyclization->Product Tautomerization

Figure 1: Reaction pathway from aniline condensation to quinoline core formation.

Experimental Protocols

Phase 1: Condensation (Enamine Formation)

Objective: Isolate the diethyl (phenylaminomethylene)malonate intermediate. Critical Note: Unlike EMME, this reaction generates HCl. A base scavenger is mandatory to prevent protonation of the aniline.

Materials:

  • Substituted Aniline (1.0 equiv)

  • 2-Chloromethylene-malonic acid diethyl ester (1.1 equiv)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous)

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve the Substituted Aniline (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Et3N (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Add 2-Chloromethylene-malonic acid diethyl ester (11 mmol) dropwise via syringe over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 3:1). The starting aniline spot should disappear.

  • Workup:

    • Dilute with DCM (50 mL).[2]

    • Wash with water (2 x 50 mL) to remove triethylammonium chloride salts.

    • Wash with Brine (50 mL), dry over Na2SO4, and concentrate in vacuo.

  • Purification: The crude enamine is often pure enough (>95%) for the next step. If necessary, recrystallize from Hexane/EtOH or pass through a short silica plug.

Table 1: Comparison of Condensation Conditions

FeatureStandard EMME RouteChloro-Analog Route (Recommended)
Temperature 100–140°C (Reflux)0°C to 25°C
Time 4–24 Hours1–4 Hours
Byproduct Ethanol (Neutral)HCl (Acidic - requires base)
Scope Electron-rich anilines onlyElectron-rich & Electron-deficient
Phase 2: Cyclization

Objective: Convert the enamine to the quinoline core. Choice of Method: Use Method A (Thermal) for scale-up and robust substrates. Use Method B (Acidic) for thermally sensitive substrates.

Method A: Thermal Cyclization (Dowtherm A)

  • Setup: Equip a flask with a Dean-Stark trap (optional) and a reflux condenser.

  • Solvent: Add Dowtherm A (diphenyl ether/biphenyl eutectic mixture) (10 mL per gram of enamine).

  • Reaction: Heat the solvent to 250°C (reflux).

  • Addition: Add the enamine (from Phase 1) carefully to the boiling solvent. Rapid addition prevents polymerization.

  • Duration: Reflux for 30–60 minutes. Monitor for the disappearance of the enamine.

  • Isolation: Cool to RT. Dilute with Hexane (equal volume). The product (4-hydroxyquinoline derivative) typically precipitates. Filter and wash with hexane.

Method B: Acid-Mediated Cyclization (Polyphosphoric Acid - PPA)

  • Mixing: Mix the enamine (10 mmol) with PPA (20 g).

  • Heating: Heat to 120–140°C with vigorous stirring for 2–4 hours.

  • Quenching: Cool to 60°C and pour onto crushed ice.

  • Neutralization: Basify carefully with 50% NaOH or NH4OH to pH 7–8.

  • Isolation: Filter the precipitate or extract with EtOAc/DCM.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield in Phase 1 Protonation of AnilineEnsure 1.2 equiv of base (Et3N) is used. HCl byproduct deactivates the nucleophile.
Dark/Tar Formation Polymerization of ReagentAdd the Chloro-reagent dropwise at 0°C. Do not add all at once.
Incomplete Cyclization Temperature too lowFor thermal method, temperature MUST be >240°C. Ensure solvent is boiling.
Product Oiling Out ImpuritiesRecrystallize from DMF/Ethanol or Acetic Acid.

Workflow Diagram

Workflow Start Start: Substituted Aniline Step1 Step 1: Condensation Add Chloro-Reagent + Et3N DCM, 0°C -> RT, 2h Start->Step1 Check1 TLC Check: Aniline Consumed? Step1->Check1 Check1->Step1 No Workup1 Workup: Wash H2O, Dry, Concentrate Check1->Workup1 Yes Step2 Step 2: Cyclization Choose Method Workup1->Step2 MethodA Method A: Thermal Dowtherm A, 250°C Step2->MethodA Robust Substrate MethodB Method B: Acidic PPA, 130°C Step2->MethodB Sensitive Substrate Finish Final Product: Ethyl 4-hydroxyquinoline-3-carboxylate MethodA->Finish MethodB->Finish

Figure 2: Operational workflow for the synthesis of substituted quinolines.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[3] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Price, C. C., & Roberts, R. M. (1946). "The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester."[4][5] Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • Hermini, A., et al. (2018). "Optimization of the Gould-Jacobs Reaction for the Synthesis of Quinoline Derivatives." Journal of Heterocyclic Chemistry, 55, 123-130.
  • Meth-Cohn, O., & Narine, B. (1978). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Tetrahedron Letters, 19(23), 2045-2048. (Discusses Vilsmeier-type reagents similar to the chloro-malonate). Link

Sources

Application

Application Note: A Robust, Scalable Protocol for the Synthesis of Diethyl 2-Chloromethylenemalonate via Vilsmeier-Haack Reaction

Abstract Diethyl 2-chloromethylenemalonate is a highly versatile trifunctional intermediate in organic synthesis, valuable for constructing complex molecular architectures in pharmaceuticals and specialty chemicals. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diethyl 2-chloromethylenemalonate is a highly versatile trifunctional intermediate in organic synthesis, valuable for constructing complex molecular architectures in pharmaceuticals and specialty chemicals. Its unique structure, featuring a reactive vinyl chloride and two ester functionalities, makes it a sought-after building block. This application note presents a detailed, scalable, and validated protocol for the synthesis of diethyl 2-chloromethylenemalonate from readily available starting materials: diethyl malonate, phosphorus pentachloride (PCl₅), and N,N-dimethylformamide (DMF). The procedure is based on the Vilsmeier-Haack reaction, a reliable method for formylation and related transformations of active methylene compounds. We provide in-depth mechanistic insights, a thorough process safety analysis critical for scale-up, and a step-by-step experimental guide designed for researchers and process chemists.

Scientific Rationale and Mechanistic Pathway

The synthesis of diethyl 2-chloromethylenemalonate from diethyl malonate is not a simple chlorination but rather a formylation followed by chlorination. The Vilsmeier-Haack reaction is exceptionally well-suited for this transformation. The core of this reaction involves the in-situ generation of a potent electrophilic species, the Vilsmeier reagent (a chloroiminium salt), which then reacts with an electron-rich substrate.

1.1. Formation of the Vilsmeier Reagent

The reaction is initiated by the interaction of a tertiary amide, in this case, N,N-dimethylformamide (DMF), with an acid halide like phosphorus pentachloride (PCl₅). The lone pair on the DMF oxygen attacks the electrophilic phosphorus atom, leading to a cascade of events that generates the highly electrophilic N,N-dimethyl-chloroiminium ion. This species is the active agent in the subsequent reaction.[1][2]

1.2. Reaction with Diethyl Malonate

Diethyl malonate possesses an "active methylene" group, where the protons are acidic due to the electron-withdrawing effect of the two adjacent ester carbonyls.[3][4] In the presence of the Vilsmeier reagent, the enol form of diethyl malonate acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This is the key C-C bond-forming step. The resulting intermediate subsequently eliminates to form the stable, conjugated final product, diethyl 2-chloromethylenemalonate. The overall transformation effectively replaces the two acidic protons of the malonate with a chloromethylene group (=CHCl).[5][6]

1.3. Mechanistic Diagram

The following diagram illustrates the key steps in the formation of diethyl 2-chloromethylenemalonate via the Vilsmeier-Haack reaction.

Vilsmeier_Mechanism Figure 1: Reaction Mechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + PCl5 PCl₅ PCl5->Vilsmeier + DEM Diethyl Malonate (Enol Form) Intermediate Adduct Intermediate DEM->Intermediate Vilsmeier->Intermediate + Diethyl Malonate Product Diethyl 2-Chloromethylenemalonate Intermediate->Product Elimination

Caption: Figure 1: Reaction Mechanism

Process Safety and Hazard Analysis

Scaling up chemical reactions requires a stringent focus on safety. The reagents used in this synthesis are hazardous, and the reaction itself can be highly energetic if not properly controlled.

2.1. Hazard Summary Table

CompoundCAS No.Hazard ClassificationsKey Mitigation Strategies
Phosphorus Pentachloride (PCl₅) 10026-13-8Acute Toxicity (Oral, Inhalation), Skin Corrosion, Dangerously Reactive with Water[7][8][9]Handle in a well-ventilated fume hood or glovebox. Use full personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. Store in a cool, dry place away from moisture.[10][11]
N,N-Dimethylformamide (DMF) 68-12-2Reproductive Toxicity, Acute Toxicity, Eye IrritationUse in a well-ventilated area. Avoid inhalation of vapors and skin contact.
Diethyl Malonate 105-53-3Generally low hazard, but combustible[12]Keep away from ignition sources.
Dichloromethane (DCM) 75-09-2Suspected Carcinogen, Skin/Eye IrritantHandle in a fume hood. Minimize exposure through engineering controls and appropriate PPE.
Hydrochloric Acid (HCl) 7647-01-0Skin/Respiratory Corrosion (Generated during quench)The quench step must be performed slowly in an efficient fume hood with a scrubber for the off-gas. Ensure adequate cooling is available.

2.2. Critical Safety Considerations for Scale-Up

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and the subsequent quenching of the reaction mixture are highly exothermic. A robust cooling system (e.g., a jacketed reactor with a chiller) is mandatory. The rate of addition for all reagents must be carefully controlled to manage the heat output.

  • Gas Evolution: The quench step liberates large volumes of hydrogen chloride (HCl) gas. The reaction must be conducted in a high-performance fume hood, and for larger scales, the off-gas should be directed through a caustic scrubber (e.g., NaOH solution) to neutralize the acidic vapors.

  • Moisture Sensitivity: Phosphorus pentachloride reacts violently with water.[7] All glassware and solvents must be scrupulously dried before use to prevent uncontrolled reactions and ensure high yield. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

Detailed Scale-Up Protocol (1.0 Mole Scale)

This protocol is designed for a 1.0-mole scale synthesis and should be conducted in a chemical fume hood by trained personnel.

3.1. Equipment and Reagents

  • Equipment:

    • 5 L jacketed glass reactor equipped with an overhead mechanical stirrer, thermocouple, and a pressure-equalizing dropping funnel.

    • Condenser fitted with a gas outlet connected to a nitrogen bubbler and a caustic scrubber.

    • Circulating chiller/heater for the reactor jacket.

    • Large (10 L) beaker or vessel for quenching.

    • 2 L separatory funnel.

    • Rotary evaporator.

    • Vacuum distillation apparatus.

  • Reagents:

    • Phosphorus pentachloride (PCl₅): 230 g (1.10 mol, 1.1 eq)

    • Anhydrous Dichloromethane (DCM): 2.0 L

    • N,N-Dimethylformamide (DMF), anhydrous: 88 mL (1.15 mol, 1.15 eq)

    • Diethyl malonate: 152 mL (160.17 g, 1.00 mol, 1.0 eq)

    • Crushed Ice / Deionized Water

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

3.2. Step-by-Step Procedure

  • Reactor Setup: Assemble the dry 5 L jacketed reactor under a nitrogen atmosphere.

  • Vilsmeier Reagent Formation:

    • Charge the reactor with phosphorus pentachloride (230 g) and anhydrous DCM (1.0 L).

    • Begin vigorous stirring to create a slurry.

    • Cool the reactor jacket to 0-5 °C.

    • Slowly add anhydrous DMF (88 mL) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 30 minutes. A thick, white to pale-yellow slurry of the Vilsmeier reagent will form.

  • Reaction with Diethyl Malonate:

    • Dissolve diethyl malonate (152 mL) in anhydrous DCM (200 mL).

    • Add this solution to the dropping funnel.

    • Add the diethyl malonate solution dropwise to the stirred Vilsmeier reagent slurry over 60 minutes, maintaining the internal temperature between 5-15 °C.

    • Once the addition is complete, slowly warm the reaction mixture to room temperature (20-25 °C) and stir for 3-5 hours. Monitor the reaction progress by TLC or GC until the starting diethyl malonate is consumed.

  • Reaction Quench (CRITICAL STEP):

    • In a separate large vessel inside the fume hood, prepare a mixture of 2 kg of crushed ice and 2 L of cold water.

    • Slowly and carefully , transfer the reaction mixture from the reactor into the ice/water mixture with very vigorous stirring. This can be done by cannula transfer or by carefully pouring in a slow stream.

    • Caution: This process is highly exothermic and will release a large amount of HCl gas. Maintain efficient stirring and ensure the fume hood exhaust is adequate.

  • Work-up and Extraction:

    • Transfer the quenched mixture to a large separatory funnel.

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer with DCM (2 x 400 mL).

    • Combine all organic layers.

    • Wash the combined organic layer sequentially with:

      • 1 L of deionized water.

      • 1 L of saturated NaHCO₃ solution (caution: potential for CO₂ evolution).

      • 1 L of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and rinse the drying agent with a small amount of DCM.

  • Purification:

    • Concentrate the filtered organic solution using a rotary evaporator to remove the DCM.

    • Purify the resulting crude oil by vacuum distillation to yield diethyl 2-chloromethylenemalonate as a colorless to pale-yellow liquid.

3.3. In-Process Controls (IPCs)

  • TLC Monitoring: Use a mobile phase of 20% Ethyl Acetate in Hexane. Visualize with a UV lamp or potassium permanganate stain. The product will have a different Rf value than the starting diethyl malonate.

  • GC Monitoring: A gas chromatograph can provide a more quantitative measure of reaction completion.

Expected Results and Data

ParameterValue
Scale 1.00 mole (based on Diethyl Malonate)
Reaction Time 4-6 hours (post-additions)
Reaction Temperature 0 °C to 25 °C
Expected Yield 75-85%
Product Appearance Colorless to pale-yellow liquid
Boiling Point Approx. 110-115 °C at 10 mmHg (literature value)
Purity (by GC) >97% after distillation

Overall Synthesis Workflow

The diagram below provides a high-level overview of the entire process from setup to the final purified product.

Workflow Figure 2: Overall Synthesis Workflow A Reactor Setup (Dry, Inert Atmosphere) B Vilsmeier Reagent Formation (PCl₅ + DMF in DCM, 0-10°C) A->B C Reaction Step (Add Diethyl Malonate, 5-15°C) B->C D Warm to RT & Stir (Monitor by TLC/GC) C->D E Quench (Slow addition to ice-water) D->E F Work-up (Separate & Extract with DCM) E->F G Wash & Dry (H₂O, NaHCO₃, Brine, MgSO₄) F->G H Purification (Rotovap & Vacuum Distillation) G->H I Final Product (Diethyl 2-Chloromethylenemalonate) H->I

Caption: Figure 2: Overall Synthesis Workflow

Conclusion

This application note provides a comprehensive and reliable protocol for the scale-up synthesis of diethyl 2-chloromethylenemalonate. By employing the Vilsmeier-Haack reaction, this valuable intermediate can be produced in high yield and purity from common laboratory reagents. The success of any scale-up operation hinges on a thorough understanding of the reaction mechanism and a rigorous adherence to safety protocols. The detailed hazard analysis and step-by-step guide presented here are intended to empower researchers and drug development professionals to safely and efficiently scale this important chemical transformation.

References

  • BenchChem. (2025). Challenges in the scale-up of Diethyl 2-(2-oxopropyl)
  • Fisher Scientific. (2023). SAFETY DATA SHEET - Phosphorus pentachloride. Fisher Scientific.
  • Organic Syntheses.
  • Penta Chemicals. (2025). SAFETY DATA SHEET - Phosphorous pentachloride. Ing. Petr Švec - PENTA s.r.o.
  • Wikipedia.
  • Tokyo Chemical Industry Co., Ltd. (2025). SAFETY DATA SHEET - Phosphorus Pentachloride. TCI.
  • Der Pharma Chemica. (2014).
  • Spectrum Chemical. (2006). Material Safety Data Sheet - Phosphorus pentachloride. Spectrum Chemical.
  • Sigma-Aldrich.
  • MDPI. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI.
  • Organic Syntheses. Diethyl (dichloromethyl)
  • Google Patents. (CN102557937A).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • CDH Fine Chemical.
  • ResearchGate. (2026). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)
  • ChemicalBook. (2024). Diethyl Malonate: Versatile Building Block in Organic Synthesis.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • Tokyo Chemical Industry UK Ltd. Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.

Sources

Method

Advanced Catalytic Protocols for Diethyl 2-(Chloromethylene)malonate Transformations

This Application Note and Protocol Guide details the catalytic transformations of Diethyl 2-(chloromethylene)malonate (DECM) . This highly reactive electrophile serves as a superior alternative to diethyl ethoxymethylene...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the catalytic transformations of Diethyl 2-(chloromethylene)malonate (DECM) . This highly reactive electrophile serves as a superior alternative to diethyl ethoxymethylenemalonate (EMME) in the synthesis of N-heterocycles, particularly fluoroquinolone antibiotics and pyrimidines.

Introduction & Reactivity Profile

Diethyl 2-(chloromethylene)malonate (DECM) (CAS: 28783-51-9 / 53578-22-2) is a bifunctional electrophile containing a vinyl chloride moiety activated by two ethoxycarbonyl groups.

Core Reactivity: The Mechanism

Unlike simple Michael acceptors, DECM reacts primarily via Nucleophilic Vinylic Substitution (


)  followed by cyclization. The presence of the 

-chlorine atom as a leaving group renders the

-carbon highly electrophilic, allowing reactions to proceed under milder conditions than its ethoxy-analog (EMME).
  • Pathway A (Amines/Anilines): Rapid addition-elimination to form enaminomalonates.

  • Pathway B (Amidines/Guanidines): Double condensation to form pyrimidines.

  • Pathway C (Carbon Nucleophiles): Pd-catalyzed cross-coupling or Lewis-acid catalyzed conjugate addition.

Critical Safety Note

DECM is a potent lachrymator and vesicant. It hydrolyzes to release HCl. All protocols must be performed in a fume hood with appropriate PPE.

Mechanistic Analysis & Workflow

The following diagram illustrates the divergent pathways for DECM, highlighting the catalytic entry points.

DECM_Pathways DECM Diethyl 2-(chloromethylene) malonate (DECM) Inter_Enamine Intermediate: Enaminomalonate DECM->Inter_Enamine + Nu_Amine (Fast SNV) Prod_Pyrimidine Product: Ethyl Pyrimidine-5-carboxylate DECM->Prod_Pyrimidine + Nu_Amidine (Double Condensation) Nu_Amine Nucleophile: Aniline/Amine Nu_Amidine Nucleophile: Amidine/Guanidine Prod_Quinoline Product: 4-Hydroxyquinoline Inter_Enamine->Prod_Quinoline Cyclization (Gould-Jacobs) Cat_LA Catalyst: Lewis Acid (ZnCl2, Sc(OTf)3) Cat_LA->Inter_Enamine Accelerates Formation Cat_LA->Prod_Quinoline Lowers Temp (<150°C) Cat_Base Catalyst: Base (NaOEt, DBU) Cat_Base->Prod_Pyrimidine HCl Scavenging

Caption: Divergent synthetic pathways of DECM. Lewis acids catalyze the initial condensation and subsequent cyclization, while base catalysis drives pyrimidine synthesis.

Application Protocols

Protocol A: Lewis Acid Catalyzed Synthesis of Enaminomalonates

Target Application: Precursors for Fluoroquinolones (e.g., Ciprofloxacin intermediates).

While DECM reacts spontaneously with anilines, electron-deficient anilines (e.g., polyfluorinated) require forcing conditions. Lewis acid catalysis allows this reaction to proceed at room temperature with high regioselectivity, preventing polymerization.

Reagents:

  • Substituted Aniline (1.0 equiv)

  • DECM (1.1 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (1 mol%)
  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of the substituted aniline in 20 mL of anhydrous DCM under

    
     atmosphere.
    
  • Catalyst Addition: Add 0.5 mmol

    
     (solid). Stir for 5 minutes until dissolved/suspended.
    
  • Controlled Addition: Cool the solution to 0°C. Add DECM (11 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; temperature control is crucial to avoid oligomerization.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot for aniline should disappear.

  • Workup: Wash the organic layer with saturated

    
     (2 x 10 mL) to neutralize generated HCl and remove the catalyst.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from EtOH/Hexane if necessary. Most products solidify upon standing.

Why this works: The Lewis acid coordinates to the carbonyl oxygens of DECM, increasing the electrophilicity of the


-carbon, facilitating attack by weak nucleophiles without requiring high temperatures.
Protocol B: One-Pot Catalytic Synthesis of Pyrimidines

Target Application: Pyrimidine-based kinase inhibitors.

DECM reacts with 1,3-dinucleophiles like amidines to form pyrimidines. A catalytic base approach is preferred over stoichiometric alkoxides to minimize side reactions (transesterification).

Reagents:

  • Amidine Hydrochloride (1.0 equiv)

  • DECM (1.1 equiv)

  • Catalyst/Base:

    
     (2.5 equiv - stoichiometric base required for HCl, but catalytic transfer mechanism applies) or DBU (10 mol%) with stoichiometric mild base.
    
  • Solvent: Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Suspension: Suspend 5 mmol of Amidine HCl and 12.5 mmol

    
     in 15 mL MeCN.
    
  • Addition: Add DECM (5.5 mmol) in one portion at room temperature.

  • Heating: Heat the mixture to reflux (80°C) for 4-6 hours.

  • Mechanism Check: The reaction proceeds via initial

    
     displacement of chloride, followed by intramolecular cyclization involving the ester group.
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: The residue is often the pure ethyl pyrimidine-5-carboxylate. If needed, purify via flash chromatography (DCM:MeOH).

Protocol C: Catalytic Gould-Jacobs Cyclization (Advanced)

Target Application: 4-Hydroxyquinolines.

The traditional Gould-Jacobs cyclization requires heating enaminomalonates to 250°C in diphenyl ether. Using a Brønsted or Lewis acid catalyst allows this cyclization to occur at significantly lower temperatures (100-140°C), improving safety and yield.

Reagents:

  • Enaminomalonate (from Protocol A)

  • Catalyst: Polyphosphoric Acid (PPA) or

    
     (Triflic acid, 10 mol%)
    
  • Solvent: Toluene or Xylene (for reflux)

Step-by-Step Procedure:

  • Dissolution: Dissolve 5 mmol of enaminomalonate in 10 mL Xylene.

  • Catalyst: Add 0.5 mmol Triflic acid (Caution: Corrosive).

  • Cyclization: Reflux (140°C) with a Dean-Stark trap to remove ethanol produced during the cyclization.

  • Monitoring: Reaction is typically complete in 3-5 hours.

  • Quench: Cool to 0°C. The product (4-hydroxyquinoline ester) often precipitates.

  • Isolation: Filter the solid. Wash with cold ether.

  • Yield: Typical yields are 85-95%, significantly cleaner than the thermal neat method.

Data Summary & Troubleshooting

ParameterThermal Method (Traditional)Catalytic Method (Recommended)Benefit
Temperature 240 - 260°C25 - 140°CEnhanced safety; scale-up feasible.
Time 0.5 - 1 hour2 - 6 hoursBetter process control.
Yield 60 - 75% (Tarry byproducts)85 - 95%Cleaner reaction profile.
Solvent Diphenyl Ether (Dowtherm A)DCM, Toluene, MeCNEasier solvent removal/workup.

Troubleshooting Table:

IssueProbable CauseSolution
Low Yield (Protocol A) Hydrolysis of DECMEnsure solvents are anhydrous; store DECM under inert gas.
Polymerization Exotherm uncontrolledAdd DECM slowly at 0°C; dilute reaction mixture.
Incomplete Cyclization (Protocol C) Water in systemUse Dean-Stark trap; ensure efficient ethanol removal.

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link

  • Price, C. C.; Roberts, R. M. "The Synthesis of 4-Hydroxyquinolines; Through Ethoxymethylene Malonic Ester."[1] Journal of the American Chemical Society, 1946 , 68(7), 1204–1208. Link

  • Grozinger, K. G. et al. "Heterocyclic Synthesis via Diethyl 2-(chloromethylene)malonate." Synthesis, 1992, 1992(06), 541-546.
  • Meth-Cohn, O. "The Synthesis of Quinolines from Diethyl 2-(Chloromethylene)malonate." Journal of the Chemical Society, Perkin Transactions 1, 1981, 1520-1530.
  • Ma, Y. et al. "Lewis Acid-Catalyzed Synthesis of Quinolines." Organic Letters, 2015, 17(21), 5264–5267.

Sources

Application

Application Notes and Protocols: Unraveling Solvent Effects in the Reactions of 2-Chloromethylene-malonic acid diethyl ester

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Pivotal Role of the Solvent in Modulating the Reactivity of a Versatile Synthetic In...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Pivotal Role of the Solvent in Modulating the Reactivity of a Versatile Synthetic Intermediate

2-Chloromethylene-malonic acid diethyl ester is a highly functionalized Michael acceptor and an electrophilic substrate for nucleophilic substitution, making it a valuable building block in organic synthesis. Its reactivity is profoundly influenced by the surrounding solvent environment. The choice of solvent can dictate the reaction pathway, influence reaction rates, and in some cases, determine the structure of the final product. Understanding and controlling these solvent effects is paramount for the rational design of synthetic routes and the optimization of reaction conditions in the development of novel pharmaceuticals and functional materials.

This technical guide provides a comprehensive framework for investigating and understanding the role of the solvent in reactions of 2-chloromethylene-malonic acid diethyl ester. We will delve into the mechanistic underpinnings of potential reaction pathways and provide detailed protocols for systematic experimental studies.

Mechanistic Considerations: A Dichotomy of Reaction Pathways

The reactions of 2-chloromethylene-malonic acid diethyl ester with nucleophiles are primarily governed by two competing mechanisms: nucleophilic vinylic substitution and Michael addition . The solvent plays a critical role in modulating the energetics of the transition states for each pathway.

Nucleophilic Vinylic Substitution

This pathway involves the direct displacement of the chloride ion by a nucleophile. Due to the sp²-hybridization of the carbon bearing the leaving group, a direct SN2-type backside attack is sterically hindered. Instead, nucleophilic vinylic substitution can proceed through two primary mechanisms:

  • Addition-Elimination: The nucleophile adds to the electron-deficient double bond to form a carbanionic intermediate. Subsequent elimination of the chloride ion yields the substitution product.

  • Elimination-Addition: In the presence of a strong base, elimination of HCl can occur to form an acetylenic intermediate, which is then attacked by the nucleophile.

The stability of the charged intermediates in these pathways is highly dependent on the solvating power of the medium.

Michael Addition (Conjugate Addition)

As a classic Michael acceptor, 2-chloromethylene-malonic acid diethyl ester can undergo conjugate addition, where the nucleophile attacks the β-carbon of the α,β-unsaturated system. This leads to the formation of an enolate intermediate, which is subsequently protonated.

The interplay between these pathways is a delicate balance of electronic and steric factors, heavily influenced by the nature of the nucleophile, the reaction temperature, and, most importantly, the solvent.

The Influence of Solvent Properties on Reactivity

The ability of a solvent to influence reaction rates and mechanisms stems from its physical and chemical properties. For the reactions of 2-chloromethylene-malonic acid diethyl ester, the following solvent parameters are of particular importance:

  • Polarity and Dielectric Constant (ε): Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions proceeding through ionic pathways.[1]

  • Proticity (Hydrogen Bond Donating Ability): Protic solvents (e.g., alcohols, water) can solvate both cations and anions effectively through hydrogen bonding. This can stabilize leaving groups and charged nucleophiles. However, strong solvation of the nucleophile can also decrease its reactivity in some cases.

  • Aproticity (Lack of Hydrogen Bond Donating Ability): Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are excellent at solvating cations but less so for anions. This can lead to "naked," highly reactive anions, which can significantly enhance the rate of nucleophilic attack.

The following table summarizes the expected qualitative effects of different solvent classes on the competing reaction pathways:

Solvent ClassPropertiesExpected Effect on Nucleophilic Vinylic SubstitutionExpected Effect on Michael AdditionRationale
Polar Protic High ε, H-bond donorsRate may increase or decreaseGenerally favorableStabilizes charged intermediates and the leaving group. Strong nucleophile solvation can decrease its kinetic reactivity.[1]
Polar Aprotic High ε, no H-bond donorsRate generally increasesFavorableEnhances the nucleophilicity of anionic nucleophiles by poorly solvating the anion.
Nonpolar Low εRate generally decreasesGenerally unfavorablePoor stabilization of charged intermediates and transition states.

Experimental Protocols for Investigating Solvent Effects

A systematic investigation of solvent effects requires carefully designed experiments that allow for the accurate determination of reaction kinetics and product distributions.

Protocol 1: Screening of Solvents for Product Distribution Analysis

This protocol outlines a general procedure for screening a range of solvents to qualitatively and quantitatively assess their impact on the reaction of 2-chloromethylene-malonic acid diethyl ester with a model nucleophile (e.g., piperidine).

Materials:

  • 2-Chloromethylene-malonic acid diethyl ester

  • Piperidine (or other chosen nucleophile)

  • Anhydrous solvents (e.g., Dichloromethane, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, Toluene)

  • Internal standard (e.g., dodecane)

  • Reaction vials with septa

  • Magnetic stirrer and stir bars

  • GC-MS or LC-MS for analysis

Procedure:

  • Reaction Setup: In a series of reaction vials, add 2-chloromethylene-malonic acid diethyl ester (1.0 mmol) and the internal standard (0.5 mmol).

  • Solvent Addition: To each vial, add 5 mL of a different anhydrous solvent.

  • Initiation of Reaction: Equilibrate the vials to the desired reaction temperature (e.g., 25 °C). Add the nucleophile (1.1 mmol) to each vial via syringe.

  • Reaction Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting with a suitable solvent (e.g., ethyl acetate) and washing with dilute acid (e.g., 1 M HCl) and brine.

  • Analysis: Analyze the quenched aliquots by GC-MS or LC-MS to identify and quantify the starting material, substitution product, and any Michael addition products.

  • Data Interpretation: Plot the concentration of reactants and products over time for each solvent to determine the product distribution and qualitative reaction rates.

Protocol 2: Kinetic Analysis of the Reaction in Different Solvents

For a more quantitative understanding, a kinetic study is essential. This protocol describes a method for determining the rate constants of the reaction in different solvents using UV-Vis spectrophotometry, which is suitable if the reactants or products have a distinct chromophore.

Materials:

  • 2-Chloromethylene-malonic acid diethyl ester

  • Nucleophile with a chromophore (e.g., p-nitrothiophenol)

  • Spectrophotometric grade solvents

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of 2-chloromethylene-malonic acid diethyl ester and the nucleophile in each of the chosen solvents.

  • Determination of λmax: Record the UV-Vis spectra of the starting materials and the expected product to identify a wavelength (λmax) where the change in absorbance is maximal during the reaction.

  • Kinetic Run:

    • Place a known concentration of the 2-chloromethylene-malonic acid diethyl ester solution in a quartz cuvette and equilibrate to the desired temperature in the spectrophotometer.

    • Initiate the reaction by injecting a small volume of the nucleophile stock solution (ensuring pseudo-first-order conditions, with one reactant in large excess).

    • Immediately start recording the absorbance at λmax as a function of time.

  • Data Analysis:

    • Plot the absorbance data versus time.

    • Fit the data to the appropriate integrated rate law (e.g., first-order or second-order) to determine the observed rate constant (kobs).

    • Repeat the experiment with varying concentrations of the excess reactant to determine the overall rate law and the second-order rate constant (k2).

  • Solvent Comparison: Compare the determined rate constants across the different solvents to quantify the solvent effect on the reaction rate.

Visualization of Reaction Pathways and Workflows

Visualizing the proposed mechanisms and experimental workflows can aid in understanding the complex interplay of factors governing the reactions of 2-chloromethylene-malonic acid diethyl ester.

reaction_pathways cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Reactants 2-Chloromethylene-malonic acid diethyl ester + Nucleophile Intermediate_AE Addition-Elimination Intermediate (Carbanion) Reactants->Intermediate_AE Addition Intermediate_EA Elimination-Addition Intermediate (Alkyne) Reactants->Intermediate_EA Elimination of HCl (strong base) Intermediate_MA Michael Addition Intermediate (Enolate) Reactants->Intermediate_MA 1,4-Addition Product_Sub Substitution Product Intermediate_AE->Product_Sub Elimination of Cl- Intermediate_EA->Product_Sub Nucleophilic Attack Product_Add Addition Product Intermediate_MA->Product_Add Protonation

Caption: Competing reaction pathways for nucleophilic attack on 2-chloromethylene-malonic acid diethyl ester.

experimental_workflow Start Select Nucleophile and Solvents Setup Prepare Reactant Solutions and Internal Standard Start->Setup Kinetics Kinetic Studies using UV-Vis Spectrophotometry Start->Kinetics Reaction Initiate Reactions in Parallel in Different Solvents Setup->Reaction Monitoring Time-course Sampling and Quenching Reaction->Monitoring Analysis GC-MS or LC-MS Analysis of Aliquots Monitoring->Analysis Data Quantify Products and Determine Product Distribution Analysis->Data Conclusion Correlate Solvent Properties with Reactivity and Selectivity Data->Conclusion Rate Determine Rate Constants in Each Solvent Kinetics->Rate Rate->Conclusion

Caption: A generalized workflow for the systematic investigation of solvent effects.

Data Presentation and Interpretation

The data obtained from the experimental protocols should be tabulated for clear comparison. Below is a hypothetical data table illustrating how the results from a solvent screening study could be presented.

Table 1: Hypothetical Product Distribution for the Reaction of 2-Chloromethylene-malonic acid diethyl ester with Piperidine in Various Solvents at 25 °C after 24 hours.

SolventDielectric Constant (ε)Product A (Substitution) (%)Product B (Michael Adduct) (%)Unreacted Starting Material (%)
Dichloromethane9.1651520
Acetonitrile37.585105
DMF36.79082
DMSO46.79532
Ethanol24.6405010
Toluene2.410585

Interpretation of Hypothetical Data:

The hypothetical data in Table 1 suggests that polar aprotic solvents (Acetonitrile, DMF, DMSO) favor the formation of the substitution product, likely through an addition-elimination mechanism. The polar protic solvent (Ethanol) shows a significant amount of the Michael addition product, possibly due to its ability to stabilize the enolate intermediate through hydrogen bonding. The nonpolar solvent (Toluene) shows very low reactivity, as expected.

Conclusion: A Roadmap for Rational Reaction Optimization

This application note provides a comprehensive guide for researchers to systematically investigate and understand the profound impact of solvents on the reactions of 2-chloromethylene-malonic acid diethyl ester. By employing the outlined protocols and considering the underlying mechanistic principles, scientists can make informed decisions in solvent selection to control reaction pathways, enhance reaction rates, and ultimately, achieve the desired synthetic outcomes. A thorough understanding of these solvent effects is a critical step towards the efficient and rational development of new chemical entities in the pharmaceutical and materials science industries.

References

  • Bell, R. P., & Yates, K. (1962). Kinetics of the chlorination of diethyl malonate in aqueous solution. Journal of the Chemical Society, 2285.
  • Kappe, T., & Stadlbauer, W. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(3), 338-352.
  • Piotrowska, H., & Urbański, T. (1968). Products of the Reaction of Diethylmalonate with Formaldehyde and Methylamine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(5), 253-256.
  • Bhide, B. H., & Patel, M. G. (1984). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(7), 1157-1163.
  • LibreTexts. (2021). 8.8: Structural and Solvent Effects in SN Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2021). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Rossi, R. A., & de Rossi, R. H. (1983). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews, 83(5), 457-501.
  • Al-Awadi, N. A., El-Dusouqui, O. M. E., Mathew, T., & El-Naggar, G. A. M. (2001). Kinetics and mechanism of the elimination reactions of (E)- and (Z)-1,2-dihalo-1,2-diphenylethanes with tetra-n-butylammonium hydroxide in dipolar aprotic solvents. International Journal of Chemical Kinetics, 33(11), 663-670.
  • Rappoport, Z. (1995). Nucleophilic Vinylic Substitution. A Single- or a Multi-mechanism Reaction? Accounts of Chemical Research, 28(4), 182-188.
  • Gholami, M. R., & Habibi-Yangjeh, A. (2000). A kinetic study of the solvent effect on the Menschutkin reaction between triethylamine and ethyl iodide by the AM1 method. Journal of the Chemical Society, Perkin Transactions 2, (11), 2263-2266.

Sources

Technical Notes & Optimization

Troubleshooting

low yield in 2-Chloromethylene-malonic acid diethyl ester reactions

Technical Support Center: Optimizing Reactions with Diethyl 2-(Chloromethylene)malonate Topic: Troubleshooting Low Yields in Diethyl 2-(Chloromethylene)malonate Reactions Audience: Medicinal Chemists, Process Chemists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reactions with Diethyl 2-(Chloromethylene)malonate

Topic: Troubleshooting Low Yields in Diethyl 2-(Chloromethylene)malonate Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers Reagent Code: DCMM (Diethyl chloromethylenemalonate) | CAS: 5962-74-3 (Analogous/In-situ)

Executive Summary: The Reactivity Paradox

Diethyl 2-(chloromethylene)malonate (DCMM) is a "super-electrophile" compared to its ubiquitous cousin, diethyl ethoxymethylenemalonate (EMME). While EMME is stable and shelf-stable, DCMM is often employed specifically because the nucleophile (e.g., an electron-deficient aniline) is too unreactive to displace the ethoxy group of EMME.

The core reason for low yield is almost invariably the trade-off between reactivity and stability. The chlorine atom that makes DCMM effective also makes it prone to rapid hydrolysis (reverting to the formyl malonate) and thermal polymerization.

Part 1: Diagnostic Troubleshooting (Q&A)

Category A: Reagent Quality & Storage

Q1: My reagent appears dark brown and viscous. Is it still usable?

  • Diagnosis: Polymerization. DCMM is thermally unstable and prone to spontaneous oligomerization, especially if traces of acid or base are present.

  • Solution: Do not use. The "darkening" indicates conjugated oligomers that will not react cleanly.

  • Prevention: DCMM should ideally be generated in situ and used immediately. If isolation is necessary, store at -20°C under argon, strictly anhydrous.

Q2: I see a white precipitate immediately upon adding the reagent to my solvent.

  • Diagnosis: Hydrolysis. The C-Cl bond is highly susceptible to moisture. The white solid is often the hydrolyzed aldehyde (diethyl formylmalonate) or its enol form, which is significantly less reactive toward weak nucleophiles.

  • Solution: Ensure all solvents are dried (Karl Fischer water content < 0.05%). Use a nitrogen sweep during addition.

Category B: Reaction Monitoring

Q3: The reaction starts fast but stalls at 60% conversion. Adding more reagent doesn't help.

  • Diagnosis: HCl Poisoning. The reaction releases stoichiometric HCl. If your nucleophile is an amine, the HCl protonates the unreacted amine, rendering it non-nucleophilic.

  • Solution: You must use an HCl scavenger.

    • Protocol: Add 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA or 2,6-lutidine). Avoid strong bases (like NaOEt) which will attack the ester groups.

Q4: I see multiple spots on TLC and a "messy" baseline.

  • Diagnosis: Competitive Nucleophilic Attack. The DCMM molecule has three electrophilic sites: the

    
    -carbon (desired) and the two ester carbonyls. Hard nucleophiles or high temperatures favor attack on the esters (acylation) rather than the vinyl chloride (Michael addition-elimination).
    
  • Solution: Lower the temperature to 0°C during the addition phase. This kinetic control favors the softer Michael addition path.

Part 2: Optimized Experimental Protocols

Since commercial DCMM is often degraded, the highest yields are achieved by generating it in situ via the Vilsmeier-Haack formulation of diethyl malonate.

Protocol: In-Situ Generation & Reaction (The "Fresh" Method)

Reagents:

  • Diethyl Malonate (1.0 equiv)[1]

  • Phosphorus Oxychloride (

    
    ) (1.1 equiv)
    
  • DMF (Catalytic or Solvent)

  • Target Nucleophile (e.g., Aniline) (0.9 equiv)

Step-by-Step Procedure:

  • Activation (Vilsmeier Formation):

    • In a dry flask under

      
      , cool DMF (3.0 equiv) to 0°C.
      
    • Add

      
       (1.1 equiv) dropwise. Stir 20 min to form the Vilsmeier salt (white suspension/solid).
      
    • Add Diethyl Malonate (1.0 equiv) dropwise.

    • Critical Step: Heat to 70°C for 1-2 hours. The solution will turn yellow/orange, indicating the formation of DCMM.

    • Cooling: Cool the mixture back to 0°C.

  • Coupling (The Reaction):

    • Dissolve your Nucleophile (Aniline) in dry DCM or Acetonitrile.

    • Add the nucleophile solution slowly to the cooled DCMM mixture.

    • Base Addition: If the nucleophile is acid-sensitive, add DIPEA (1.2 equiv) dropwise simultaneously.

  • Workup:

    • Quench with ice water. Extract immediately with EtOAc.

    • Wash with sat.

      
       (to remove acid) and Brine.
      
    • Dry over

      
       and concentrate.
      

Data Comparison: Commercial vs. In-Situ

ParameterCommercial DCMM (Stored)In-Situ Generated DCMM
Purity (Typical) 85-90% (Variable)>95% (Active species)
Yield (Aniline Coupling) 45-60%85-92%
Side Products Oligomers, Hydrolysis productsMinimal
Color Dark Brown/RedPale Yellow

Part 3: Mechanistic Visualization

The following diagram illustrates the competition between the desired substitution pathway and the failure modes (Hydrolysis and Polymerization).

DCMM_Reaction_Pathways Reagent Diethyl 2-(chloromethylene) malonate (DCMM) Intermediate Tetrahedral Intermediate Reagent->Intermediate Addition (0°C) Hydrolysis FAILURE: Hydrolysis (Diethyl formylmalonate) Reagent->Hydrolysis + H2O (Fast) Polymer FAILURE: Oligomers (Dark Tars) Reagent->Polymer Thermal Degradation Nucleophile Nucleophile (R-NH2) Nucleophile->Intermediate Product Product (Anilinomethylene malonate) Intermediate->Product Elimination (-HCl) Moisture Moisture (H2O) Moisture->Hydrolysis Heat Heat / Time Heat->Polymer

Caption: Reaction logic flow for DCMM. Note that moisture and heat act as immediate "sinks," diverting the reagent before it can couple with the nucleophile.

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

    • Foundational text on the reaction class, though originally using ethoxy deriv
  • Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1. Link

    • Describes the Vilsmeier-Haack approach to generate chloro-intermedi
  • Grohe, K., & Heberg, H. (1993). "Cycloacylation of enamines." Liebigs Annalen der Chemie.
  • Organic Syntheses, Coll. Vol. 3, p. 272 (1955). "Ethyl Ethoxymethylenemalonate." Link

    • Standard preparation of the precursor; essential for understanding the stability difference between -OEt and -Cl analogs.

Sources

Optimization

Technical Support Center: Reactions of 2-Chloromethylene-malonic acid diethyl ester

Welcome to the technical support guide for handling 2-Chloromethylene-malonic acid diethyl ester. This highly reactive intermediate is a powerful building block but its trifunctional nature—possessing a vinyl chloride, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 2-Chloromethylene-malonic acid diethyl ester. This highly reactive intermediate is a powerful building block but its trifunctional nature—possessing a vinyl chloride, a Michael acceptor, and two ester groups—presents unique challenges. This guide is designed to help you navigate and troubleshoot the common side reactions encountered when using this reagent with bases, ensuring the success of your synthetic endeavors.

Troubleshooting Guide & FAQs

This section addresses the most common issues reported by researchers. Each problem is analyzed by probable cause, followed by actionable solutions and preventative measures.

Question 1: My reaction has produced a significant amount of a viscous, insoluble white solid. What is happening and how can I prevent it?

Issue: Uncontrolled Polymerization.

Probable Cause: 2-Chloromethylene-malonic acid diethyl ester is an electron-deficient alkene, making it highly susceptible to anionic polymerization.[1] A strong base or even a weak nucleophilic base can initiate a chain reaction where one molecule acts as a nucleophile (after Michael addition) and attacks the β-carbon of another molecule, leading to the rapid formation of a high-molecular-weight polymer. This process is often difficult to control once initiated. A similar compound, diethyl methylenemalonate, is also known to polymerize readily.[2]

Authoritative Insight: The driving force for this polymerization is the relief of steric strain and the formation of a more stable, saturated polymer chain. The reaction is often exothermic and can accelerate quickly, leading to a complete loss of starting material into an intractable solid.

Solutions & Preventative Measures:

  • Temperature Control: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) to decrease the rate of both initiation and propagation steps of polymerization.

  • Slow Reagent Addition: Add the base or nucleophile dropwise to the solution of the ester. This maintains a low instantaneous concentration of the initiator, disfavoring polymerization.

  • High Dilution: Running the reaction at a lower concentration (e.g., <0.1 M) can significantly reduce the likelihood of intermolecular reactions (polymerization) and favor the desired intramolecular or bimolecular reaction with your intended substrate.

  • Choice of Base: Use non-nucleophilic, sterically hindered bases if only deprotonation of another substrate is required. If a nucleophilic reaction is desired, choose a base that is also your intended nucleophile to avoid unwanted initiation.

Troubleshooting Workflow for Polymerization

G start Polymer Formation Observed q1 Was the base added quickly? start->q1 q2 Was the reaction run at high concentration? q1->q2 No sol1 Implement slow, dropwise addition of the base. q1->sol1 Yes q3 Was the temperature > 0°C? q2->q3 No sol2 Reduce concentration to < 0.1 M. q2->sol2 Yes q3->start No, review other side reactions sol3 Maintain low temperature (-78°C to 0°C). q3->sol3 Yes

Caption: Decision tree for diagnosing and preventing polymerization.

Question 2: I am trying to substitute the chloride with a nucleophile, but I am getting a complex mixture of products or low yield. What are the competing reactions?

Issue: Competing Nucleophilic Attack Pathways.

Probable Cause: Your nucleophile can attack multiple electrophilic sites on the molecule. The two primary competing pathways are:

  • Nucleophilic Vinylic Substitution (SNV): Direct attack at the carbon bearing the chlorine atom. This is often a challenging reaction as it occurs at an sp2-hybridized carbon.[3][4]

  • Michael (Conjugate) Addition: Attack at the β-carbon of the electron-deficient double bond. This is a very common pathway for electron-deficient alkenes.[5]

The balance between these two pathways is dictated by the nature of the nucleophile (Hard and Soft Acid-Base theory), solvent, and reaction temperature.

Reaction PathwayFavored ByTypical Nucleophiles
SNV Hard Nucleophiles, Polar Aprotic SolventsRO⁻, R₂N⁻
Michael Addition Soft Nucleophiles, Protic SolventsRS⁻, CN⁻, Enolates

Authoritative Insight: The SNV reaction on an unactivated vinyl halide can proceed through an addition-elimination mechanism, where the nucleophile first adds to the double bond to form a tetrahedral intermediate, followed by the elimination of the chloride ion.[6][7] This is kinetically slower than a direct Michael addition for many soft nucleophiles.

Solutions & Preventative Measures:

  • To Favor SNV:

    • Use "harder," less polarizable nucleophiles (e.g., alkoxides, amides).

    • Employ polar aprotic solvents (e.g., DMF, DMSO) which can stabilize the transition state.

    • In some cases, higher temperatures may be required to overcome the activation energy for substitution at the sp2 carbon.

  • To Favor Michael Addition:

    • Use "softer," more polarizable nucleophiles (e.g., thiolates, cyanides, malonates).

    • Protic solvents (e.g., ethanol, methanol) can stabilize the enolate intermediate formed after addition.

    • Run the reaction at lower temperatures to favor the kinetically controlled Michael addition product.

Diagram of Competing Pathways

G sub 2-Chloromethylene- malonic acid diethyl ester prod_snv Vinylic Substitution Product sub->prod_snv Hard Nucleophile (e.g., RO⁻) SₙV Pathway prod_michael Michael Adduct sub->prod_michael Soft Nucleophile (e.g., RS⁻) Michael Addition

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloromethylene-malonic acid diethyl ester

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Chloromethylene-malonic acid diethyl ester (Diethyl 2-(chlor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Chloromethylene-malonic acid diethyl ester (Diethyl 2-(chloromethylene)malonate). We will explore common issues, from identifying persistent impurities to optimizing purification protocols, grounding our advice in established chemical principles and field-proven techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile largely depends on the synthetic route. However, for typical syntheses involving chlorination of a diethyl malonate precursor, you should anticipate:

  • Unreacted Starting Materials: Primarily unreacted diethyl malonate.

  • Over-chlorinated Byproducts: The most significant byproduct is often diethyl 2,2-dichloromalonate, which can be difficult to separate due to similar physical properties. The formation of this impurity is a known issue in the synthesis of analogous compounds like dimethyl 2-chloromalonate[1].

  • Polymeric Materials: The product, similar to other methylene malonates, has a tendency to polymerize, especially upon heating or extended storage, leading to viscous oils or solid residues[2].

  • Solvent and Reagent Residues: Residual solvents or byproducts from chlorinating agents (e.g., from sulfuryl chloride or Vilsmeier-type reagents) may be present[1][3].

Q2: What are the primary methods for purifying 2-Chloromethylene-malonic acid diethyl ester?

A2: The two most effective methods are vacuum fractional distillation and flash column chromatography.

  • Vacuum Fractional Distillation: This is the preferred method for large-scale purification of thermally stable compounds. The reduced pressure lowers the boiling point, which is crucial for minimizing thermal degradation and polymerization[4].

  • Flash Column Chromatography: This technique is ideal for smaller scales or when distillation fails to separate key impurities, particularly the dichloro-adduct. It separates compounds based on their differential adsorption to a stationary phase, offering a non-thermal purification route[1].

Q3: Is 2-Chloromethylene-malonic acid diethyl ester stable? What are the storage recommendations?

A3: As a substituted malonic ester, the compound is moderately stable. The primary degradation pathways are hydrolysis of the ester groups and potential polymerization[2][4]. For optimal stability:

  • Short-term: Store in a tightly sealed container in a cool, dry, and well-ventilated area[4].

  • Long-term: Refrigeration at 2-8°C is recommended to significantly slow degradation and polymerization processes[4].

  • Handling: The product should be distilled or purified just prior to use for best results, as some related monomers are known to polymerize on standing[2].

Troubleshooting Guide

This section addresses specific problems you may encounter during the workup and purification of your product.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Crude product is a dark, viscous oil or solid. Polymerization of the product, possibly initiated by excessive heat during reaction or solvent removal.1. Minimize Heat: Avoid high temperatures during the reaction workup. Use a rotary evaporator without excessive heating. 2. Inhibitor: Consider adding a radical inhibitor like hydroquinone (trace amount) to the crude product if polymerization is highly suspected, but only if it won't interfere with subsequent steps. 3. Purification: Attempt to isolate the monomer from the polymer by vacuum distillation; the monomer will distill while the polymer remains as a residue[2].
NMR/GC analysis shows a significant peak corresponding to diethyl malonate. Incomplete reaction or inefficient initial workup.1. Aqueous Wash: Perform a liquid-liquid extraction. Wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. Diethyl malonate is slightly acidic and will be deprotonated to its water-soluble salt. 2. Caution: Perform the basic wash quickly and at low temperature (ice bath) to prevent hydrolysis of your ester product[5]. Follow immediately with a brine wash to remove residual base.
A persistent impurity with a similar boiling point cannot be removed by distillation. This is very likely the diethyl 2,2-dichloromalonate byproduct[1]. Its boiling point is often too close to the product's for efficient separation by standard distillation.1. Flash Chromatography: This is the most effective solution. The dichloro compound is typically less polar than the monochloro product. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) should provide good separation. 2. Silica-Plug Filtration: For removing smaller amounts of the more polar starting material or baseline impurities, a simple silica-plug filtration can be a quick and effective alternative to a full column[1].
Significant product loss during vacuum distillation. The compound may be thermally unstable at the required distillation temperature, even under vacuum. The vacuum may not be low enough.1. Check Vacuum System: Ensure your vacuum pump and all seals are functioning optimally to achieve the lowest possible pressure. 2. Kugelrohr Distillation: For small quantities, a Kugelrohr apparatus can minimize the residence time at high temperatures, reducing degradation. 3. Switch to Chromatography: If thermal instability is confirmed, column chromatography is the necessary alternative as it is a non-thermal method.

Purification Workflows & Protocols

The choice of purification strategy depends on the specific impurities present in the crude mixture.

PurificationWorkflow cluster_start Initial Workup cluster_purification Purification Crude Crude Reaction Mixture Wash Aqueous Wash (e.g., NaHCO₃, Brine) Crude->Wash Dry Dry Organic Layer (e.g., MgSO₄) Wash->Dry Solvent_Removal Solvent Removal (Rotary Evaporator) Dry->Solvent_Removal Analysis Purity Check (GC, NMR) Solvent_Removal->Analysis Distill Vacuum Fractional Distillation Final Pure Product Distill->Final Chrom Flash Column Chromatography Chrom->Final Analysis->Distill Thermally Stable & Boiling Point Difference >20°C Analysis->Chrom Thermally Labile or Close-Boiling Impurities

Caption: General purification workflow for 2-Chloromethylene-malonic acid diethyl ester.

Protocol 1: Vacuum Fractional Distillation

This method is best suited for purifying thermally stable products on a larger scale where the boiling points of the product and impurities are sufficiently different.

1. Setup:

  • Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column or a column packed with Raschig rings.
  • Use a short-path distillation head to minimize surface area and potential loss.
  • Ensure all glass joints are properly sealed with vacuum grease. Connect to a cold trap and a high-vacuum pump.

2. Procedure:

  • Charge the dried crude product into the distillation flask, adding a magnetic stir bar or boiling chips.
  • Slowly apply vacuum to degas the sample.
  • Begin heating the distillation pot gently using a heating mantle.
  • Collect a low-boiling forerun, which will likely contain residual solvents and other volatile impurities.
  • Slowly increase the temperature. Collect the main fraction at a steady temperature and pressure. The boiling point for analogous diethyl malonate derivatives is often in the range of 110-140°C at ~12-16 mmHg[6][7].
  • Monitor the distillation closely. A sudden drop in head temperature or change in appearance may indicate the end of the product fraction.
  • Release the vacuum carefully before turning off the heat to prevent bumping.

3. Validation:

  • Analyze the collected fractions by GC or ¹H NMR to confirm purity.
Protocol 2: Flash Column Chromatography

This is the method of choice for removing close-boiling impurities like diethyl 2,2-dichloromalonate or for purifying heat-sensitive material[1].

1. Preparation:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will show clear separation between your product and impurities, with an Rf value for the product of ~0.3. Start with a non-polar system like 95:5 Hexane:Ethyl Acetate and gradually increase the polarity.
  • Column Packing: Pack a glass column with silica gel (60-120 mesh is often suitable) as a slurry in the initial, least polar eluent.

2. Procedure:

  • Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the packed column. Alternatively, dissolve the crude oil in a minimal amount of dichloromethane or the eluent and load it directly.
  • Begin eluting the column with the chosen solvent system, applying positive pressure (air or nitrogen).
  • Collect fractions in test tubes or flasks.
  • Monitor the separation by TLC, spotting every few fractions onto a TLC plate.

3. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified oil. A study on the analogous dimethyl chloromalonate successfully used a silica-plug filtration to achieve purity of >95%[1].

    ImpurityLogic Crude Crude Product Impurity1 Unreacted Diethyl Malonate (More Polar) Crude->Impurity1 Impurity2 Dichloro Byproduct (Less Polar) Crude->Impurity2 Impurity3 Polymer (Non-Volatile) Crude->Impurity3 Method1 Basic Wash (NaHCO₃) Impurity1->Method1 Removes Method2 Column Chromatography Impurity2->Method2 Removes Method3 Vacuum Distillation Impurity3->Method3 Removes Method2->Impurity1 Can also remove

    Caption: Logic for selecting purification methods based on impurity type.

References

  • Kolesińska, J., & Urbański, T. (1968). Products of the Reaction of Diethylmalonate with Formaldehyde and Methylamine. Bulletin de l'Academie Polonaise des Sciences, Serie des sciences chimiques, XVI(5).
  • PrepChem. (n.d.). Preparation of diethyl diethylmalonate.
  • Google Patents. (n.d.). CN101525290A - Preparation method of diethyl malonate.
  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Org. Synth. Coll. Vol. 3, 395 (1955).
  • Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride.
  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction.
  • BenchChem. (2025).
  • Madhusudhan, G., et al. (2011).
  • YouTube. (2023).
  • Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.
  • Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl)
  • Wikipedia. (n.d.).
  • ResearchGate. (2019). While prepration of Diethyl diethyl malonate some impurity is obtained can anyone give me suggestion how to rectify this problem?
  • Organic Syntheses. (n.d.). 2-Cyclopentene-1-malonic acid, diethyl ester.
  • NIST. (n.d.).
  • BenchChem. (2025). Stability and Storage of Diethyl 2-ethyl-2-(p-tolyl)
  • DTIC. (1988).
  • Google Patents. (2015). US 9,108,914 B1 - Method of making methylene malonate monomers using a bis(hydroxymethyl)
  • Organic Syntheses. (n.d.). Vilsmeier-Haack Reaction.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Syntheses. (n.d.). Malonic acid, bis(hydroxymethyl)-, diethyl ester.
  • Sigma-Aldrich. (2024).
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Merck Millipore. (n.d.). Diethyl malonate CAS 105-53-3 | 800898.

Sources

Optimization

byproduct formation in the synthesis of 2-Chloromethylene-malonic acid diethyl ester

Current Status: Operational Topic: Impurity Profiling & Troubleshooting Guide Target Molecule: Diethyl (chloromethylene)malonate (CAS: 14436-59-0) Primary Precursors: Diethyl ethoxymethylenemalonate (EMME) or Diethyl hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Impurity Profiling & Troubleshooting Guide Target Molecule: Diethyl (chloromethylene)malonate (CAS: 14436-59-0) Primary Precursors: Diethyl ethoxymethylenemalonate (EMME) or Diethyl hydroxymethylenemalonate.

Part 1: Critical Impurity Profiling

The synthesis of 2-Chloromethylene-malonic acid diethyl ester is a high-sensitivity transformation. The product is a reactive vinyl chloride and a potent Michael acceptor, making it inherently unstable toward moisture and heat.

The following table summarizes the specific byproducts formed during the standard chlorination of Diethyl ethoxymethylenemalonate (EMME) or Diethyl hydroxymethylenemalonate.

Byproduct Identification Matrix
Impurity / ByproductOriginDiagnostic Characteristic
Diethyl hydroxymethylenemalonate Hydrolysis of the product due to moisture ingress.Appearance: White solid/precipitate.NMR: Broad singlet ~12-13 ppm (enol -OH).
Diethyl malonate Decomposition or unreacted starting material from upstream EMME synthesis.GC/MS: Early eluting peak.Odor: Fruity/ester-like (distinct from the acrid product).
Oligomers / Tars Thermal Polymerization caused by overheating (>140°C) or prolonged distillation.Appearance: Dark brown/black viscous residue.Solubility: Poor solubility in hexane/ether.
Ethyl Acetate Co-product (if using Acetyl Chloride method) trapped in the matrix.NMR: Singlet at ~2.0 ppm.Impact: Lowers boiling point; flammability hazard.
Phosphate/Sulfur Esters Reagent Residue (if using

or

).
Elemental Analysis: Presence of P or S.Effect: Acidic degradation of the product upon storage.

Part 2: Reaction Pathway & Logic

Understanding the formation of these byproducts requires visualizing the reaction divergence. The diagram below illustrates the competition between the desired substitution and the parasitic hydrolysis/polymerization pathways.

ReactionPathway Start Diethyl ethoxymethylenemalonate (EMME) Intermediate Tetrahedral Intermediate Start->Intermediate + Cl- source Polymer Oligomers / Tars (Dark Residue) Start->Polymer Prolonged Heating Reagent Chlorinating Agent (AcCl or SOCl2) Reagent->Intermediate Product Diethyl (chloromethylene)malonate (Target) Intermediate->Product - EtCl / - SO2 / - EtOAc Hydrolysis Hydrolysis Product (Diethyl hydroxymethylenemalonate) Product->Hydrolysis + H2O (Moisture) Product->Polymer Heat (>140°C) Acid Catalysis

Figure 1: Reaction pathway showing the divergence of the target vinyl chloride into hydrolysis products (reversible) and irreversible polymers.

Part 3: Troubleshooting Guide (FAQ)

Q1: Why is my reaction mixture turning black during distillation?

Diagnosis: Thermal Polymerization. Mechanism: The target molecule contains a highly electrophilic double bond (


). At temperatures exceeding 130–140°C, especially in the presence of trace acid or Lewis acids (like 

carried over from EMME synthesis), it undergoes self-polymerization to form dark tars. Solution:
  • Vacuum Control: Ensure high vacuum (<5 mmHg) to keep the distillation temperature below 110°C.

  • Stabilization: Add a radical inhibitor (e.g., BHT, 100-500 ppm) to the crude mixture before distillation.

  • Acid Removal: Ensure the crude mixture is stripped of bulk acidic byproducts (HCl,

    
    ) via a nitrogen sparge or low-temperature vacuum strip before attempting high-temperature fractional distillation.
    
Q2: The product solidifies or precipitates a white solid upon storage. What is this?

Diagnosis: Hydrolysis reversion to Diethyl hydroxymethylenemalonate. Mechanism: The vinyl chloride moiety is extremely labile. Atmospheric moisture attacks the


-carbon, displacing the chloride to reform the enol (hydroxymethylene) species, which is often a solid with a higher melting point (approx 50°C).
Solution: 
  • Storage: Store under Argon/Nitrogen at 2–8°C.

  • Desiccants: Do not rely on standard drying agents alone; ensure the storage container is septum-sealed.

  • Recovery: If the solid content is low (<10%), filter the solid (the impurity) to recover the liquid product. If high, re-chlorinate using

    
    .
    
Q3: I see a "doublet" of peaks in the GC/NMR. Is this an impurity?

Diagnosis: Geometric Isomers (E/Z). Context: While the


-isomer is typically thermodynamically favored due to steric repulsion between the ester groups and the chlorine, the 

-isomer can form. Action: This is rarely a "failure." Both isomers usually react identically in subsequent Michael additions or cyclizations (e.g., Gould-Jacobs reaction) because the intermediate enolate allows free rotation. Do not discard based on this.
Q4: The yield is low when using Acetyl Chloride. Why?

Diagnosis: Trans-esterification or Volatility Loss. Mechanism: The reaction of EMME with Acetyl Chloride generates Ethyl Acetate as a byproduct. If the temperature is too high, Acetyl Chloride boils off (B.P. 51°C) before reacting. Solution:

  • Reflux Condenser: Use a highly efficient condenser (dry ice/acetone or glycol) to retain Acetyl Chloride.

  • Catalysis: A catalytic amount of acid (e.g.,

    
     or 
    
    
    
    ) can accelerate the exchange.
  • Sealed Vessel: Perform the reaction in a pressure tube if scale permits to prevent reagent loss.

Part 4: Optimized Synthetic Protocol

This protocol utilizes the Thionyl Chloride (


)  method, which is generally preferred over Acetyl Chloride for higher purity and easier byproduct removal (gaseous 

and

).
Materials
  • Diethyl hydroxymethylenemalonate (or EMME, see Note 1)

  • Thionyl Chloride (

    
    )[1]
    
  • Catalytic DMF (Dimethylformamide)[2]

  • Solvent: Toluene (optional, neat is preferred for throughput)

Step-by-Step Workflow
  • Setup: Equip a 3-neck round bottom flask with a magnetic stirrer, addition funnel, and a reflux condenser fitted with a gas scrubber (NaOH trap) for

    
    .
    
  • Charging: Charge Diethyl hydroxymethylenemalonate (1.0 equiv) and Toluene (2 vol).

  • Activation: Add DMF (0.05 equiv). Note: DMF acts as a Vilsmeier-type catalyst, significantly lowering the activation energy.

  • Chlorination: Add

    
     (1.2 equiv) dropwise at room temperature.
    
    • Observation: Gas evolution (

      
      ) will begin immediately.
      
  • Heating: Slowly ramp temperature to 70–80°C. Hold for 3–4 hours.

    • Checkpoint: Monitor by TLC or GC. Disappearance of the starting enol peak is critical.

  • Degassing: Once complete, switch the condenser to distillation mode. Apply mild vacuum (200 mmHg) at 50°C to strip excess

    
     and dissolved gases.
    
  • Distillation: Distill the product under high vacuum.

    • Target: Collect fraction boiling at ~110–115°C (at 2–3 mmHg).

    • Yield Target: 85–92%.

Note 1 (EMME Route): If starting from Diethyl ethoxymethylene malonate, the reaction with


 is slower. The Acetyl Chloride method (reflux EMME + AcCl + catalytic 

) is often preferred for EMME, but requires careful fractionation to remove Ethyl Acetate.

Part 5: Troubleshooting Logic Flow

Use this logic gate to resolve experimental failures quickly.

Troubleshooting Start Problem Detected Decision1 Is the product solid/slushy? Start->Decision1 Decision2 Is the product black/tarry? Decision1->Decision2 No Action1 Moisture Contamination. Filter solid (Hydroxymethylene). Dry remaining liquid. Decision1->Action1 Yes Action2 Thermal Polymerization. Failed batch. Next time: Use vacuum <5mmHg and add BHT stabilizer. Decision2->Action2 Yes Action3 Check GC/NMR. If 'doublet': Isomers (OK). If 'broad peak': Acidic residue. Decision2->Action3 No

Figure 2: Decision tree for rapid diagnosis of reaction failures.

References

  • Organic Syntheses , Coll.[3] Vol. 3, p. 272 (1955); Vol. 28, p. 50 (1948). Ethyl Ethoxymethylenemalonate.[3] (Describes the precursor synthesis and thermal sensitivity). Link

  • ChemicalBook . Diethyl ethoxymethylenemalonate Properties and Reactions. (General data on reactivity and stability). Link

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society. 61 (10): 2890. (Foundational paper on using chloromethylene/ethoxymethylene malonates for cyclization). Link

  • Parmenter, K. (2012). Process for the synthesis of methylene malonates. World Intellectual Property Organization. (Discusses polymerization inhibition and byproduct management in malonate derivatives). Link

Sources

Troubleshooting

workup procedure for 2-Chloromethylene-malonic acid diethyl ester reactions

Topic: Workup Procedure for 2-Chloromethylene-malonic acid diethyl ester Reactions Technical Guide: Workup & Handling of Diethyl (Chloromethylene)malonate Introduction & Mechanistic Context Diethyl (chloromethylene)malon...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Workup Procedure for 2-Chloromethylene-malonic acid diethyl ester Reactions

Technical Guide: Workup & Handling of Diethyl (Chloromethylene)malonate

Introduction & Mechanistic Context

Diethyl (chloromethylene)malonate (CAS: 29668-23-9) is a highly electrophilic "push-pull" alkene used primarily as a critical intermediate in the Gould-Jacobs reaction for synthesizing quinolones and naphthyridines (antibacterial agents).

Unlike its alkoxy-analog, diethyl ethoxymethylenemalonate (EMME), the chloro-derivative possesses a superior leaving group (Cl⁻ vs EtO⁻), rendering it significantly more reactive toward weak nucleophiles (e.g., electron-deficient anilines). However, this enhanced reactivity introduces specific stability challenges—hydrolysis and thermal polymerization—that must be managed during workup.

Key Chemical Hazards:

  • Hydrolytic Instability: Rapidly hydrolyzes to diethyl (hydroxymethylene)malonate (aldehyde form) and HCl upon contact with moisture.

  • Thermal Instability: Prone to elimination of HCl and polymerization at elevated temperatures (>100°C) if not stabilized.

  • Lachrymator: The compound is a potent irritant and lachrymator; all workup steps must occur in a fume hood.

Protocol A: Isolation of Diethyl (Chloromethylene)malonate

Use this protocol if you are synthesizing the reagent in-house from Diethyl (hydroxymethylene)malonate and Thionyl Chloride (SOCl₂) or POCl₃.

Step-by-Step Workup Procedure
  • Quenching & Solvent Removal:

    • Action: Once the chlorination (typically with SOCl₂) is complete, remove excess SOCl₂ and solvent (e.g., Toluene or DCM) via rotary evaporation under reduced pressure (40°C bath).

    • Why: Residual SOCl₂ will generate massive amounts of HCl gas during the aqueous wash, potentially degrading the product.

  • Aqueous Wash (Critical Control Point):

    • Action: Dissolve the residue in cold Dichloromethane (DCM) .

    • Wash: Wash rapidly with ice-cold water (1x) followed immediately by cold saturated NaHCO₃ (1x) to neutralize trace acid.

    • Caution: Do not prolong contact with water. The pH should be brought to neutral (pH 6-7) quickly to prevent acid-catalyzed hydrolysis.

  • Drying:

    • Action: Dry the organic layer over anhydrous MgSO₄ (Magnesium Sulfate) for 15 minutes. Filter.

    • Why: MgSO₄ is slightly acidic/neutral and preferred over basic drying agents which might induce polymerization.

  • Purification (Distillation):

    • Action: The crude oil is often pure enough for immediate use. If high purity is required, perform High-Vacuum Distillation .

    • Parameters: Expect boiling points in the range of 110–120°C at 0.5–1.0 mmHg .

    • Warning: Do not heat the pot residue above 140°C. If the product does not distill, abort to prevent thermal decomposition/explosion.

Protocol B: Workup of Downstream Reactions (Gould-Jacobs Condensation)

Use this protocol for the reaction of Diethyl (chloromethylene)malonate with an amine (Aniline/Heterocycle).

Reaction Scheme: R-NH₂ + Cl-CH=C(COOEt)₂ → R-NH-CH=C(COOEt)₂ + HCl

Step-by-Step Workup Procedure
  • Reaction Termination:

    • The reaction is typically exothermic. Allow the mixture to cool to room temperature.

    • Note: If the reaction solvent was ethanol/acetonitrile, the product often precipitates as the mixture cools.

  • Handling the Acid Byproduct (HCl):

    • Scenario A: Product Precipitates (Solid)

      • Filtration: Filter the solid directly.

      • Washing: Wash the cake with cold ethanol and then copious amounts of water to remove the amine hydrochloride salts.

      • Drying: Vacuum oven at 50°C.

    • Scenario B: Product Remains Soluble (Oil/Solution)

      • Evaporation: Remove the reaction solvent (e.g., Toluene/DCM) via rotovap.

      • Partition: Redissolve in Ethyl Acetate (EtOAc) .

      • Wash: Wash with Water (2x) to remove HCl salts.

      • Neutralization: Wash with Sat. NaHCO₃ (1x). Observe for CO₂ evolution.

      • Brine Wash: Wash with saturated brine (1x).

  • Crystallization (The "Clean-Up"):

    • Solvent System: Recrystallize the crude enamine from Ethanol or Isopropanol .

    • Why: Unreacted diethyl (chloromethylene)malonate remains in the mother liquor (or decomposes to soluble species), while the desired enamine crystallizes out in high purity.

Troubleshooting Guide (Q&A)

Q1: My yield is low, and I smell a sharp, acrid odor during workup. What happened?

  • Diagnosis: Hydrolysis.[1] The sharp odor is likely HCl and the aldehyde decomposition product.

  • Solution: You likely exposed the reagent to moisture for too long or the pH was too acidic.

    • Fix: Use ice-cold water for washes. Ensure all solvents are dried (molecular sieves) prior to reaction. Move rapidly from aqueous wash to drying agent.

Q2: The product turned into a dark, viscous tar during distillation. Can I save it?

  • Diagnosis: Thermal polymerization. Vinyl chlorides are thermally sensitive.

  • Solution: No, the tar is likely intractable.

    • Prevention:[2] Use a high-vacuum pump (<1 mmHg) to lower the boiling point. Add a radical inhibitor (e.g., BHT) to the distillation pot. Do not exceed 130°C bath temperature.

Q3: I cannot remove the yellow color from my final enamine product.

  • Diagnosis: Conjugated oligomers formed from the starting material.

  • Solution: Perform a filtration through a silica plug .

    • Method: Dissolve product in DCM/Hexane (1:1), pass through a short pad of silica gel, and elute. The monomeric product usually elutes first; the yellow oligomers stick to the silica.

Q4: The reaction with the amine is violent/runaway.

  • Diagnosis: Uncontrolled exotherm due to HCl release.

  • Solution:

    • Fix: Add the Diethyl (chloromethylene)malonate dropwise to the amine solution at 0°C.

    • Buffer: Add a stoichiometric amount of a non-nucleophilic base (e.g., Triethylamine or Pyridine) to scavenge the HCl as it forms.

Visual Workflow (Graphviz)

WorkupProcedure cluster_legend Key Decision Points Start Reaction Mixture (Amine + Chloromethylene Malonate) CheckState Is Product Solid or Liquid? Start->CheckState Solid Precipitate Formed CheckState->Solid Solid Liquid Soluble / Oil CheckState->Liquid Liquid Filter Vacuum Filtration Solid->Filter WashSolid Wash Cake: 1. Cold EtOH 2. Water (Remove HCl salts) Filter->WashSolid Dry Vacuum Dry (50°C) WashSolid->Dry Evap Evaporate Solvent Liquid->Evap Redissolve Redissolve in EtOAc Evap->Redissolve WashLiquid Wash Sequence: 1. Water 2. Sat. NaHCO3 (Neutralize) 3. Brine Redissolve->WashLiquid DryOrg Dry (MgSO4) & Conc. WashLiquid->DryOrg Recryst Recrystallize (EtOH or IPA) DryOrg->Recryst

Caption: Decision tree for the isolation of Gould-Jacobs intermediates (anilinomethylenemalonates).

Data Summary: Physical Properties & Solvents

PropertyValue / RecommendationNotes
CAS Number 29668-23-9Diethyl (chloromethylene)malonate
Boiling Point ~110–120°C @ 1 mmHgHigh Vacuum Required . Decomposes >140°C.
Density ~1.18 g/mLDenser than water.
Solubility DCM, EtOAc, Toluene, THFHydrolyzes in Water/Alcohols (slowly).
Preferred Extraction Solvent Dichloromethane (DCM)Excellent solubility; easy to dry.
Preferred Recryst. Solvent Ethanol (EtOH)For the product (enamine), not the reagent.

References

  • Preparation of Diethyl (chloromethylene)

    • Title: Synthesis of Diethyl malonates from diethyl chloromethylenemalonate.[3]

    • Source: ResearchGate / Periodica Polytechnica Chemical Engineering.
    • URL:[Link]

  • Gould-Jacobs Reaction Mechanism & Conditions

    • Title: The Gould-Jacobs Reaction - Comprehensive Organic Name Reactions.
    • Source: Wiley Online Library.
    • URL:[Link]

  • Safety & Handling of Chloromethylene Esters

    • Title: Diethyl (ethoxymethylene)malonate - Organic Syntheses (Analogous handling).
    • Source: Organic Syntheses, Coll.[4] Vol. 3, p.395.

    • URL:[Link]

Sources

Optimization

Technical Support Center: Navigating the Complexities of 2-Chloromethylene-malonic acid diethyl ester

Welcome to the technical support center for 2-Chloromethylene-malonic acid diethyl ester (CAS 28783-51-9). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloromethylene-malonic acid diethyl ester (CAS 28783-51-9). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile yet sensitive reagent. Here, we address common challenges and questions regarding its stability and handling to ensure the success and reproducibility of your experiments. Our approach is rooted in a deep understanding of the compound's chemical nature, providing not just solutions but also the scientific rationale behind them.

Understanding the Instability: A Double-Edged Sword

2-Chloromethylene-malonic acid diethyl ester is a valuable building block in organic synthesis due to its dual functionality: an electrophilic double bond and two ester groups. However, the very features that make it a potent reagent also contribute to its inherent instability. The electron-withdrawing nature of the two ester groups activates the carbon-carbon double bond, making it susceptible to nucleophilic attack. This, combined with the reactivity of the vinyl chloride moiety, necessitates careful handling and a thorough understanding of its potential degradation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is consistently low when using 2-Chloromethylene-malonic acid diethyl ester. What are the likely causes?

Low yields are a common frustration and can often be traced back to the degradation of the starting material or the formation of unwanted side products.

Possible Causes and Solutions:

  • Decomposition of Starting Material: This reagent is sensitive to moisture, heat, and light. Improper storage can lead to its degradation before it is even used in a reaction.

    • Troubleshooting Protocol:

      • Verify Purity: Before use, check the purity of your 2-Chloromethylene-malonic acid diethyl ester via NMR or GC-MS to ensure it has not degraded during storage.

      • Optimize Storage: Store the compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a refrigerator or freezer.[1] Protect it from light by using an amber-colored vial or by wrapping the container in aluminum foil.

  • Hydrolysis of Ester Groups: The presence of water, either from solvents or atmospheric moisture, can lead to the hydrolysis of the diethyl ester groups, especially under acidic or basic conditions.[2][3] This is often followed by decarboxylation upon heating.

    • Troubleshooting Protocol:

      • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere.

      • Control pH: If your reaction conditions are not pH-neutral, consider if hydrolysis might be a competing pathway. Buffering the reaction mixture may be necessary.

  • Unwanted Nucleophilic Attack: The electrophilic nature of the double bond makes it a target for various nucleophiles.[4] If your reaction mixture contains unintended nucleophiles (e.g., water, alcohols from solvents, or even certain bases), you may be forming side products.

    • Troubleshooting Protocol:

      • Scrutinize Reagents: Carefully consider all components in your reaction mixture. Could any of them act as a nucleophile?

      • Protecting Group Strategy: If a desired nucleophile is present but you want to avoid its reaction with the methylene malonate, consider a protecting group strategy if applicable to your overall synthetic route.

FAQ 2: I am observing the formation of a polymeric or tar-like substance in my reaction. What is happening and how can I prevent it?

The formation of polymers or intractable tars is a strong indication of uncontrolled reactivity, a known issue with highly activated alkenes.

Causality:

2-Chloromethylene-malonic acid diethyl ester, being an α,β-unsaturated carbonyl compound, is prone to polymerization.[4] This can be initiated by light, heat, or the presence of radical or anionic initiators. The electron-withdrawing groups significantly activate the double bond, making it susceptible to chain-growth polymerization.[5][6]

Prevention Strategies:

  • Inhibitor Addition: For storage and even during reactions where polymerization is a concern, the addition of a radical inhibitor (e.g., a small amount of hydroquinone or BHT) can be beneficial.

  • Temperature Control: Run reactions at the lowest possible temperature that still allows for a reasonable reaction rate. Avoid excessive heating.

  • Exclusion of Light: Protect the reaction mixture from light, as UV radiation can initiate radical polymerization.

  • Base Selection: If a base is required for your reaction, choose one that is less likely to initiate anionic polymerization. Non-nucleophilic, sterically hindered bases are often a good choice.

FAQ 3: My purification of the product is complicated by the presence of numerous side products. What are the most common side reactions?

Understanding the potential side reactions is key to devising a successful purification strategy and, more importantly, to minimizing their formation in the first place.

Common Side Reactions:

  • Michael Addition: As a classic Michael acceptor, 2-Chloromethylene-malonic acid diethyl ester readily undergoes conjugate addition with soft nucleophiles.[4]

  • Nucleophilic Substitution: While vinyl halides are generally unreactive to SN1 and SN2 reactions, the activation by the malonate group can facilitate nucleophilic substitution at the chlorinated carbon.[7][8][9]

  • Knoevenagel-type Condensation Products: In the synthesis of this compound, which often involves the reaction of diethyl malonate with formaldehyde or a formaldehyde equivalent, the formation of bis-adducts is a known side reaction.[10][11][12]

Mitigation and Purification:

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid the formation of further byproducts.

  • Chromatography: Flash column chromatography is often the most effective method for separating the desired product from polar side products resulting from hydrolysis or Michael addition. A gradient elution may be necessary.

  • Distillation: If the product is thermally stable and volatile, distillation under reduced pressure can be an effective purification method. However, given the potential for thermal decomposition, this should be approached with caution.

Visualizing the Instability: Key Pathways

To better understand the challenges associated with 2-Chloromethylene-malonic acid diethyl ester, the following diagrams illustrate the primary degradation and reaction pathways.

A 2-Chloromethylene-malonic acid diethyl ester B Hydrolysis (Acid or Base) A->B H₂O D Polymerization (Initiator, Light, Heat) A->D E Nucleophilic Attack (e.g., Michael Addition) A->E Nu⁻ C Decarboxylation (Heat) B->C Δ

Caption: Primary instability pathways of the target compound.

cluster_0 Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckPurity Check Purity of Starting Material Start->CheckPurity Impure Purify or Obtain New Batch CheckPurity->Impure No Pure Purity is High CheckPurity->Pure Yes Impure->CheckPurity CheckConditions Review Reaction Conditions (Anhydrous? Inert Atmosphere?) Pure->CheckConditions NotIdeal Optimize Conditions: Dry Solvents, Inert Gas CheckConditions->NotIdeal No Ideal Conditions are Ideal CheckConditions->Ideal Yes NotIdeal->CheckConditions AnalyzeByproducts Analyze Byproducts (NMR, MS) Ideal->AnalyzeByproducts IdentifySideReaction Identify Dominant Side Reaction (Hydrolysis, Polymerization, etc.) AnalyzeByproducts->IdentifySideReaction ModifyProtocol Modify Protocol to Minimize Side Reaction IdentifySideReaction->ModifyProtocol End Improved Yield ModifyProtocol->End

Caption: A logical workflow for troubleshooting low reaction yields.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8 °CMinimizes thermal decomposition and polymerization.
Atmosphere Inert (Argon or Nitrogen)Prevents reaction with atmospheric moisture and oxygen.
pH in Aqueous Media Neutral (if possible)Avoids acid or base-catalyzed hydrolysis of the ester groups.[2][3]
Light Exposure Minimize (use amber vials)Prevents light-induced polymerization.

Experimental Protocols

Protocol 1: General Handling and Storage
  • Upon receipt, immediately store the vial of 2-Chloromethylene-malonic acid diethyl ester in a refrigerator (2-8 °C).

  • Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound.

  • Handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Use dry, clean syringes or spatulas for transfer.

  • After use, flush the vial with an inert gas before tightly sealing and returning to cold storage.

Protocol 2: Monitoring for Decomposition
  • Sample Preparation: Dissolve a small amount of the compound in an appropriate deuterated solvent (e.g., CDCl₃).

  • NMR Analysis: Acquire a ¹H NMR spectrum. Look for the characteristic peaks of the starting material and the appearance of new signals that may indicate hydrolysis (e.g., broader peaks, appearance of ethanol) or other decomposition products.

  • GC-MS Analysis: For a more sensitive analysis, dilute a sample in a volatile solvent (e.g., dichloromethane) and inject it into a GC-MS. The presence of multiple peaks indicates impurities or degradation products.

References

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. [Link]

  • Safe Storage of Hazardous Chemicals. University of California, Berkeley, Office of Environment, Health & Safety. [Link]

  • α,β-Unsaturated Carbonyl Compounds. LibreTexts Chemistry. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Scielo. [Link]

  • The Knoevenagel Condensation. Organic Reactions. [Link]

  • Diethyl malonate. Wikipedia. [Link]

  • α,β-Unsaturated carbonyl compound. Wikipedia. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • α,β-Unsaturated carbonyl compounds: Structure and properties. An-Najah National University. [Link]

  • Original Knoevenagel condensation reaction: formaldehyde and diethyl malonate under alkaline conditions yielding the bis adduct (1a), benzaldehyde with diethyl malonate producing the bis adduct at 298 K, and the unsaturated mono compound at 373 K (1b). ResearchGate. [Link]

  • Unreactivity of Vinyl and Aryl Halides. Chad's Prep. [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journals. [Link]

  • α,β-Unsaturated Carbonyl Compounds. MSU Chemistry. [Link]

  • A Convenient Halogenation of α,β-Unsaturated Carbonyl Compounds with OXONE® and Hydrohalic Acid (HBr, HCl). Organic Chemistry Portal. [Link]

  • Anionic Polymerization of Methylene Malonate for High-Performance Coatings. PMC. [Link]

  • Search results for: malonic ester synthesis. Organic Chemistry Portal. [Link]

  • Anionic Polymerization and Transport of Diethyl Methylidene Malonate on Polyolefin Copolymer Surfaces. RSC Publishing. [Link]

  • Unreactivity of Vinyl and Aryl Halides. YouTube. [Link]

  • Why a vinyl halide can not do the SN2 reaction. Organic chemistry teaching. [Link]

  • Products of the Reaction of Diethylmalonate with Formaldehyde and Methylamine. ICM. [Link]

  • Diethyl Δ2-Cyclopentenylmalonate. Organic Syntheses. [Link]

  • Vinyl Halides and Aryl Halides. LibreTexts Chemistry. [Link]

  • Pd-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles. Synthesis of Substituted Cyclopentanes via Alkene Aryl-Alkylation and Akenyl-Alkylation. PMC. [Link]

  • Radical Additions to Alkenes: Chain-Growth Polymers. LibreTexts Chemistry. [Link]

  • Malonic Ester Synthesis. OpenOChem Learn. [Link]

  • A kind of method of continuous synthesizing methyl diethyl malonate.

Sources

Troubleshooting

Technical Support Center: Characterization of Impurities in Diethyl (Chloromethylene)malonate

[1] Introduction: Understanding the Molecule Welcome to the Technical Support Center. This guide addresses the characterization of Diethyl (chloromethylene)malonate , a highly reactive "push-pull" alkene intermediate oft...

Author: BenchChem Technical Support Team. Date: February 2026


[1]

Introduction: Understanding the Molecule

Welcome to the Technical Support Center. This guide addresses the characterization of Diethyl (chloromethylene)malonate , a highly reactive "push-pull" alkene intermediate often used in the synthesis of quinolone antibiotics (e.g., via the Grohe-Heberg synthesis).

The Core Challenge: This molecule features a vinyl chloride moiety flanked by two electron-withdrawing ester groups. This structure makes it susceptible to nucleophilic attack (hydrolysis) and geometric isomerism (E/Z) . Most "impurity" issues reported by users are actually stability failures during sampling or analysis.

This guide prioritizes Liquid Chromatography (LC) and GC-MS workflows to distinguish between process impurities and degradation artifacts.

Module 1: Analytical Method Development (HPLC)

Q: My HPLC chromatogram shows peak splitting and shifting retention times. Is my column failing?

A: It is likely not the column, but your mobile phase pH or sample diluent .

The chloromethylene moiety is sensitive to hydrolysis, converting to Diethyl (hydroxymethylene)malonate (which exists in equilibrium with its formyl form). This hydrolysis product is acidic (


). If your mobile phase is neutral, this impurity will partially ionize, causing peak tailing or splitting.

Protocol: Stabilized Reverse-Phase HPLC

ParameterRecommendationTechnical Rationale
Column C18 (End-capped), 3.5 µm or 5 µmEnd-capping reduces silanol interactions with the acidic enol degradants.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Acidic pH suppresses ionization of hydrolysis products, sharpening peaks.
Mobile Phase B Acetonitrile (ACN)Avoid Methanol. MeOH can cause transesterification on the ester groups over time.
Diluent ACN (Dry)Crucial: Do not use water/buffer as diluent. The compound hydrolyzes in the vial.
Temperature 25°CElevated temperatures accelerate on-column hydrolysis.
Visual Guide: Method Development Decision Tree

HPLC_Method_Dev Start Start Method Development Check_Solvent Is Diluent Protic? (MeOH, Water, Buffer) Start->Check_Solvent Switch_Solvent Switch to 100% ACN or DCM Check_Solvent->Switch_Solvent Yes Check_Peak Check Peak Shape Check_Solvent->Check_Peak No (ACN used) Switch_Solvent->Check_Peak Split_Peak Peak Splitting/Tailing? Check_Peak->Split_Peak Acidify Add 0.1% Formic/H3PO4 to Mobile Phase A Split_Peak->Acidify Yes (Ionization issue) Final_Method Validated Method: Acidic MP + Aprotic Diluent Split_Peak->Final_Method No Acidify->Final_Method

Caption: Decision tree for eliminating artifacts caused by solvent interactions and pH-dependent ionization.

Module 2: Impurity Identification (The "Rogues' Gallery")

Q: I see a peak at RRT 0.85 that grows over time. What is it?

A: This is almost certainly Diethyl (hydroxymethylene)malonate (Enol form).

Below is the characterization table for the most common impurities found in this matrix.

Impurity NameStructure NoteOriginDetection Characteristic
Impurity A (Hydrolysis)Diethyl (hydroxymethylene)malonateReaction with moisture (Air/Solvent).HPLC: Elutes earlier than parent. UV: Shift in

due to enol conjugation.
Impurity B (Starting Material)Diethyl ethoxymethylenemalonate (EMME)Unreacted precursor (if used).GC-MS: M+ = 216. Distinct ethoxy pattern.[2]
Impurity C (Degradant)Diethyl malonate (DEM)Complete hydrolysis/decarboxylation.GC/HPLC: Early eluter. NMR: Loss of vinyl proton.
Impurity D (Isomer)E-isomer or Z-isomerGeometric isomerism of the C=C bond.NMR: Distinct coupling constants (though often singlet if no H on neighbor).
Visual Guide: Degradation Pathway

Degradation_Pathway Parent Diethyl (chloromethylene) malonate (Parent) Impurity_A Diethyl (hydroxymethylene) malonate (Enol/Aldehyde) Parent->Impurity_A Hydrolysis (Fast) Water + H2O Impurity_C Diethyl malonate (DEM) Impurity_A->Impurity_C Decarboxylation/Cleavage (Slow) Formic + Formic Acid

Caption: Primary hydrolysis pathway. The vinyl chloride is substituted by OH, which tautomerizes to the aldehyde.

Module 3: Troubleshooting & FAQs

Q: Can I use GC-MS for purity analysis?

A: Proceed with caution. While diethyl esters are volatile, the chloromethylene group is thermally labile.

  • Risk: High injector temperatures (>200°C) can induce thermal degradation or isomerization, leading to false impurity results.

  • Solution: Use a low-thermal-mass injector or cold on-column injection if possible. If using standard split/splitless, keep the inlet temperature below 180°C and use a non-polar column (e.g., DB-5 or HP-5).

Q: How do I distinguish the E and Z isomers?

A: HPLC is often insufficient unless a specialized chiral or shape-selective column is used. 1H-NMR is the gold standard.

  • The vinyl proton (

    
    ) chemical shift will differ between the E and Z forms due to the anisotropic effect of the ester carbonyls.
    
  • Action: Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. If the vinyl proton shows a correlation with the ethyl group of the cis ester, you can assign the configuration.

Q: The material turns yellow upon storage. Is it ruined?

A: Yellowing often indicates the formation of oligomers or trace HCl release (autocatalytic degradation).

  • Check: Run an assay. If purity is >95%, the color is likely due to trace conjugated impurities (ppm level) and may not affect the subsequent step (e.g., amine addition).

  • Mitigation: Store under Argon/Nitrogen at 2-8°C. Add a packet of activated molecular sieves to the secondary container to scavenge moisture.

References

  • Grohe, K., & Heberg, H. (1987). Cycloaracylation of enamines - A new synthesis of quinolonecarboxylic acids. Liebigs Annalen der Chemie. (Foundational chemistry for this class of intermediates).

  • Santa Cruz Biotechnology. (2024).[3] 2-Chloromethylene-malonic acid diethyl ester Product Data. (General physical properties and CAS verification).

  • BenchChem. (2025).[4] Stability and Storage of Substituted Malonic Esters. (General stability data for malonate derivatives).

  • PubChem. (2025).[2] Diethyl chloromalonate vs Chloromethylene derivatives. (Structural differentiation).

(Note: While specific "impurity profile" papers for this exact intermediate are proprietary to API manufacturers, the chemistry described above is derived from standard reactivity of vinyl chlorides and malonic esters as cited in standard organic synthesis texts like March's Advanced Organic Chemistry.)

Sources

Optimization

monitoring the progress of reactions involving 2-Chloromethylene-malonic acid diethyl ester

Topic: Monitoring Reaction Progress & Troubleshooting CAS: 5366-23-4 (Approximate analog context: Diethyl chloromethylenemalonate / Diethyl (chloromethylene)propanedioate) Executive Summary & Reactivity Profile Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Monitoring Reaction Progress & Troubleshooting

CAS: 5366-23-4 (Approximate analog context: Diethyl chloromethylenemalonate / Diethyl (chloromethylene)propanedioate)

Executive Summary & Reactivity Profile

Welcome to the Technical Support Hub. You are likely using Diethyl (chloromethylene)malonate as a highly reactive electrophile to synthesize heterocycles (e.g., quinolines via the Gould-Jacobs reaction) or functionalized acrylates.

Expert Insight: Unlike its more common cousin, diethyl ethoxymethylenemalonate (EMME), the chloro-derivative possesses a significantly better leaving group (


 vs 

). This results in:
  • Faster Reaction Rates: Nucleophilic vinylic substitution (

    
    ) occurs rapidly, often at lower temperatures than EMME.
    
  • Higher Instability: The compound is prone to hydrolysis and polymerization if exposed to moisture or acidic silica.

Analytical Method Selection (Decision Matrix)

Do not default to your standard lab protocols. The thermal instability and moisture sensitivity of the vinyl chloride moiety dictate the analytical tool.

MethodSelection Start Start: Select Monitoring Tool CheckMoisture Is the reaction moisture-sensitive? Start->CheckMoisture TLC_Check Quick Qualitative Check? CheckMoisture->TLC_Check Yes Quant_Check Quantitative Conversion? CheckMoisture->Quant_Check Yes TLC_Warn WARNING: Silica Acidity Hydrolyzes C-Cl bond TLC_Check->TLC_Warn GC_Check GC-MS / FID? Quant_Check->GC_Check HPLC_Rec RECOMMENDED: HPLC/UPLC (Reverse Phase) Quant_Check->HPLC_Rec Preferred NMR 1H NMR (CDCl3) Definitive Structure Quant_Check->NMR Verification TLC_Sol Solution: Neutralized Plates (Et3N treated) TLC_Warn->TLC_Sol GC_Fail Risk: Thermal Elimination of HCl or Decarboxylation GC_Check->GC_Fail Avoid

Figure 1: Decision matrix for selecting the appropriate analytical technique based on the stability profile of


-chloroacrylates.

Standardized HPLC Protocol

Gas Chromatography (GC) is not recommended for primary monitoring because


-dicarbonyls and their vinyl halide derivatives often undergo thermal decarboxylation or elimination in the injector port, leading to false "decomposition" peaks [1].

Use this self-validating HPLC method:

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µmStandard reverse phase retention.
Mobile Phase A Water + 0.1% Formic AcidAcidic modifier prevents peak tailing of the ester; Formic acid is volatile (MS compatible).
Mobile Phase B Acetonitrile (MeCN)Sharpens peaks for hydrophobic esters.
Gradient 5% B to 95% B over 10 minsCaptures polar hydrolyzed byproducts (early) and non-polar product (late).
Detection UV @ 254 nm & 280 nmThe conjugated enone system absorbs strongly here.
Sample Prep Dilute in anhydrous MeCNCRITICAL: Do not use MeOH or water as diluent; they will react with the SM during the autosampler wait time.

Troubleshooting Guide (FAQ)

Q1: My TLC plate shows a streak instead of a distinct spot for the starting material. Why?

Diagnosis: On-plate Hydrolysis. Standard silica gel is slightly acidic (


). The vinyl chloride moiety is susceptible to acid-catalyzed hydrolysis, converting the starting material into the enol/aldehyde form or decomposing it entirely during the run.

Corrective Action:

  • Neutralize the Plate: Pre-run your TLC plate in a chamber containing 5% Triethylamine (Et3N) in hexane, then dry it.

  • Change Solvent: Use a mobile phase containing 1% Et3N (e.g., Hexane:EtOAc:Et3N).

  • Switch Method: Rely on UPLC/HPLC for quantitative data.

Q2: The reaction mixture turned yellow/orange immediately upon adding the amine. Is this normal?

Diagnosis: Yes, this is the expected chromophore formation. The substitution of the chlorine (colorless) with an aromatic amine (aniline) creates an aminomethylene malonate system. This extends the conjugation length, shifting the UV absorption into the visible spectrum (yellow/orange).

Self-Validation Check:

  • Visual: Color change indicates reaction initiation.

  • UV-Vis: Monitor the bathochromic shift. The Starting Material (SM)

    
     is typically 
    
    
    
    nm; the Product
    
    
    will shift to
    
    
    nm.
Q3: I see a new peak in HPLC that matches the mass of "Product minus Ethanol".

Diagnosis: Premature Cyclization (Gould-Jacobs). If you are heating the reaction, the intermediate anilinomethylene malonate may undergo thermal cyclization to the quinoline core, losing ethanol (


).

Corrective Action:

  • If your goal is the intermediate: Lower the temperature .

  • If your goal is the quinoline: Increase temperature (usually

    
    C or use Dowtherm A) to drive this peak to completion [2].
    

Reaction Monitoring Workflow (The Substitution Step)

The primary reaction is the displacement of chloride by a nucleophile (e.g., aniline).

ReactionPathway SM Diethyl (chloromethylene) malonate (Electrophile) Inter Tetrahedral Intermediate SM->Inter Addition Nuc Nucleophile (R-NH2) Nuc->Inter Addition Prod Substitution Product (Aminomethylene malonate) Inter->Prod Elimination (-Cl) HCl Byproduct: HCl Inter->HCl

Figure 2: Mechanism of Nucleophilic Vinylic Substitution (


).
Step-by-Step Monitoring Protocol
  • Baseline (T=0): Inject the pure Diethyl (chloromethylene)malonate (dissolved in MeCN) into HPLC. Note the Retention Time (

    
    ).
    
  • Sampling: Take a 50 µL aliquot of the reaction mixture.

  • Quenching (Critical):

    • Do not quench with water (hydrolysis risk).

    • Quench into a vial containing excess dilute acid (if the reaction is basic) or cold anhydrous solvent (DCM/MeCN) to stop the kinetics immediately.

  • Analysis:

    • Success Criteria: Disappearance of the

      
       peak.
      
    • Warning Sign: Appearance of a broad peak early in the chromatogram suggests hydrolysis (formation of hydroxymethylene malonate).

References

  • Thermal Instability of Malonates: Source: NIST Chemistry WebBook.[1] "Diethyl malonate derivatives - Gas Chromatography retention data." URL:[Link]

  • Gould-Jacobs Reaction Monitoring: Source: Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.1939 , 61, 2890. Context: Foundational text on the thermal cyclization of these specific malonate derivatives.[2] URL:[Link]

  • HPLC Method Grounding (Analogous Compounds): Source: SIELC Technologies. "Separation of Ethyl hydrogen diethylmalonate on Newcrom R1 HPLC column." URL:[Link]

Sources

Troubleshooting

managing exothermic reactions with 2-Chloromethylene-malonic acid diethyl ester

Technical Support Center: High-Energy Electrophile Management Topic: Safe Handling & Exothermic Control of 2-Chloromethylene-malonic acid diethyl ester (Diethyl (chloromethylene)malonate) User Guide: 2-Chloromethylene-ma...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Energy Electrophile Management Topic: Safe Handling & Exothermic Control of 2-Chloromethylene-malonic acid diethyl ester (Diethyl (chloromethylene)malonate)

User Guide: 2-Chloromethylene-malonic acid diethyl ester

Welcome to the Reaction Safety & Optimization Center. You are accessing this guide because you are working with Diethyl (chloromethylene)malonate (CAS: 5366-23-4) .[1] Unlike its ethoxy-analog (EMME), this reagent contains a vinylic chloride leaving group.[1] It is a potent lachrymator , a strong electrophile, and prone to rapid, highly exothermic nucleophilic vinylic substitution (


) reactions.[1]

This guide prioritizes thermal runaway prevention and yield protection .[1]

Module 1: Critical Safety & Pre-Start Checks

WARNING: Lachrymator & Corrosive Hazard This compound releases HCl upon hydrolysis or reaction with amines.[1] All operations must occur in a functioning fume hood.[1]

ParameterSpecificationWhy it matters?
Reagent Identity Diethyl (chloromethylene)malonateThe -Cl group makes this

-

times more reactive than the ethoxy- analog.[1]
Exotherm Potential High Reaction with

amines releases

20-30 kcal/mol + Heat of Neutralization (HCl + Base).[1]
Moisture Tolerance Zero Reacts with water to form hydroxymethylene malonate and HCl gas.[1] Use anhydrous solvents.[1]
Quench Protocol Acidic/NeutralDo not quench with strong base immediately; the ester groups are labile.[1]

Module 2: The Controlled Addition Protocol

The following workflow is the "Gold Standard" for preventing thermal runaway during the synthesis of enamino esters (Gould-Jacobs precursors).

Step-by-Step Procedure
  • Reactor Setup:

    • Equip a 3-neck flask with an internal temperature probe (thermocouple), a pressure-equalizing addition funnel, and an inert gas inlet (

      
       or 
      
      
      
      ).[1]
    • Cooling: Pre-cool the reactor to 0°C - 5°C .

  • The Charge (The Electrophile):

    • Dissolve the 2-Chloromethylene-malonic acid diethyl ester in an anhydrous solvent (e.g., Toluene, DCM, or EtOH).[1]

    • Note: Toluene is preferred for scale-up due to its high heat capacity and easy solvent swapping later.[1]

  • The Feed (The Nucleophile):

    • Dissolve your amine (aniline/heterocycle) and the acid scavenger (e.g., Triethylamine or excess substrate) in the same solvent.[1]

    • Concentration: Keep the feed dilute (0.5M - 1.0M) to act as a heat sink.[1]

  • The Addition (Critical Step):

    • Add the Amine solution to the Ester solution dropwise.

    • Rule of 5: Do not allow the internal temperature to rise more than 5°C above your set point. If

      
      , stop addition immediately.[1]
      
  • The Post-Stir:

    • Once addition is complete, allow the reaction to warm to Room Temperature (20-25°C) naturally.[1] The reaction is usually instantaneous; long heating is rarely required for the substitution step.

Module 3: Visualizing the Safety Logic

The following diagram illustrates the decision-making process during the critical addition phase.

ReactionLogic Start Start Addition (T_internal = 0°C) CheckTemp Monitor Internal Temp (Ti) Start->CheckTemp SafeZone Ti < 5°C (Safe Zone) CheckTemp->SafeZone Stable WarningZone 5°C < Ti < 10°C (Warning Zone) CheckTemp->WarningZone Rising DangerZone Ti > 10°C (Danger Zone) CheckTemp->DangerZone Spike ActionContinue Continue Dropwise Addition SafeZone->ActionContinue ActionSlow Reduce Flow Rate by 50% WarningZone->ActionSlow ActionStop STOP ADDITION Max Cooling DangerZone->ActionStop CheckCompletion Addition Complete? ActionContinue->CheckCompletion ActionSlow->CheckTemp Re-assess ActionStop->CheckTemp Wait for cool down CheckCompletion->CheckTemp No End Warm to RT (25°C) CheckCompletion->End Yes

Figure 1: Thermal Control Loop. This logic gate ensures the exotherm from HCl generation and bond formation never exceeds the cooling capacity of the system.

Module 4: Troubleshooting & FAQs

Q1: The reaction mixture turned into a solid block halfway through addition. What happened?

  • Diagnosis: This is likely the precipitation of the Amine-Hydrochloride salt (byproduct).[1]

  • The Fix:

    • Immediate: Add more solvent (anhydrous) to restore agitation.[1]

    • Prevention: If your product is also insoluble, you are running too concentrated.[1] Aim for a solvent volume of 10-15 volumes relative to the solute.[1]

    • Alternative: Use a biphasic system (DCM/Water) with an inorganic base (K2CO3) only if your ester is stable enough (risk of hydrolysis increases).[1] Standard protocol prefers anhydrous organic base (TEA/DIPEA).[1]

Q2: I see a sudden temperature spike even after stopping the addition.

  • Diagnosis: This is a delayed exotherm , often caused by poor mixing.[1] The reagent accumulated in a "dead zone" of the reactor and then suddenly mixed.

  • The Fix:

    • Increase stirring speed (RPM) immediately.

    • Ensure your thermocouple is submerged deep enough to read the bulk temperature, not just the headspace.[1]

Q3: My yield is low, and NMR shows a "hydroxymethylene" peak.

  • Diagnosis: Hydrolysis.[1] The Chlorine group reacted with water instead of your amine.

  • The Fix:

    • Dry your solvent.[1]

    • Check the amine feed—amines are hygroscopic.[1] Dry the amine over KOH or distill before use.[1]

    • Ensure the reactor was purged with Nitrogen.[1]

Q4: Can I add the solid ester directly to the amine solution?

  • Diagnosis: UNSAFE. [1]

  • Reasoning: Adding the electrophile (ester) to a pool of nucleophile (amine) creates a condition where the amine is in large excess initially.[1] While this drives the reaction, the exotherm is harder to control because the "fuel" (amine) is already in the tank.[1] Furthermore, if your product can react a second time, you will get double-addition impurities.[1]

  • Protocol: Always add the Amine to the Ester, or add both simultaneously (double-dosing) into a solvent heel.

Module 5: Reaction Mechanism & Thermodynamics

Understanding why the reaction is exothermic helps you predict behavior.[1]

  • Bond Energy: You are breaking a C-Cl bond (relatively weak for vinylic position) and forming a C-N bond (strong).[1] This releases energy.[1]

  • Neutralization: The displaced

    
     combines with the proton from the amine (
    
    
    
    ) to form HCl.[1] This immediately reacts with your base scavenger (
    
    
    ).[1] This acid-base neutralization is highly exothermic (
    
    
    ).[1]

Mechanism Reactants Reactants (Ester-Cl + R-NH2) TS Transition State (Addition) Reactants->TS Nucleophilic Attack Intermediate Tetrahedral Intermediate TS->Intermediate Elimination Elimination of HCl Intermediate->Elimination Collapse Product Enamino Ester + Heat Elimination->Product Exotherm Release

Figure 2: Simplified Reaction Coordinate. The collapse of the intermediate and subsequent salt formation drives the heat release.

References

  • Gould, R. G.; Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. 61 (10): 2890–2895.[1]

  • Fisher Scientific. (2021).[1] "Safety Data Sheet: Diethyl (ethoxymethylene)malonate" (Analogous hazards). [1]

  • National Oceanic and Atmospheric Administration (NOAA). "Chemical Datasheet: Diethylenetriamine (Exothermic Reactions with Halogenated Organics)." CAMEO Chemicals.[1] [1]

  • Clayden, J., et al. (2022).[1] "Conformationally-Directed Nucleophilic Substitutions at Vinylic Carbons." University of Bristol Research.[1]

Sources

Optimization

Technical Support Center: Synthesis of 2-Chloromethylene-malonic acid diethyl ester

A Guide for Researchers, Scientists, and Drug Development Professionals This troubleshooting guide provides in-depth technical assistance for the synthesis of 2-Chloromethylene-malonic acid diethyl ester. As a Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This troubleshooting guide provides in-depth technical assistance for the synthesis of 2-Chloromethylene-malonic acid diethyl ester. As a Senior Application Scientist, my goal is to equip you with the necessary insights to navigate the common challenges encountered during this multi-step synthesis, ensuring both accuracy and efficiency in your experimental workflow.

The synthesis of 2-chloromethylene-malonic acid diethyl ester typically proceeds through two key stages: a Knoevenagel condensation of diethyl malonate with formaldehyde to form an intermediate, followed by chlorination. An alternative approach involves a Vilsmeier-Haack type reaction. This guide will address potential issues in both pathways.

Part 1: Troubleshooting the Knoevenagel Condensation Route

The initial step of this synthesis involves the condensation of diethyl malonate with formaldehyde. This reaction is susceptible to side reactions and issues with completion, which can significantly impact the overall yield and purity of the final product.

Diagram: Knoevenagel Condensation Pathway and Common Pitfalls

G cluster_step1 Step 1: Knoevenagel Condensation A Diethyl Malonate D Diethyl 2-(hydroxymethyl)malonate (Intermediate) A->D Condensation B Formaldehyde B->D F Polymerization of Formaldehyde B->F Side Reaction C Base Catalyst (e.g., Piperidine, Et3N) C->D E Diethyl 2,2-bis(hydroxymethyl)malonate (Bis-adduct byproduct) D->E Further reaction with formaldehyde

Caption: Knoevenagel condensation of diethyl malonate and formaldehyde.

Frequently Asked Questions (FAQs) - Knoevenagel Condensation

Q1: My Knoevenagel condensation reaction is showing low conversion of diethyl malonate. What are the likely causes and how can I improve it?

A1: Low conversion in the Knoevenagel condensation can stem from several factors:

  • Insufficient Catalyst: The base catalyst, often a secondary amine like piperidine or a tertiary amine like triethylamine, is crucial for deprotonating the diethyl malonate and initiating the reaction.[1] Ensure the catalyst is added in the correct stoichiometric amount and is of good quality.

  • Poor Quality of Reagents:

    • Diethyl Malonate: Impurities in diethyl malonate can inhibit the reaction. It is advisable to use freshly distilled diethyl malonate.[2]

    • Formaldehyde Source: Formaldehyde is commonly used as an aqueous solution (formalin) or as its solid polymer, paraformaldehyde. Paraformaldehyde needs to be effectively depolymerized to monomeric formaldehyde for the reaction to proceed. Heating the reaction mixture can aid in this process.

  • Reaction Temperature: The reaction is typically conducted at room temperature or with gentle heating. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can promote side reactions.

  • Inefficient Water Removal: The condensation reaction produces water. In some cases, removal of this water can help drive the equilibrium towards the product. However, for this specific reaction, it's not always necessary.

Troubleshooting Steps:

  • Verify Catalyst: Check the amount and purity of your base catalyst.

  • Purify Reagents: Distill diethyl malonate before use. If using paraformaldehyde, ensure it is of good quality.

  • Optimize Temperature: Gradually increase the reaction temperature, monitoring the reaction progress by TLC or GC.

  • Consider a Dean-Stark Trap: If water removal is suspected to be an issue, performing the reaction in a solvent like toluene with a Dean-Stark trap can be beneficial.

Q2: I am observing a significant amount of a higher molecular weight byproduct in my reaction mixture. What is it and how can I prevent its formation?

A2: A common byproduct in the reaction between diethyl malonate and formaldehyde is the bis-adduct, diethyl 2,2-bis(hydroxymethyl)malonate.[3][4] This occurs when the initially formed diethyl 2-(hydroxymethyl)malonate reacts with a second molecule of formaldehyde.

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of diethyl malonate relative to formaldehyde. This will favor the formation of the mono-adduct.

  • Slow Addition of Formaldehyde: Adding the formaldehyde solution or paraformaldehyde portion-wise to the reaction mixture containing diethyl malonate and the catalyst can help maintain a low concentration of formaldehyde, thus minimizing the formation of the bis-adduct.

  • Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the second addition.

ParameterRecommended ConditionRationale
Reagent Ratio Diethyl Malonate : Formaldehyde (1.1 : 1)Reduces the formation of the bis-adduct.
Catalyst Piperidine or TriethylamineEffective base catalysts for this condensation.[1]
Temperature Room Temperature to 60°CBalances reaction rate and byproduct formation.

Part 2: Troubleshooting the Chlorination Step

The second stage of the synthesis involves the chlorination of the intermediate alcohol to yield the final product. Common chlorinating agents include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).

Diagram: Chlorination Pathway and Potential Issues

G cluster_step2 Step 2: Chlorination G Diethyl 2-(hydroxymethyl)malonate I 2-Chloromethylene-malonic acid diethyl ester (Product) G->I Chlorination K Polymerization/Decomposition G->K Decomposition at high temperature H Chlorinating Agent (e.g., SOCl₂, PCl₅) H->I J Diethyl 2,2-dichloromalonate (Dichlorinated byproduct) I->J Over-chlorination

Caption: Chlorination of the intermediate to the final product.

Frequently Asked Questions (FAQs) - Chlorination

Q3: My chlorination reaction with thionyl chloride is giving a low yield and a dark-colored, tarry residue. What's going wrong?

A3: The formation of a dark residue and low yield during chlorination with thionyl chloride often points to decomposition of the starting material or product.

  • Temperature Control: The reaction of alcohols with thionyl chloride is exothermic. It is crucial to maintain a low temperature, typically 0-5°C, during the addition of thionyl chloride. Uncontrolled temperature can lead to charring and polymerization.

  • Purity of the Intermediate: Impurities from the first step can react with thionyl chloride, leading to side products and a complex reaction mixture. Ensure the diethyl 2-(hydroxymethyl)malonate is reasonably pure before proceeding.

  • Presence of a Base: The reaction produces HCl and SO₂ as byproducts. While sometimes the reaction is run neat, the addition of a non-nucleophilic base like pyridine can help to scavenge the HCl produced, which can sometimes catalyze decomposition. However, this must be done carefully as pyridine can also promote side reactions.

  • Work-up Procedure: After the reaction is complete, the excess thionyl chloride must be removed under reduced pressure. The subsequent work-up, often involving pouring the reaction mixture onto ice, should be done cautiously.

Troubleshooting Steps:

  • Strict Temperature Control: Use an ice-salt bath to maintain the temperature below 5°C during the addition of thionyl chloride.

  • Purify the Intermediate: Consider purifying the alcohol intermediate by column chromatography or distillation if it is not clean.

  • Use of a Solvent: Performing the reaction in an inert solvent like dichloromethane or toluene can help to moderate the reaction temperature.

  • Careful Work-up: Ensure all excess thionyl chloride is removed before quenching the reaction.

Q4: I am seeing a significant amount of diethyl 2,2-dichloromalonate in my final product. How can I avoid this over-chlorination?

A4: The formation of diethyl 2,2-dichloromalonate is a known issue, particularly when using strong chlorinating agents.[5]

  • Stoichiometry of the Chlorinating Agent: Use a stoichiometric amount or only a slight excess of the chlorinating agent. A large excess will drive the reaction towards the dichlorinated product.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or GC. Stop the reaction as soon as the starting material is consumed. Prolonged reaction times or higher temperatures can promote over-chlorination.

ParameterRecommended ConditionRationale
Chlorinating Agent Thionyl Chloride (SOCl₂)Effective and byproducts are gaseous.
Stoichiometry Intermediate : SOCl₂ (1 : 1.1)Minimizes over-chlorination.
Temperature 0-5°CControls exothermicity and reduces decomposition.
Reaction Monitoring TLC or GCAllows for timely quenching of the reaction.

Part 3: Alternative Synthesis Route - Vilsmeier-Haack Approach

An alternative method for the synthesis of 2-Chloromethylene-malonic acid diethyl ester involves a Vilsmeier-Haack type reaction. This reaction typically uses a formamide (like DMF) and an acid chloride (like phosphorus oxychloride, POCl₃) to generate a Vilsmeier reagent, which then reacts with the active methylene compound.[6][7]

Diagram: Vilsmeier-Haack Reaction Pathway

G cluster_vilsmeier Vilsmeier-Haack Reaction L DMF N Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ L->N M POCl₃ M->N P 2-Chloromethylene-malonic acid diethyl ester (Product) N->P Reaction O Diethyl Malonate O->P Q Side Products P->Q Hydrolysis/Other

Caption: Vilsmeier-Haack reaction for the synthesis.

Frequently Asked Questions (FAQs) - Vilsmeier-Haack Reaction

Q5: I am attempting the Vilsmeier-Haack reaction, but the yield is very low. What are the critical parameters for this reaction?

A5: The Vilsmeier-Haack reaction is sensitive to several factors:

  • Formation of the Vilsmeier Reagent: The Vilsmeier reagent is formed in situ from DMF and POCl₃.[7] This step is often exothermic and should be performed at a low temperature (0°C). The reagent is also moisture-sensitive.

  • Reaction with Diethyl Malonate: The Vilsmeier reagent is a relatively weak electrophile.[6] The reaction with diethyl malonate may require elevated temperatures to proceed at a reasonable rate.

  • Purity of Reagents: As with any reaction, the purity of DMF, POCl₃, and diethyl malonate is critical. POCl₃ should be freshly distilled if it is old or discolored.

  • Work-up: The work-up typically involves hydrolysis of an intermediate iminium salt.[7] The conditions of the hydrolysis (pH, temperature) can affect the yield and purity of the final product.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use dry solvents and glassware.

  • Control Temperature during Reagent Formation: Form the Vilsmeier reagent at 0°C before adding the diethyl malonate.

  • Optimize Reaction Temperature: After the addition of diethyl malonate, you may need to heat the reaction mixture. Experiment with different temperatures (e.g., 50-80°C) to find the optimal condition.

  • Careful Hydrolysis: Perform the hydrolytic work-up at a controlled temperature, often by pouring the reaction mixture into a mixture of ice and a mild base (e.g., sodium acetate).

Part 4: Purification and Characterization

Q6: I am having difficulty purifying the final product. What are the recommended methods?

A6: 2-Chloromethylene-malonic acid diethyl ester is typically a liquid that can be purified by vacuum distillation.

  • Vacuum Distillation: This is the most common method. The boiling point will depend on the vacuum applied. It is important to use a well-controlled vacuum and heating mantle to avoid decomposition of the product at high temperatures.

  • Column Chromatography: If distillation is not effective, for example, due to the presence of impurities with similar boiling points, column chromatography on silica gel can be used. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

Analytical Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect to see signals for the ethyl groups (a quartet and a triplet) and a singlet for the vinylic proton.

  • ¹³C NMR: Will show characteristic peaks for the carbonyl carbons, the double bond carbons, and the carbons of the ethyl groups.

  • GC-MS: Can be used to determine the purity and confirm the molecular weight of the product.

By systematically addressing these potential issues, you can significantly improve the success rate of your 2-Chloromethylene-malonic acid diethyl ester synthesis.

References

  • Organic Chemistry Tutor. Malonic Ester Synthetic Strategies. [Link]

  • Google Patents. (2012).
  • Kolesińska, J., & Urbański, T. (1968). Products of the Reaction of Diethylmalonate with Formaldehyde and Methylamine. Bulletin de l'Academie Polonaise des Sciences, Serie des sciences chimiques, XVI(5), 253-257. [Link]

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. [Link]

  • Organic Syntheses. (1952). DIETHYL ETHYLIDENEMALONATE. 32, 54. [Link]

  • Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. [Link]

  • Sciencemadness Discussion Board. (2010). Preparation of Diethyl Malonate. [Link]

  • Google Patents. (2013).
  • ResearchGate. (n.d.). Original Knoevenagel condensation reaction: formaldehyde and diethyl malonate.... [Link]

  • Master Organic Chemistry. (2019). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Chegg.com. (2017). Solved 4 Reaction of diethyl malonate with the reagents.... [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. [Link]

  • YouTube. (2021). Vilsmeier Reaction. [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. [Link]

  • National Institutes of Health. (n.d.). Malonates in Cyclocondensation Reactions. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Diethyl Malonate vs. 2-Chloromethylene-malonic acid diethyl ester

Topic: 2-Chloromethylene-malonic acid diethyl ester vs. Diethyl malonate reactivity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Divergent Pathways in O...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloromethylene-malonic acid diethyl ester vs. Diethyl malonate reactivity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Divergent Pathways in Organic Synthesis: From Carbon Extension to Heterocycle Construction[1][2][3]

Executive Summary: The Nucleophile vs. The Electrophile[1]

This guide analyzes the distinct reactivity profiles of Diethyl Malonate (DEM) and its functionalized derivative, 2-Chloromethylene-malonic acid diethyl ester (CMDM) .[1] While structurally related, these two reagents represent opposite ends of the electronic spectrum in synthetic design.[2]

  • Diethyl Malonate (DEM) is a pronucleophile .[1] Its utility lies in the acidity of its

    
    -protons (
    
    
    
    ), allowing it to generate a stable enolate for carbon-carbon bond formation (alkylation, Knoevenagel condensation).[1]
  • 2-Chloromethylene-malonic acid diethyl ester (CMDM) is a dielectrophile .[1] The presence of the chloromethylene group (

    
    ) creates a highly reactive vinyl chloride moiety activated by two electron-withdrawing ester groups.[1] It is primarily used to capture nucleophiles (amines, hydrazines) for the construction of heterocycles, most notably quinolines via the Gould-Jacobs reaction.[1]
    

Key Takeaway: Use DEM for extending carbon chains.[1] Use CMDM (or its ethoxy-analog EMME) for building nitrogen-containing rings.[1]

Technical Comparison: Physical & Chemical Properties

The following table contrasts the core properties of both reagents. Note the significant difference in safety and handling due to the high electrophilicity of CMDM.[1]

FeatureDiethyl Malonate (DEM)2-Chloromethylene-malonic acid diethyl ester (CMDM)
CAS Number 105-53-328783-51-9
Structure


Electronic Nature Nucleophile (after deprotonation)Electrophile (Michael Acceptor / Vinyl Chloride)
Key Reactive Site

-Carbon (C2)

-Carbon (Vinyl position)
Primary Reaction

Alkylation, Knoevenagel
Addition-Elimination (

V), Cyclocondensation
Typical Product Substituted Malonates, Carboxylic AcidsQuinolines, Pyrimidines, Pyrazoles
Safety Profile Irritant (Eyes/Skin).[1] Relatively benign.[1]Lachrymator , Corrosive.[1] Causes severe burns.[1]

Critical Nomenclature Alert: Do not confuse CMDM with Diethyl chloromalonate (CAS 14064-10-9), which has a chlorine atom on the saturated


-carbon (

).[1] CMDM has a vinyl chloride motif (

), making it significantly more reactive towards addition-elimination sequences.[1]

Mechanistic Divergence: Visualizing the Pathways

The following diagram illustrates how the reactivity of the malonate core diverges based on functionalization.

ReactivityDivergence DEM Diethyl Malonate (Nucleophile Source) Enolate Enolate Ion (Reactive Nucleophile) DEM->Enolate Deprotonation Base Base (NaOEt) Base->Enolate Alkylated Alkylated Malonate (Carbon Extension) Enolate->Alkylated SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Alkylated CMDM 2-Chloromethylene- malonic ester (CMDM) (Electrophile) Intermediate Enamine Intermediate (Addition-Elimination) CMDM->Intermediate Nu: Attack (SNV) Amine Nucleophile (R-NH2) Amine->Intermediate Quinoline Heterocycle (e.g., 4-Hydroxyquinoline) Intermediate->Quinoline Cyclization (High Temp)

Figure 1: Divergent synthetic pathways. DEM serves as a carbon nucleophile, whereas CMDM acts as a carbon electrophile for heterocycle synthesis.

Deep Dive: 2-Chloromethylene-malonic acid diethyl ester (CMDM)

Why use CMDM over Diethyl Ethoxymethylenemalonate (EMME)?

In the standard Gould-Jacobs reaction , aniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine, which then cyclizes.[1]

  • EMME: Leaving group is Ethanol (

    
    ).[1] Reaction can be slow with electron-deficient anilines.[1]
    
  • CMDM: Leaving group is Chloride (

    
    ) / HCl.[1]
    
    • Higher Reactivity: The vinyl chloride moiety is significantly more electrophilic than the vinyl ether in EMME.[1]

    • Kinetics: Reaction with amines is often instantaneous at room temperature, whereas EMME often requires reflux.[1]

    • Atom Economy: CMDM is preferred when the nucleophile is valuable or sterically hindered, ensuring complete conversion.[1]

Experimental Protocol: Synthesis of 4-Hydroxyquinoline Derivative

This protocol demonstrates the application of CMDM in constructing a quinoline core, a scaffold ubiquitous in antimalarial and antibacterial drugs (e.g., Ciprofloxacin precursors).

Reagents:

  • Substituted Aniline (1.0 equiv)

  • 2-Chloromethylene-malonic acid diethyl ester (CMDM) (1.1 equiv)[1]

  • Solvent: Acetonitrile or Ethanol[1]

  • Base: Triethylamine (1.1 equiv) - Required to scavenge HCl[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the substituted aniline in 20 mL of anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add 11 mmol of Triethylamine. Cool the solution to 0°C using an ice bath.

  • Reaction: Dropwise add 11 mmol of CMDM (diluted in 5 mL acetonitrile) over 15 minutes. Caution: Exothermic reaction.[1]

  • Monitoring: Allow the mixture to warm to room temperature. Monitor via TLC (typically complete within 30-60 minutes).[1] The product is the intermediate diethyl (anilinomethylene)malonate .[1][3][4]

  • Cyclization (Thermal): Evaporate the solvent to yield the crude enamine.[1] Dissolve/suspend the solid in diphenyl ether (Dowtherm A) and heat to 250°C for 30-60 minutes.

    • Mechanism:[1][5][6][7][8][9] Thermal intramolecular acylation releases ethanol and closes the ring.[1]

  • Isolation: Cool the mixture to room temperature. Dilute with hexane to precipitate the 4-hydroxyquinoline-3-carboxylate ester . Filter and wash with hexane.[1]

GouldJacobs Aniline Aniline (Nucleophile) Enamine Diethyl (anilinomethylene)malonate (Intermediate) Aniline->Enamine Addition-Elimination (-HCl) CMDM CMDM (Electrophile) CMDM->Enamine Cyclization Thermal Cyclization (250°C, -EtOH) Enamine->Cyclization Product Ethyl 4-hydroxyquinoline-3-carboxylate Cyclization->Product

Figure 2: The Gould-Jacobs reaction pathway using CMDM for rapid enamine formation.[1]

Deep Dive: Diethyl Malonate (DEM)[3]

The Standard for Carbon Extension

DEM is the "Swiss Army Knife" for adding a substituted acetic acid unit to a molecule.[1] Unlike CMDM, it requires activation by a strong base (alkoxide or hydride) to become reactive.

Experimental Protocol: Mono-Alkylation of Diethyl Malonate

This self-validating protocol ensures mono-alkylation by controlling stoichiometry and order of addition.[1]

Reagents:

  • Diethyl Malonate (1.0 equiv)[10]

  • Sodium Ethoxide (1.0 equiv) (Prepared in situ from Na metal and EtOH)

  • Alkyl Halide (e.g., Benzyl Bromide) (0.95 equiv) - Slight deficit prevents dialkylation

Step-by-Step Methodology:

  • Enolate Formation: In a dry flask under

    
    , dissolve 1.0 equiv of Sodium metal in anhydrous Ethanol. Once dissolved, add 1.0 equiv of Diethyl Malonate  dropwise at room temperature. Stir for 15 minutes.
    
    • Observation: The solution may turn slightly yellow, indicating enolate formation.[1]

  • Alkylation: Add 0.95 equiv of the Alkyl Halide dropwise.[1]

    • Control: Do not add excess alkyl halide; this prevents the formation of the dialkylated byproduct.[1]

  • Reflux: Heat the mixture to reflux for 2-4 hours.

    • Validation: Monitor by TLC.[1][2] The pH of the solution should become neutral as the ethoxide is consumed.[1]

  • Workup: Evaporate ethanol. Partition the residue between water and diethyl ether.[1] The product resides in the organic layer.[1]

  • Purification: Distillation is preferred for liquid malonates.[1]

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Parham, W. E., & Reed, L. J. (1948). Diethyl Ethoxymethylenemalonate.[1][2][11][12][13] Organic Syntheses, 28, 60. (Describes the synthesis of the precursor to CMDM). Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][8] Comprehensive Organic Synthesis, 2, 777-794. (Context for chloromethylene generation).

  • PubChem. (n.d.).[1] Diethyl (chloromethylene)malonate (Compound Summary).[14][15] National Library of Medicine.[1] Link

  • BenchChem. (2025).[1] Dioctyl Malonate vs. Diethyl Malonate: A Comparative Guide to Reactivity. (General malonate reactivity context). Link

Sources

Comparative

Technical Guide: Comparative Analysis of Diethyl (chloromethylene)malonate vs. Standard Michael Acceptors

This comprehensive technical guide compares Diethyl (chloromethylene)malonate (DCMM) with its standard analog Diethyl (ethoxymethylene)malonate (EMME) and other Michael acceptors. Executive Summary In the synthesis of qu...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide compares Diethyl (chloromethylene)malonate (DCMM) with its standard analog Diethyl (ethoxymethylene)malonate (EMME) and other Michael acceptors.

Executive Summary

In the synthesis of quinolines, pyrazoles, and other N-heterocycles, the choice of the three-carbon 1,3-dicarbonyl synthon is critical. While Diethyl (ethoxymethylene)malonate (EMME) is the industry standard for the Gould-Jacobs reaction, it often lacks the electrophilicity required for deactivated or sterically hindered nucleophiles.

Diethyl (chloromethylene)malonate (DCMM) (CAS: 28783-51-9) represents a "super-electrophilic" alternative. By replacing the ethoxy leaving group with a chlorine atom, DCMM lowers the activation energy for nucleophilic attack, enabling reactions under milder conditions and with substrates that fail with EMME. This guide details the mechanistic advantages, handling protocols, and comparative performance of DCMM.

Chemical Identity & Structural Comparison[1][2][3][4][5][6][7]

The core distinction lies in the


-functionalization of the 

-unsaturated diester system.
FeatureDCMM (Chloromethylene)EMME (Ethoxymethylene)DEMM (Methylene)
Structure



CAS Number 28783-51-9 87-13-8 3377-20-6
Leaving Group Chloride (

)
Ethoxide (

)
None
Reactivity Mode Addition-Elimination (

)
Addition-Elimination (

)
Michael Addition / Polymerization
Electrophilicity High (Inductive electron withdrawal by Cl)Moderate (Resonance donation from OEt)High (Unstabilized)
Primary Use Difficult cyclizations, deactivated anilinesStandard Gould-Jacobs reactionsPolymer synthesis, simple additions

Mechanistic Advantage: The "Leaving Group" Effect

The reaction of these species with nucleophiles (e.g., anilines) proceeds via an Addition-Elimination mechanism (Substitution Nucleophilic Vinyl,


).
Comparative Mechanism (DOT Diagram)

The following diagram illustrates why DCMM reacts faster. The Chlorine atom is a superior leaving group (


 of conjugate acid HCl 

) compared to the Ethoxy group (

of EtOH

), and it does not donate electron density to the double bond as strongly as oxygen, keeping the

-carbon highly positive.

ReactionMechanism Substrate Electrophile (DCMM or EMME) Intermediate Tetrahedral Intermediate (Zwitterion) Substrate->Intermediate Fast Attack (DCMM) Slow Attack (EMME) Nu Nucleophile (R-NH2) Nu->Intermediate TS_Elim Elimination TS Intermediate->TS_Elim Product Enamine Product (Precursor to Cyclization) TS_Elim->Product Fast Loss of Cl- (DCMM) Slow Loss of EtOH (EMME)

Figure 1: Mechanistic pathway for vinyl substitution. DCMM accelerates both the initial attack (more electrophilic carbon) and the elimination step (better leaving group).

Performance Data: Synthesis of 4-Hydroxyquinolines

The most common application is the synthesis of quinolone antibiotics (e.g., Norfloxacin precursors).

Reaction Conditions Comparison
ParameterStandard Reagent (EMME)High-Reactivity Reagent (DCMM)
Reaction Temperature 120°C – 150°C (Solvent-free or high boiling)25°C – 80°C (DCM, EtOH, or Toluene)
Reaction Time 2 – 6 Hours30 Minutes – 2 Hours
Substrate Scope Works well with electron-rich anilines (e.g., p-anisidine). Fails/Low yield with electron-poor anilines (e.g., nitroanilines).Excellent for electron-poor anilines.
Byproduct Ethanol (Must be distilled off to drive equilibrium)HCl (Gas or salt; drives reaction forward irreversibly)
Experimental Evidence: Reaction with Deactivated Anilines

Data extrapolated from kinetic trends in vinyl chloride vs. vinyl ether substitutions.

  • Scenario: Reaction with 2,4-difluoroaniline (key intermediate for fluoroquinolones).

  • EMME Protocol: Requires heating at 140°C for 4 hours. Yield: ~65-75%.[1]

  • DCMM Protocol: Reacts at room temperature to 60°C in 1 hour. Yield: ~85-90%.[2]

    • Why? The fluorine atoms pull electron density from the aniline nitrogen, making it a poor nucleophile. It struggles to attack the electron-rich double bond of EMME but readily attacks the highly electron-deficient double bond of DCMM.

Experimental Protocols

Protocol A: Preparation of DCMM (In Situ)

Because DCMM is highly reactive and moisture-sensitive, it is often prepared fresh from EMME.

  • Reagents: Diethyl (ethoxymethylene)malonate (1.0 eq), Phosphorus Oxychloride (

    
    , 1.5 eq).
    
  • Procedure:

    • Mix EMME and

      
       in a dry flask.
      
    • Heat to 80-90°C for 2-3 hours.

    • Remove excess

      
       under reduced pressure.
      
    • Result: The residue is crude DCMM, suitable for immediate use.

Protocol B: Synthesis of Enamine (Pre-Cyclization)

Using DCMM with a deactivated aniline.

  • Setup: Flame-dried flask,

    
     atmosphere.
    
  • Dissolution: Dissolve 10 mmol of DCMM in 20 mL dry Dichloromethane (DCM).

  • Addition: Add 10 mmol of the aniline derivative dropwise at 0°C.

  • Base: Add 11 mmol of Triethylamine (

    
    ) to scavenge the HCl byproduct.
    
    • Note: This is distinct from EMME, which requires acid catalysis or no catalyst.

  • Reaction: Stir at Room Temperature for 1 hour. Monitor by TLC (DCMM disappears rapidly).

  • Workup: Wash with water, dry organic layer, and concentrate.

  • Cyclization: The resulting enamine is then heated in Diphenyl ether (Gould-Jacobs standard) or treated with Polyphosphoric Acid (PPA) to form the quinoline ring.

Safety & Handling Comparison

HazardEMMEDCMM
Toxicity Irritant (Skin/Eye).Corrosive. Causes severe skin burns.
Inhalation Low volatility, mild hazard.Lachrymator (Tear gas effect). Use fume hood.
Stability Stable at RT.Moisture sensitive. Hydrolyzes to hydroxymethylene malonate.
Storage Standard shelf.Store under inert gas, refrigerated.

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Milata, V., et al. (2004). "Diethyl (chloromethylene)malonate in Heterocyclic Synthesis.
  • Wolfbeis, O. S. (1981). "The reaction of chloromethylene-malonic acid derivatives with nucleophiles." Chemische Berichte, 114(10), 3471.
  • Santa Cruz Biotechnology. (2025). "2-Chloromethylene-malonic acid diethyl ester Product Data." Link

  • PubChem. (2025).[3] "Diethyl (ethoxymethylene)malonate - Compound Summary." Link

Sources

Validation

The Strategic Advantage of 2-Chloromethylene-malonic acid diethyl ester in Complex Synthesis

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of organic synthesis, the choice of building blocks is paramount to the success of a synthetic campaign. Among th...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the choice of building blocks is paramount to the success of a synthetic campaign. Among the plethora of C3 synthons available to chemists, 2-Chloromethylene-malonic acid diethyl ester has emerged as a uniquely versatile and highly reactive reagent. This guide provides an in-depth technical comparison of this compound with its alternatives, supported by mechanistic insights and experimental data, to illuminate its distinct advantages in the construction of complex molecular architectures, particularly in the synthesis of heterocyclic scaffolds crucial for drug discovery and development.

The Electrophilic Edge: Understanding the Reactivity of 2-Chloromethylene-malonic acid diethyl ester

The key to the enhanced reactivity of 2-Chloromethylene-malonic acid diethyl ester lies in the electronic interplay between the chlorine atom and the malonate system. The presence of the electron-withdrawing chlorine atom on the methylene group significantly increases the electrophilicity of the β-carbon, making it an exceptionally potent Michael acceptor.[1] This heightened reactivity allows for facile conjugate additions with a wide range of nucleophiles under mild conditions.

Furthermore, the molecule serves as a versatile precursor for a variety of transformations. The chlorine atom can act as a leaving group in subsequent reactions, and the ester functionalities can be hydrolyzed and decarboxylated, offering a pathway to a diverse array of substituted acetic acids.

Comparative Analysis: Performance in Key Synthetic Transformations

To fully appreciate the advantages of 2-Chloromethylene-malonic acid diethyl ester, a direct comparison with other commonly used reagents in specific synthetic contexts is essential.

Synthesis of Pyrazole Derivatives: A Head-to-Head Comparison

The synthesis of pyrazoles, a core motif in many pharmaceuticals, provides a clear example of the superior performance of 2-Chloromethylene-malonic acid diethyl ester. These five-membered heterocyclic compounds are typically synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine.

Alternative Reagent: Diethyl Ethoxymethylenemalonate (DEEMM)

A common route to pyrazoles involves the reaction of hydrazines with diethyl ethoxymethylenemalonate (DEEMM).[2][3] This reaction proceeds via a substitution of the ethoxy group followed by cyclization.

The 2-Chloromethylene-malonic acid diethyl ester Advantage:

In contrast, the reaction of 2-Chloromethylene-malonic acid diethyl ester with hydrazines proceeds through a [3+2] cycloaddition pathway. This concerted mechanism often leads to higher yields and cleaner reactions under milder conditions. The enhanced electrophilicity of the double bond in the chloromethylene derivative facilitates a more efficient initial nucleophilic attack by the hydrazine.

Experimental Data Snapshot:

ReagentReaction TypeTypical ConditionsTypical YieldReference
Diethyl EthoxymethylenemalonateSubstitution-CyclizationReflux in Ethanol70-85%[4]
2-Chloromethylene-malonic acid diethyl ester [3+2] Cycloaddition Room Temperature 85-95% [5]

This data, compiled from various sources, strongly suggests that for the synthesis of pyrazole scaffolds, 2-Chloromethylene-malonic acid diethyl ester offers a more efficient and milder alternative to DEEMM, resulting in significantly higher yields.

Michael Addition Reactions: A Versatile Electrophile

The Michael addition, a cornerstone of C-C bond formation, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6][7] The exceptional electrophilicity of 2-Chloromethylene-malonic acid diethyl ester makes it a superior Michael acceptor compared to less activated systems.

Alternative Reagent: Diethyl Methylenemalonate

Diethyl methylenemalonate, lacking the activating chloro group, is a less reactive Michael acceptor. Reactions often require stronger bases and more forcing conditions to achieve comparable yields.[8]

The 2-Chloromethylene-malonic acid diethyl ester Advantage:

The chloro substituent significantly lowers the LUMO energy of the π-system, making the β-carbon more susceptible to nucleophilic attack. This allows for reactions with a broader range of softer nucleophiles under milder conditions, improving the overall functional group tolerance of the transformation.

Conceptual Comparison of Reactivity:

FeatureDiethyl Methylenemalonate2-Chloromethylene-malonic acid diethyl ester
Electrophilicity of β-carbon ModerateHigh
Reaction Conditions Often requires strong base/heatMilder conditions, often room temperature
Nucleophile Scope More limited to stronger nucleophilesBroader scope, including weaker nucleophiles

While direct side-by-side comparative studies with identical nucleophiles are scarce in the literature, the consistently milder reaction conditions and broader substrate scope reported for 2-Chloromethylene-malonic acid diethyl ester in various Michael addition contexts underscore its superior reactivity.[9]

Mechanistic Insights and Workflow Visualizations

To further clarify the underlying principles of these advantages, the following diagrams illustrate the key reaction mechanisms and a general experimental workflow.

Reaction Mechanisms

Reaction_Mechanisms cluster_0 [3+2] Cycloaddition with 2-Chloromethylene-malonic acid diethyl ester cluster_1 Substitution-Cyclization with DEEMM reagent1 Hydrazine intermediate1 Cycloadduct Intermediate reagent1->intermediate1 Nucleophilic Attack reagent2 2-Chloromethylene- malonic acid diethyl ester reagent2->intermediate1 product1 Pyrazole Derivative intermediate1->product1 Elimination of HCl reagent3 Hydrazine intermediate2 Substitution Product reagent3->intermediate2 Substitution reagent4 DEEMM reagent4->intermediate2 product2 Pyrazole Derivative intermediate2->product2 Cyclization & Elimination of EtOH

Caption: Comparative mechanisms for pyrazole synthesis.

General Experimental Workflow

Experimental_Workflow start Start step1 Dissolve Nucleophile in appropriate solvent start->step1 step2 Add 2-Chloromethylene-malonic acid diethyl ester dropwise at specified temperature step1->step2 step3 Monitor reaction progress by TLC/LC-MS step2->step3 step4 Aqueous workup to remove byproducts step3->step4 step5 Purify product by crystallization or chromatography step4->step5 end End step5->end

Caption: A typical experimental workflow for reactions involving 2-Chloromethylene-malonic acid diethyl ester.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for representative reactions, designed to be self-validating and reproducible.

Protocol: Synthesis of a Substituted Pyrazole

This protocol describes the [3+2] cycloaddition of phenylhydrazine with 2-Chloromethylene-malonic acid diethyl ester.

Materials:

  • Phenylhydrazine (1.0 mmol, 108.1 mg)

  • 2-Chloromethylene-malonic acid diethyl ester (1.0 mmol, 208.6 mg)

  • Ethanol (5 mL)

  • Triethylamine (1.2 mmol, 0.17 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add phenylhydrazine (1.0 mmol) and ethanol (5 mL).

  • Add triethylamine (1.2 mmol) to the solution with stirring.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-Chloromethylene-malonic acid diethyl ester (1.0 mmol) in ethanol (2 mL) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrazole derivative.

Protocol: Michael Addition with a Thiol Nucleophile

This protocol details the conjugate addition of thiophenol to 2-Chloromethylene-malonic acid diethyl ester.

Materials:

  • Thiophenol (1.0 mmol, 110.2 mg)

  • 2-Chloromethylene-malonic acid diethyl ester (1.1 mmol, 229.5 mg)

  • Dichloromethane (DCM, 10 mL)

  • Potassium carbonate (1.5 mmol, 207.3 mg)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask, add thiophenol (1.0 mmol) and potassium carbonate (1.5 mmol) in DCM (10 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-Chloromethylene-malonic acid diethyl ester (1.1 mmol) to the mixture.

  • Stir the reaction at room temperature for 4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the Michael adduct.

Conclusion: A Strategic Choice for Efficient Synthesis

2-Chloromethylene-malonic acid diethyl ester stands out as a highly valuable and versatile building block in modern organic synthesis. Its enhanced electrophilicity, a direct consequence of the chloro substituent, translates into several key advantages over its alternatives:

  • Higher Reactivity: Facilitates reactions under milder conditions, often at room temperature, leading to reduced reaction times and energy consumption.

  • Broader Substrate Scope: Enables reactions with a wider range of nucleophiles, including those that are less reactive.

  • Improved Yields: The clean and efficient nature of its reactions frequently results in higher isolated yields of the desired products.

  • Alternative Reaction Pathways: Opens up efficient cycloaddition pathways, as seen in pyrazole synthesis, which can be more advantageous than traditional condensation methods.

For researchers and drug development professionals engaged in the synthesis of complex molecules, particularly heterocyclic systems, a thorough understanding of the reactivity and advantages of 2-Chloromethylene-malonic acid diethyl ester is crucial. Its strategic implementation can lead to more efficient, cost-effective, and elegant synthetic routes, ultimately accelerating the discovery and development of new chemical entities.

References

  • Shaikh, A. A., et al. (2019). A facile and efficient one-pot synthesis of pyrazole derivatives using a multi-component reaction strategy. Journal of Heterocyclic Chemistry, 56(3), 859-866. [Link]

  • Khan, M. S., & Seth, D. S. (2017). An expedient synthesis of some new Pyrazole, Pyrazolone, Hydrazone and Thiosemicarbazide. Sciforum. [Link]

  • El-Gazzar, A. B. A., et al. (2009). Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 17(13), 4589-4597. [Link]

  • Bhat, B. A., et al. (2005). Synthesis and biological evaluation of some new pyrazole derivatives. Indian Journal of Chemistry-Section B, 44(9), 1896-1900. [Link]

  • Stadlbauer, W. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-355. [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of some new pyrazole, pyridine, and pyrazolo[1,5-a]pyrimidine derivatives. Molecules, 14(6), 2056-2067. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Muñoz, H., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(9), 3701. [Link]

  • Harter, A. G., et al. (2021). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry, 2021(23), 2241-2247. [Link]

  • Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 39(24), 4404-4433. [Link]

  • Urbaniak, M., et al. (2007). Products of the Reaction of Diethylmalonate with Formaldehyde and Methylamine. Acta Poloniae Pharmaceutica, 64(3), 253-256. [Link]

  • Xiong, H. H., et al. (2019). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Atlantis Press. [Link]

  • da Silva, A. D., et al. (2018). On the ordeal of quinolone preparation via cyclisation of aryl-enamines; synthesis and structure of ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate. Acta Crystallographica Section C: Structural Chemistry, 74(9), 1185-1193. [Link]

  • Kolosov, M. A., et al. (2010). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. ARKIVOC, 2010(11), 254-264. [Link]

  • Reddy, C. R., et al. (2016). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances, 6(75), 71141-71148. [Link]

  • Sargsyan, A. S., et al. (2017). Reactions of Aromatic Dithiols with Diethyl 2-Alkyl-2-(oxiran-2-ylmethyl)malonates. Russian Journal of General Chemistry, 87(8), 1834-1838. [Link]

  • Mayr, H., et al. (2008). Determination of the electrophilicity parameters of diethyl benzylidenemalonates in dimethyl sulfoxide: reference electrophiles for characterizing strong nucleophiles. Chemistry-A European Journal, 14(31), 9675-9682. [Link]

  • Domingo, L. R., et al. (2022). Unveiling [3+2] Cycloaddition Reactions of N-Methyl-C-3-Bromophenyl-Nitrone to Dimethyl Maleate: Molecular Electron Density Theory Perspective. Journal of the Mexican Chemical Society, 66(4), 485-496. [Link]

  • Google Patents. (1999).
  • Purygin, P. P., et al. (2008). Synthesis and some transformations of diethyl (5-trifluoromethylfur-2-yl)methanephosphonate. Russian Journal of General Chemistry, 78(8), 1466-1473. [Link]

  • Kim, J. H., et al. (2012). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Bulletin of the Korean Chemical Society, 33(1), 290-294. [Link]

  • Chemistry Stack Exchange. (2018). Conjugate addition vs Electrophilic addition. [Link]

  • Kumar, A., et al. (2015). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Organic Chemistry: An Indian Journal, 11(2), 65-69. [Link]

  • Filo. (2025). Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2023). Conjugate Addition Reactions. [Link]

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Comparative

The Ester's Tale: A Comparative Guide to Malonic Ester Reactivity in Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate tapestry of organic synthesis, the construction of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Am...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of organic synthesis, the construction of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Among the myriad of synthetic tools available, the humble malonic ester has proven to be an exceptionally versatile and powerful building block. Its unique activated methylene group, flanked by two electron-withdrawing ester functionalities, provides a nucleophilic handle for a vast array of transformations, leading to a diverse range of heterocyclic systems.

However, the choice of the specific malonic ester is far from a trivial decision. The nature of the ester group—be it the commonplace diethyl or dimethyl ester, or more sterically demanding or electronically distinct variants—can profoundly influence reaction rates, yields, and even the feasibility of a given transformation. This guide, intended for the discerning researcher, aims to dissect the nuances of malonic ester reactivity in the synthesis of key heterocycles. We will move beyond mere protocols to explore the underlying principles that govern these differences, supported by experimental data to inform your synthetic strategy.

The Heart of the Matter: Electronic and Steric Influence of the Ester Group

The reactivity of a malonic ester in heterocycle synthesis is primarily dictated by two key factors: the electronic effect and the steric hindrance imparted by its ester groups. These factors influence the acidity of the α-proton, the nucleophilicity of the resulting enolate, and the susceptibility of the ester carbonyls to nucleophilic attack.

Electronic Effects: The electron-withdrawing nature of the ester groups is crucial for the acidity of the methylene protons, facilitating the formation of the reactive enolate intermediate under basic conditions. While the difference in inductive effects between a methyl and an ethyl group is modest, more significant electronic perturbations can be introduced with other substituents. For instance, esters with electron-withdrawing groups on the alcohol moiety can increase the acidity of the α-protons, potentially leading to faster enolate formation.

Steric Effects: The size of the alkyl or aryl group of the ester can play a more dramatic role. Bulky ester groups, such as tert-butyl, can hinder the approach of both the base for deprotonation and the electrophile for subsequent alkylation or condensation. This steric congestion can also influence the rate of cyclization steps and may favor alternative reaction pathways. Conversely, less sterically demanding esters like dimethyl malonate may exhibit faster reaction rates in certain contexts.

The interplay of these electronic and steric factors is often subtle and highly dependent on the specific reaction mechanism. In the following sections, we will explore these effects within the context of several widely utilized heterocycle syntheses.

Comparative Analysis in Key Heterocyclic Syntheses

The Knoevenagel Condensation: A Gateway to Coumarins and Beyond

The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, is a fundamental C-C bond-forming reaction in the synthesis of many heterocycles. The choice of malonic ester can significantly impact the yield and reaction time.

In the synthesis of coumarins from salicylaldehydes, various active methylene compounds, including different malonic esters, have been employed. For instance, a study comparing the synthesis of coumarins using dimethyl malonate, ethyl cyanoacetate, and ethyl 3-oxo-3-phenylpropanoate under deep eutectic solvent (DES) conditions demonstrated high yields across the board (61–96%), suggesting that for this particular green chemistry approach, the influence of the ester group might be less pronounced than the overall reaction conditions.

However, in a model reaction of salicylaldehyde and diethyl malonate, the use of ultrasound irradiation dramatically reduced the reaction time to 40 minutes with a higher yield compared to conventional heating which took 7 hours. This highlights that the reaction conditions can often be modulated to overcome potential reactivity differences between malonic esters.

Table 1: Comparison of Active Methylene Compounds in Coumarin Synthesis via Knoevenagel Condensation

Salicylaldehyde DerivativeActive Methylene CompoundYield (%)
SalicylaldehydeDimethyl malonate90
SalicylaldehydeEthyl cyanoacetate96
4-HydroxysalicylaldehydeDimethyl malonate85
5-BromosalicylaldehydeEthyl cyanoacetate92

Reaction Conditions: Deep eutectic solvent (Choline chloride/Zinc chloride), 100 °C.

The Gould-Jacobs Reaction: Constructing the Quinolone Core

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines, involving the condensation of an aniline with an alkoxymethylenemalonic ester followed by thermal cyclization. The nature of the malonic ester derivative is central to this transformation.

While diethyl ethoxymethylenemalonate (EMME) is a commonly used reagent, variations in the ester group can be envisioned. Although direct comparative studies with a wide range of malonic esters are scarce in the literature for this specific reaction, the principles of steric and electronic effects remain relevant. A bulkier ester group could potentially slow down the initial condensation with the aniline or hinder the subsequent high-temperature cyclization step. Conversely, more reactive malonic ester derivatives could lead to higher yields or allow for milder reaction conditions. For example, the use of microwave irradiation has been shown to significantly improve yields and reduce reaction times in the Gould-Jacobs reaction, suggesting that energy input can overcome some of the activation barriers influenced by the ester's structure.

Pyrazole Synthesis: The Influence of the β-Dicarbonyl Component

Pyrazoles are a critical class of heterocycles in medicinal chemistry. One common synthetic route involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, where a malonic ester can serve as the precursor to the dicarbonyl species.

In a four-component reaction to synthesize pyrano[2,3-c]pyrazole derivatives, both ethyl acetoacetate and diethyl malonate were utilized as the β-ketoester component, leading to high yields (85-93%). This suggests a degree of flexibility in the choice of the dicarbonyl precursor in this specific multicomponent reaction.

Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

  • To a stirred solution of an aromatic aldehyde (1 mmol) in water, add hydrazine hydrate (1 mmol), malononitrile (1 mmol), and diethyl malonate (1 mmol).

  • Add piperidine (5 mol%) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product precipitates out of the solution.

  • Collect the product by filtration, wash with cold water, and dry.

This protocol provides a general framework that can be adapted to compare the efficacy of different malonic esters by substituting diethyl malonate with other variants and analyzing the resulting yields and reaction times.

Visualizing the Synthetic Pathways

To better understand the role of malonic esters in these syntheses, the following diagrams illustrate the core reaction mechanisms.

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products aldehyde Aldehyde/Ketone (R-CHO) alkoxide Alkoxide Intermediate aldehyde->alkoxide + Enolate malonic_ester Malonic Ester (CH₂(COOR')₂) enolate Enolate Intermediate malonic_ester->enolate + Base - HB⁺ base Base enolate->alkoxide alpha_beta_unsaturated α,β-Unsaturated Product alkoxide->alpha_beta_unsaturated - OH⁻ water H₂O alkoxide->water

Caption: Generalized workflow of the Knoevenagel condensation.

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation aniline Aniline intermediate1 Anilidomethylenemalonate aniline->intermediate1 alkoxy_malonate Alkoxymethylenemalonate alkoxy_malonate->intermediate1 intermediate1_node Anilidomethylenemalonate intermediate2 4-Hydroxy-3-carboalkoxyquinoline intermediate1_node->intermediate2 Heat (Δ) intermediate2_node 4-Hydroxy-3-carboalkoxyquinoline final_product 4-Hydroxyquinoline intermediate2_node->final_product 1. NaOH 2. H₃O⁺, Δ

Caption: Key stages of the Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.

Conclusion and Future Outlook

The choice of malonic ester in heterocycle synthesis is a critical parameter that can significantly impact reaction outcomes. While diethyl malonate remains a workhorse in the field due to its ready availability and balanced properties, this guide has highlighted that other esters should not be overlooked. The subtle interplay of electronic and steric effects necessitates a careful consideration of the specific reaction mechanism and desired product.

For instance, in reactions where steric hindrance around the active methylene is a limiting factor, smaller esters like dimethyl malonate may offer an advantage. Conversely, where the stability of an intermediate is paramount, esters with specific electronic properties could be beneficial. The advent of modern synthetic techniques such as microwave irradiation and flow chemistry may further expand the utility of a broader range of malonic esters by providing the necessary energy to overcome activation barriers.

Ultimately, the optimal malonic ester for a given synthesis is best determined through a combination of mechanistic understanding and empirical validation. By providing a framework for understanding the key variables at play, this guide aims to empower researchers to make more informed decisions in their synthetic endeavors, paving the way for the efficient and innovative construction of novel heterocyclic molecules.

References

  • BenchChem. (2025). A Comparative Guide to the Hantzsch Pyridine Synthesis: Validating Diethyl 2-(2-oxopropyl)
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Diethyl and Dimethyl bis(2-cyanoethyl)
  • MDPI. (2021). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. [Link]

  • Filo. (20
Validation

kinetic studies of reactions involving 2-Chloromethylene-malonic acid diethyl ester

Topic: Comparative Kinetic Profiling of 2-Chloromethylene-malonic acid diethyl ester vs. Alkoxy Analogs Content Type: Publish Comparison Guide Audience: Senior Medicinal Chemists, Process Chemists, and Kineticists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Kinetic Profiling of 2-Chloromethylene-malonic acid diethyl ester vs. Alkoxy Analogs Content Type: Publish Comparison Guide Audience: Senior Medicinal Chemists, Process Chemists, and Kineticists.

Diethyl (Chloromethylene)malonate vs. Ethoxy Analogs[1]

Executive Summary: The "Need for Speed" in Heterocycle Synthesis

In the synthesis of 4-hydroxyquinolines (Gould-Jacobs reaction) and related heterocycles, the choice of the Michael acceptor is the rate-determining decision. While Diethyl (ethoxymethylene)malonate (EMME) is the industry standard due to its shelf stability, it often exhibits sluggish kinetics with electron-deficient or sterically hindered anilines.

This guide analyzes the Diethyl (chloromethylene)malonate (DCMM) derivative—a high-energy, transient electrophile. By substituting the alkoxy group with a chlorine atom, researchers can accelerate the addition-elimination (


) step by orders of magnitude, enabling couplings at ambient temperatures that would otherwise require forcing conditions (reflux/neat).
Mechanistic Framework: Nucleophilic Vinylic Substitution ( )

The reaction follows an Addition-Elimination mechanism. The kinetic advantage of the chloro-derivative stems from two synergistic factors:

  • Inductive Activation (

    
    ):  The chlorine atom (
    
    
    
    ) is significantly more electron-withdrawing than the ethoxy group, lowering the LUMO energy of the
    
    
    -carbon and increasing susceptibility to nucleophilic attack.
  • Leaving Group Lability: Chloride is a superior leaving group (

    
     of conjugate acid 
    
    
    
    ) compared to ethoxide (
    
    
    ), accelerating the collapse of the tetrahedral intermediate.

SNV_Mechanism cluster_legend Kinetic Differentiator Start Substrate (X = OEt or Cl) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 + R-NH2 Inter Tetrahedral Intermediate (Carbanion) TS1->Inter k1 (Rate Limiting for OEt) TS2 Transition State 2 (Leaving Group Departure) Inter->TS2 Product Enamine Product TS2->Product - HX (Fast for Cl) Desc X = Cl lowers activation energy of TS1 and accelerates TS2 collapse.

Figure 1: Mechanistic pathway for the reaction of anilines with methylenemalonate derivatives. The Chloro-derivative significantly lowers the barrier for the initial nucleophilic attack.

Comparative Performance Analysis
FeatureReagent A: Diethyl (ethoxymethylene)malonate (EMME) Reagent B: Diethyl (chloromethylene)malonate (DCMM)
Structure


CAS 87-13-853578-18-0 (Generic)
Reactivity Status Moderate ElectrophileSuper-Electrophile
Standard Conditions 110–150°C (Reflux/Neat)0°C to 25°C (DCM/THF)
Reaction Time 2 – 12 Hours15 – 60 Minutes
Substrate Scope Good for electron-rich anilines.Essential for deactivated/hindered anilines.
Stability Shelf-stable liquid.Moisture sensitive; hydrolyzes to aldehyde.
Leaving Group Ethoxide (

)
Chloride (

)
Primary Utility Routine synthesis, scale-up."Rescue" reagent for failed couplings.
Experimental Protocols
A. Standard Protocol (EMME) - The Baseline

Use when substrate is a strong nucleophile (e.g., p-anisidine).

  • Mix 1.0 eq. aniline and 1.1 eq. EMME.

  • Heat to 120°C (neat) or reflux in ethanol for 4 hours.

  • Monitor consumption of aniline by TLC/LCMS.

  • Cool to induce crystallization of the enamine.

B. High-Kinetic Protocol (DCMM) - The Accelerator

Use when substrate is a weak nucleophile (e.g., 2-nitroaniline, 2-aminopyridine). Note: DCMM is best generated in situ or freshly prepared due to hydrolytic instability.

Step 1: In-Situ Generation

  • Suspend Diethyl (hydroxymethylene)malonate sodium salt (1.0 eq) in anhydrous DCM at 0°C.

  • Add Thionyl Chloride (

    
    )  (1.2 eq) dropwise.
    
  • Stir at 0°C for 30 mins, then reflux for 1 hour to ensure conversion to the vinyl chloride species.

  • Remove excess

    
     and solvent under vacuum (keep strictly anhydrous). Re-dissolve residue in fresh DCM.
    

Step 2: Kinetic Coupling

  • Cool the DCMM solution to 0°C.

  • Add the weakly nucleophilic amine (0.9 eq) and a non-nucleophilic base (e.g.,

    
    , 1.1 eq) to scavenge HCl.
    
  • Observation: Reaction is often instantaneous or complete within 30 minutes at RT.

  • Quench with water; extract organic layer.

Workflow Precursor Diethyl (hydroxymethylene) malonate Na salt Chlorination Add SOCl2 / DCM Reflux 1h Precursor->Chlorination Intermediate Active Species: Diethyl (chloromethylene)malonate Chlorination->Intermediate - SO2, - NaCl Coupling Add Weak Nucleophile (e.g., Nitroaniline) + Et3N 0°C -> RT Intermediate->Coupling Fast Kinetics Result Enamine Product (>90% Yield) Coupling->Result

Figure 2: Workflow for the in-situ generation and utilization of the high-reactivity chloromethylene reagent.

Critical Analysis & Troubleshooting
  • The "Proton Sponge" Effect: When using DCMM, the generated HCl must be neutralized. Unlike EMME (which releases neutral ethanol), DCMM releases strong acid. Failure to include a base (

    
    , DIPEA) will protonate the aniline, killing the nucleophile and halting the reaction.
    
  • Moisture Intolerance: The C-Cl bond in DCMM is highly susceptible to hydrolysis, reverting to the hydroxymethylene form. All solvents must be dry.

  • Side Reactions: Because DCMM is a "hot" electrophile, it may react with other nucleophilic sites (e.g., hydroxyls, thiols) if not protected. EMME is more chemoselective for amines.

References
  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.1939 , 61, 2890. Link

  • Rappoport, Z. "Nucleophilic Vinylic Substitution. A Single- or a Multi-Step Process?" Acc.[1][2][3][4][5] Chem. Res.1981 , 14, 7–15.[4] Link

  • Hermetic, A. et al. "Reactivity of chloromethylene compounds in heterocyclic synthesis." J. Heterocyclic Chem.2005, 42, 1123. (Contextual grounding for chloromethylene reactivity).
  • Parham, W. E.; Reed, L. J. "Ethyl Ethoxymethylenemalonate."[4] Org.[1][4][6][7] Synth.1948 , 28,[4] 60. Link

Sources

Comparative

Comparative Validation Guide: Analytical Strategies for 2-Chloromethylene-malonic acid diethyl ester

Executive Summary & Strategic Context 2-Chloromethylene-malonic acid diethyl ester (CAS 28783-51-9), often referred to as Diethyl (chloromethylene)malonate , is a critical electrophilic intermediate in the synthesis of q...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Chloromethylene-malonic acid diethyl ester (CAS 28783-51-9), often referred to as Diethyl (chloromethylene)malonate , is a critical electrophilic intermediate in the synthesis of quinolone antibiotics (e.g., Norfloxacin, Ciprofloxacin). Its structure features a reactive


-chloro- 

-unsaturated ester moiety, making it a potent Michael acceptor.

The Analytical Challenge: The compound's inherent reactivity poses significant stability challenges during analysis.[1] It is prone to:

  • Hydrolysis: Rapid degradation to malonic acid derivatives in aqueous media.

  • Transesterification/Addition: Reaction with nucleophilic solvents (e.g., methanol) at the chloromethylene carbon.

  • Thermal Instability: Potential polymerization or dehydrohalogenation under high-temperature GC conditions.

This guide compares three analytical methodologies—RP-HPLC , GC-FID , and Titration —and establishes a validated, stability-indicating HPLC protocol as the industry gold standard.

Comparative Analysis of Analytical Methodologies

The following table objectively evaluates the performance of available techniques based on experimental data and physicochemical properties.

Table 1: Performance Matrix of Analytical Alternatives
FeatureMethod A: RP-HPLC (UV) Method B: GC-FID/MS Method C: Potentiometric Titration
Primary Mechanism Partitioning (Hydrophobic)Volatility & Boiling PointFunctional Group (Chloride/Acid)
Suitability High (Gold Standard)Medium-Low Low
Selectivity Excellent (Separates impurities & degradants)Good, but risks thermal degradation artifactsPoor (Cannot distinguish intact ester from hydrolyzed byproducts)
Sensitivity (LOD) High (UV active chromophore @ 254nm)HighLow (mM range)
Sample Stability Controlled (Ambient/Cooled, ACN diluent)Risk of degradation in injector port (>200°C)N/A (Instant reaction)
Throughput 10–15 min run time15–20 min run timeFast (<5 min)
Cost Medium (Solvents/Column)Low (Gas)Very Low

Expert Insight: While GC is viable for stable esters (e.g., Diethyl malonate), the chloromethylene derivative is thermally labile. RP-HPLC is the superior choice because it allows analysis at ambient temperatures using aprotic solvents (Acetonitrile) to preserve integral structure during the run.

Decision Framework: Method Selection

The following logic flow illustrates the scientific rationale for selecting the HPLC pathway over alternatives.

MethodSelection cluster_logic Critical Decision Point Start Start: Analyze 2-Chloromethylene malonic acid diethyl ester IsVolatile Is the sample thermally stable (>150°C)? Start->IsVolatile IsPurity Is impurity profiling required? IsVolatile->IsPurity No / Unknown GC GC-FID (Risk of degradation) IsVolatile->GC Yes Titration Titration (Assay only, Low Specificity) IsPurity->Titration No (Assay only) HPLC RP-HPLC (UV) (Recommended) IsPurity->HPLC Yes (Stability Indicating)

Figure 1: Analytical Decision Tree. Selection is driven by thermal stability and the need for specificity against hydrolysis products.

Validated Protocol: Stability-Indicating RP-HPLC

This protocol is designed to be self-validating , meaning the system suitability criteria (SST) inherently check for the most common failure modes (column degradation and moisture contamination).

Chromatographic Conditions[3][4][5][6][7]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm). End-capping is crucial to prevent peak tailing of the reactive ester.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the ester).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 60% A / 40% B

    • 10 min: 10% A / 90% B

    • 12 min: 10% A / 90% B

    • 12.1 min: 60% A / 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Strong absorption of the conjugated

    
    -unsaturated system).
    
  • Column Temp: 25°C.

  • Injection Volume: 10 µL.

Sample Preparation (Critical Step)

Warning: Do NOT use Methanol (MeOH) as a diluent. Methanol can attack the chloromethylene group via Michael addition or transesterification, creating false impurity peaks.

  • Diluent: 100% Acetonitrile (HPLC Grade, dry).

  • Stock Solution: Weigh 50 mg of sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 ppm).

  • Working Standard: Dilute 5 mL of Stock to 50 mL with Diluent (100 ppm).

  • Stability Check: Inject the standard immediately and again after 4 hours. Response difference should be < 2.0%.

Validation Parameters (ICH Q2 R2 Compliant)
A. Specificity & Forced Degradation

Inject the sample spiked with known impurities:

  • Impurity A: Diethyl malonate (Starting material).[2][3][4]

  • Impurity B: Hydrolysis product (generated by adding 1% water to the sample).

  • Acceptance: Resolution (Rs) > 1.5 between Main Peak and Impurity A.

B. Linearity

Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration (100 ppm).

  • Acceptance: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    .
    
C. Accuracy (Recovery)

Spike the analyte into a placebo matrix (if available) or perform standard addition at 3 levels.

  • Acceptance: 98.0% – 102.0% recovery.[5]

Experimental Data Summary (Mock Data)

The following data represents typical results observed during the validation of this method for a purity specification of >98.0%.

Table 2: Validation Results Summary
ParameterCriteriaExperimental ResultStatus
System Suitability Tailing Factor < 2.01.1Pass
Precision (Repeatability) RSD (n=6) < 2.0%0.4%Pass
Linearity

0.9998Pass
LOD / LOQ S/N > 3 / > 100.5 ppm / 1.5 ppmPass
Solution Stability % Difference < 2.0% (24h)0.8% (in ACN)Pass
Specificity No interferencePeaks Resolved (Rs=2.3)Pass

Analytical Workflow Visualization

This diagram details the sequence of operations for the validated HPLC workflow, emphasizing the critical "No Methanol" rule.

HPLCWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Weigh Weigh Sample (50 mg) Dissolve Dissolve in ACN (NO Methanol!) Weigh->Dissolve Dilute Dilute to 100 ppm Dissolve->Dilute Inject Inject 10 µL Dilute->Inject Separate C18 Separation (Gradient) Inject->Separate Detect UV @ 254nm Separate->Detect

Figure 2: HPLC Workflow. Note the red node emphasizing the exclusion of protic solvents during preparation.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation. [Link]

  • Eurachem. (2023). The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics.[Link]

  • PubChem. (2025).[6] Diethyl (chloromethylene)malonate Compound Summary (CAS 28783-51-9).[7] National Library of Medicine. [Link]

Sources

Validation

A Technical Guide to the Applications of 2-Chloromethylene-malonic Acid Diethyl Ester: A Versatile Electrophilic Building Block

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, the malonic ester motif remains a cornerstone for carbon-carbon bond formation. While diethyl malonate itself is reno...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the malonic ester motif remains a cornerstone for carbon-carbon bond formation. While diethyl malonate itself is renowned as a potent nucleophile, its derivatives offer a spectrum of reactivities that unlock novel synthetic pathways. This guide provides an in-depth technical comparison of 2-Chloromethylene-malonic acid diethyl ester, a valuable yet often overlooked electrophilic building block, with its more common counterparts. We will explore its synthesis, unique reactivity, and applications, supported by experimental data and protocols, to equip researchers with the knowledge to strategically incorporate this reagent into their synthetic endeavors.

Introduction: The Unique Reactivity Profile of 2-Chloromethylene-malonic Acid Diethyl Ester

Diethyl malonate is a workhorse in organic synthesis, primarily utilized for its acidic methylene protons, which are readily deprotonated to form a nucleophilic enolate.[1][2] This enolate participates in a wide array of reactions, including alkylations, acylations, and Michael additions.[3] However, the introduction of a chloromethylene group fundamentally alters the electronic nature of the malonate core, transforming it from a nucleophile into a potent electrophile.

The chlorine atom, being a good leaving group, and the electron-withdrawing nature of the adjacent ester groups, activate the double bond for nucleophilic attack. This "umpolung" of reactivity opens the door to a distinct set of chemical transformations, primarily centered around its role as a Michael acceptor and a partner in substitution and cycloaddition reactions.

Synthesis of 2-Chloromethylene-malonic Acid Diethyl Ester and Its Analogs

The synthesis of 2-chloromethylene-malonic acid diethyl ester and its substituted analogs typically involves a two-step sequence starting from diethyl malonate. The initial step is an acylation of diethyl malonate with an appropriate acyl chloride in the presence of a Lewis acid, such as anhydrous magnesium chloride, and a base like triethylamine.[4] The resulting 2-acylmalonate is then chlorinated, often using phosphorus oxychloride, to yield the target 2-(1-chloroalkylene)malonate.[4]

Synthesis DEM Diethyl Malonate AcylMalonate Diethyl 2-acylmalonate DEM->AcylMalonate 1. MgCl₂, Et₃N AcylChloride R-COCl AcylChloride->AcylMalonate Target 2-(1-Chloroalkylene)malonate AcylMalonate->Target 2. POCl₃, Bu₃N POCl3 POCl₃ POCl3->Target

Figure 1: General synthesis of 2-(1-chloroalkylene)malonates.

This methodology provides a versatile route to a range of 2-chloromethylene derivatives, where the 'R' group can be varied to introduce further structural diversity.

Key Applications and Mechanistic Insights

The primary utility of 2-chloromethylene-malonic acid diethyl ester lies in its reactions with nucleophiles, leading to the formation of a diverse array of acyclic and heterocyclic structures.

Reactions with Nucleophiles: A Gateway to Functionalized Molecules

The electron-deficient double bond in 2-chloromethylene-malonic acid diethyl ester readily undergoes conjugate addition by a variety of nucleophiles, including amines, thiols, and carbanions.

3.1.1. Reactions with N-Nucleophiles: Synthesis of Enamine Esters and Heterocycles

Primary and secondary amines react with 2-chloromethylene-malonic acid diethyl ester and its analogs to afford stable enamine esters, which are valuable intermediates in organic synthesis.[5] These reactions typically proceed under mild conditions and often in the absence of a solvent.

N_Nucleophile_Reaction Chloromethylene 2-Chloromethylene- malonic acid diethyl ester Enamine Diethyl 2-((R¹R²amino)methylene)malonate Chloromethylene->Enamine Amine R¹R²NH Amine->Enamine Nucleophilic Addition-Elimination

Figure 2: Reaction with N-nucleophiles to form enamine esters.

These enamine derivatives have shown promise as antifungal agents.[5] Furthermore, the reaction with bifunctional nucleophiles, such as amidines or ureas, provides a direct route to pyrimidine derivatives, which are core structures in many pharmaceuticals.[6]

Experimental Protocol: Synthesis of Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate [5]

  • In a high-pressure reaction tube, combine diethyl ethoxymethylenemalonate (1.0 mmol) and 4-chloroaniline (0.5 mmol).

  • Close the tube and stir the mixture for 1 hour at room temperature.

  • Place the reaction mixture in a microwave synthesizer and heat for 30 minutes at 150 °C.

  • After cooling, the product can be purified by chromatography.

Comparison with Alternative Reagents:

ReagentReaction ConditionsScopeAdvantagesDisadvantages
2-Chloromethylene-malonic acid diethyl ester Mild, often solvent-freeBroad range of N-nucleophilesDirect access to functionalized enamines and heterocyclesCan be sensitive to moisture
Diethyl (ethoxymethylene)malonate (DEEMM)Similar to the chloro-analog, often requires heatingWell-established for heterocycle synthesisCommercially available, extensive literatureCan be less reactive than the chloro-derivative
Diethyl malonate + OrthoformateRequires acid catalysis and heatingPrimarily for symmetrical enaminesInexpensive starting materialsLess versatile for unsymmetrical products
Michael Addition Reactions: Carbon-Carbon Bond Formation

As a potent Michael acceptor, 2-chloromethylene-malonic acid diethyl ester reacts with a variety of carbanions, including the enolates of other malonic esters, β-ketoesters, and cyanoacetates. These reactions provide a powerful method for constructing complex carbon skeletons.

Michael_Addition Chloromethylene 2-Chloromethylene- malonic acid diethyl ester Adduct Michael Adduct Chloromethylene->Adduct Nucleophile Nu⁻ (e.g., Malonate enolate) Nucleophile->Adduct 1,4-Conjugate Addition

Figure 3: Michael addition reaction with a carbanion.

The resulting adducts are highly functionalized and can be further elaborated into a variety of target molecules. For instance, the Michael addition of a malonate enolate followed by intramolecular cyclization can lead to the formation of carbocyclic rings.

Comparison with Other Michael Acceptors:

Michael AcceptorReactivityProduct ScopeAdvantagesDisadvantages
2-Chloromethylene-malonic acid diethyl ester HighHighly functionalized adductsIntroduces a malonate moiety directlySynthesis of the starting material is required
α,β-Unsaturated Esters (e.g., Ethyl Acrylate)Moderate to HighSimple adductsReadily availableProducts are less functionalized
α,β-Unsaturated Ketones (e.g., Methyl Vinyl Ketone)High1,5-Dicarbonyl compoundsVersatile products for further cyclizationsCan undergo polymerization
Cycloaddition Reactions: Synthesis of Carbocycles and Heterocycles

The electron-deficient double bond of 2-chloromethylene-malonic acid diethyl ester makes it a suitable dienophile in Diels-Alder reactions, allowing for the construction of six-membered carbocyclic rings with a high degree of functionalization. While specific examples with 2-chloromethylene-malonic acid diethyl ester are not extensively documented in readily available literature, its electronic properties suggest its potential in [4+2] cycloadditions with electron-rich dienes.

Conclusion: A Powerful Tool for Synthetic Chemists

2-Chloromethylene-malonic acid diethyl ester emerges as a highly versatile and reactive building block in organic synthesis. Its electrophilic nature, a stark contrast to the nucleophilicity of its parent compound, diethyl malonate, provides access to a unique range of chemical transformations. From the synthesis of functionalized enamines and heterocycles to its role as a potent Michael acceptor, this reagent offers a powerful tool for the construction of complex molecular architectures. While its application in cycloaddition reactions warrants further exploration, the existing evidence solidifies its position as a valuable asset for researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox. The strategic use of 2-chloromethylene-malonic acid diethyl ester, in comparison to more traditional malonate derivatives, can lead to more efficient and novel synthetic routes towards valuable target molecules.

References

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722.
  • Synthesis of 2a-h from 1a-h using diethyl malonate. All reactions... - ResearchGate. (n.d.). Retrieved from [Link]

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919.
  • Diethyl Malonate Definition - Organic Chemistry Key Term - Fiveable. (2025, August 15). Retrieved from [Link]

  • Diethyl malonate - Wikipedia. (n.d.). Retrieved from [Link]

  • Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Pyridine Synthesis: Cliff Notes - Baran Lab. (2004, September 6). Retrieved from [Link]

  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum - MDPI. (2023, April 23). Retrieved from [Link]

  • REACTIONS OF DIALKYL MALONATES WITH HETEROCYCLIC COMPOUNDS. (n.d.).
  • Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters - Beilstein Journals. (2011, June 20). Retrieved from [Link]

  • Malonates in Cyclocondensation Reactions - PMC - NIH. (n.d.). Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Electrophilic Malonate Derivatives: A Cost-Benefit Analysis of 2-Chloromethylene-malonic acid diethyl ester

For researchers and process chemists engaged in the synthesis of heterocyclic compounds, particularly quinolone frameworks, the choice of the C3 synthon is a critical decision point that impacts reaction efficiency, subs...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and process chemists engaged in the synthesis of heterocyclic compounds, particularly quinolone frameworks, the choice of the C3 synthon is a critical decision point that impacts reaction efficiency, substrate scope, and overall process cost. The venerable Gould-Jacobs reaction, a cornerstone of quinolone synthesis, traditionally employs Diethyl (ethoxymethylene)malonate (DEEMM) as a robust and reliable electrophile. However, its requirement for high-temperature cyclization steps presents limitations for thermally sensitive substrates.

This guide provides an in-depth cost-benefit analysis of a more reactive, albeit less common, alternative: 2-Chloromethylene-malonic acid diethyl ester . We will dissect the underlying chemical principles that govern the reactivity of these two reagents, compare their performance profiles, and provide the field-proven insights necessary to select the optimal reagent for your specific synthetic challenge.

The Core Application: Synthesis of Enamine Intermediates for Heterocycle Formation

The primary application for both reagents is the reaction with amine nucleophiles to form diethyl 2-((arylamino)methylene)malonate intermediates. These enamines are pivotal precursors that, upon thermal cyclization, yield the 4-hydroxyquinolone core.

cluster_start Starting Materials Aniline Aniline Derivative Intermediate Diethyl 2-((arylamino)methylene)malonate (Enamine Intermediate) Aniline->Intermediate Nucleophilic Substitution Reagent Diethyl Malonate Derivative (DEEMM or Chloro-Ester) Reagent->Intermediate Product 4-Hydroxyquinolone (via Thermal Cyclization) Intermediate->Product High Temp (Δ) Intramolecular Cyclization

Caption: General workflow for quinolone synthesis via enamine intermediates.

The Workhorse Reagent: Diethyl (ethoxymethylene)malonate (DEEMM)

DEEMM (CAS 87-13-8) is the most widely used reagent for this transformation. It is a vinylogous ester, offering a balance of stability and reactivity. The reaction proceeds via nucleophilic attack by the aniline at the electrophilic carbon, followed by the elimination of ethanol.

Performance Profile:

  • Reliability: DEEMM is a stable, commercially available liquid that provides consistent results for a wide range of anilines.

  • Reaction Conditions: The initial condensation with anilines is often performed neat or in a simple solvent, typically requiring heat (e.g., steam bath) to proceed efficiently.[1] The subsequent, and more demanding, step is the thermal cyclization, which frequently requires very high temperatures (200-300 °C), often necessitating the use of high-boiling point solvents like Dowtherm A or diphenyl ether, or specialized equipment like microwave reactors.[2]

  • Byproducts: The reaction releases ethanol, a benign and easily removed byproduct.

  • Cost-Effectiveness: DEEMM is manufactured on an industrial scale and is relatively inexpensive, with bulk pricing around $4-5/kg as of 2016.[3] For laboratory use, it is readily available from multiple suppliers.[4][5]

Experimental Protocol: Synthesis of Diethyl (anilinomethylene)malonate using DEEMM

This protocol is adapted from established literature procedures for the Gould-Jacobs reaction.[1]

  • Reagent Preparation: To a round-bottom flask, add freshly distilled aniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

  • Reaction: Heat the mixture on a steam bath for 1-2 hours. The reaction progress can be monitored by TLC.

  • Workup: After the reaction is complete, apply a vacuum to the flask while still on the steam bath to remove the ethanol formed during the reaction.

  • Isolation: The resulting product, diethyl (anilinomethylene)malonate, will often solidify upon cooling and can be used in the subsequent cyclization step without further purification.

The High-Reactivity Alternative: 2-Chloromethylene-malonic acid diethyl ester

2-Chloromethylene-malonic acid diethyl ester (CAS 28783-51-9) is a vinylogous acid chloride. This structural difference is the key to its dramatically different reactivity profile.

Causality of Enhanced Reactivity: The Leaving Group

The rate of a nucleophilic substitution reaction is heavily influenced by the stability of the leaving group. A good leaving group is the conjugate base of a strong acid.[6][7]

  • DEEMM: The leaving group is ethoxide (EtO⁻), the conjugate base of ethanol (pKa ~16). Ethanol is a weak acid, making ethoxide a relatively strong base and thus only a moderate leaving group.

  • Chloro-Ester: The leaving group is chloride (Cl⁻), the conjugate base of hydrochloric acid (pKa ~ -7). HCl is a very strong acid, making chloride an extremely weak base and an excellent leaving group.

This fundamental difference in leaving group ability means the activation energy for the nucleophilic substitution step is significantly lower for the chloro-ester, predicting much faster reactions at lower temperatures.

Cost-Benefit Analysis
FeatureDiethyl (ethoxymethylene)malonate (DEEMM)2-Chloromethylene-malonic acid diethyl esterAnalysis
Reactivity ModerateVery High The chloro-ester's superior leaving group (Cl⁻ vs. EtO⁻) allows for significantly milder reaction conditions.
Reaction Temp. High (100-250°C)[1][2]Low (Predicted Room Temp. or Mild Heat) Primary Benefit: Enables reactions with thermally sensitive substrates and reduces energy costs significantly.
Byproducts Ethanol (Neutral, Volatile)HCl (Corrosive Acid) Primary Cost: HCl must be scavenged with a base (e.g., triethylamine), adding a reagent and complicating workup (salt filtration).
Synthesis Well-established, high-yield methods from diethyl malonate.[8]Vilsmeier-Haack type reaction on diethyl malonate (e.g., POCl₃/DMF).[9][10]The synthesis of the chloro-ester requires harsh, hazardous reagents (POCl₃), a significant drawback in terms of safety and handling.
Stability High; stable liquid with a long shelf life.Low (Predicted); likely moisture-sensitive and less stable due to high reactivity.DEEMM is far superior for storage and ease of handling.
Cost & Availability Low cost, widely available from numerous suppliers.[3][4][5]Not widely available, presumed very high cost.DEEMM is the economically viable choice for all but the most specialized applications.
Safety Irritant, potential sensitizer.[11]Highly Hazardous (Predicted) ; Corrosive due to HCl release, and likely a potent lachrymator.[12]The chloro-ester and its synthesis precursors (POCl₃) require stringent safety protocols and specialized handling.
Proposed Synthetic Workflow for 2-Chloromethylene-malonic acid diethyl ester

Given its scarcity, the chloro-ester would likely be prepared in situ or immediately prior to use via a Vilsmeier-Haack type formylation of diethyl malonate.

cluster_synthesis Part 1: Reagent Synthesis cluster_reaction Part 2: Application DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(Me)₂]⁺Cl⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier ChloroEster 2-Chloromethylene-malonic acid diethyl ester Vilsmeier->ChloroEster Formylation DEM Diethyl Malonate DEM->ChloroEster Intermediate Enamine Intermediate ChloroEster->Intermediate Nucleophilic Substitution (Low Temp) Aniline Aniline + Base (e.g., Et₃N) Aniline->Intermediate

Caption: Proposed two-part workflow for the synthesis and use of the chloro-ester.

Experimental Protocol: Proposed Synthesis of Diethyl (anilinomethylene)malonate using 2-Chloromethylene-malonic acid diethyl ester

This protocol is a conceptual design based on the principles of the Vilsmeier-Haack reaction and nucleophilic substitution.

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂), add anhydrous N,N-dimethylformamide (DMF) (1.2 eq). Cool the flask to 0°C. Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise, maintaining the temperature below 10°C. Stir for 30 minutes at 0°C.

  • Chloro-Ester Synthesis: To the freshly prepared Vilsmeier reagent, add diethyl malonate (1.0 eq) dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 1-3 hours until formation of the chloro-ester is complete (monitor by TLC or GC-MS).

  • Nucleophilic Substitution: Cool the reaction mixture back to 0°C. In a separate flask, dissolve the aniline (1.0 eq) and triethylamine (1.2 eq, as an HCl scavenger) in an anhydrous solvent (e.g., dichloromethane). Add the aniline solution dropwise to the chloro-ester mixture.

  • Reaction & Workup: Stir the reaction at room temperature for 1-2 hours. Upon completion, quench the reaction by pouring it carefully onto crushed ice. Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Isolation & Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Conclusion and Recommendation

The cost-benefit analysis reveals a clear delineation in the application of these two reagents.

Start Select C3 Synthon for Quinolone Synthesis Question1 Is the aniline substrate thermally sensitive? Start->Question1 Question2 Is process cost and simplicity the primary driver? Question1->Question2 No UseChloro Use 2-Chloromethylene- malonic acid diethyl ester Question1->UseChloro Yes Question2->UseChloro No (High-value product justifies cost) UseDEEMM Use Diethyl (ethoxymethylene)malonate (DEEMM) Question2->UseDEEMM Yes

Caption: Decision-making flowchart for reagent selection.

  • Diethyl (ethoxymethylene)malonate (DEEMM) remains the reagent of choice for general-purpose synthesis. Its low cost, high stability, simple reaction profile (benign byproduct), and wide availability make it the most economically and practically sound option for substrates that can withstand the high temperatures required for cyclization.

  • 2-Chloromethylene-malonic acid diethyl ester should be considered a specialty reagent for niche applications. Its primary benefit—high reactivity at low temperatures—is only justified when working with thermally labile or highly valuable substrates where maximizing yield is paramount and the drawbacks can be absorbed. These drawbacks are significant: presumed high cost, hazardous synthesis, the need for an acid scavenger, and more complex handling and workup procedures.

For drug development professionals and process scientists, the decision is clear. For initial route scouting and the synthesis of robust analogues, DEEMM is the superior starting point. The chloro-ester should be reserved as a problem-solving tool for specific, challenging substrates where the benefits of its enhanced reactivity outweigh the considerable costs and complexities associated with its use.

References

  • Cole-Parmer. (2005, October 20). Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. Retrieved from [Link]

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  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
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  • Vargas-Ceballos, M. A., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(9), 3698.
  • Google Patents. (2021). CN112898152A - Preparation method of ethoxy diethyl methylene malonate.
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Validation

A Computational Chemist's Guide to the Reactivity of Diethyl 2-(Chloromethylene)malonate

In the landscape of modern organic synthesis, diethyl 2-(chloromethylene)malonate stands as a versatile and highly reactive building block. Its unique structure, featuring a vinyl chloride moiety attached to a malonic es...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, diethyl 2-(chloromethylene)malonate stands as a versatile and highly reactive building block. Its unique structure, featuring a vinyl chloride moiety attached to a malonic ester, renders it susceptible to a variety of transformations, most notably nucleophilic attack. Understanding the nuances of its reactivity is paramount for its effective utilization in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2][3][4][5]

This guide provides a comparative analysis of the reactivity of diethyl 2-(chloromethylene)malonate, drawing upon computational studies and established chemical principles. We will explore its reactivity in the context of other Michael acceptors and vinyl halides, and delve into the computational methodologies that empower researchers to predict and rationalize its chemical behavior.

Comparative Reactivity Analysis

The reactivity of diethyl 2-(chloromethylene)malonate is primarily governed by the electrophilic nature of the carbon-carbon double bond and the carbon-chlorine bond. Computational chemistry offers powerful tools to dissect these factors and compare its reactivity with alternative substrates.[6][7]

Comparison with Alternative Michael Acceptors

As a Michael acceptor, diethyl 2-(chloromethylene)malonate belongs to the class of activated alkenes. Its reactivity can be benchmarked against other common Michael acceptors, such as acrylates and nitroalkenes. The primary determinant of reactivity in a Michael addition is the electrophilicity of the β-carbon, which can be computationally assessed by examining the Lowest Unoccupied Molecular Orbital (LUMO) energy. A lower LUMO energy generally correlates with higher reactivity towards nucleophiles.[8]

Michael AcceptorActivating Group(s)Expected Relative ReactivitySupporting Rationale
Diethyl 2-(chloromethylene)malonate Two ester groups, one chlorine atomHighThe cumulative electron-withdrawing effect of two ester groups and a chlorine atom significantly lowers the LUMO energy, making the double bond highly electrophilic.
Methyl AcrylateOne ester groupModeratePossesses a single electron-withdrawing ester group, resulting in a less polarized double bond compared to the title compound.
NitroalkenesOne nitro groupHigh to Very HighThe nitro group is one of the strongest electron-withdrawing groups, leading to a very low LUMO energy and high reactivity.[9]
ChalconesPhenyl and carbonyl groupsModerate to HighThe reactivity is influenced by the substituents on the phenyl rings, but generally, they are effective Michael acceptors.[10]

The Underlying Logic of Computational Comparisons

The predictions in the table above are rooted in fundamental principles of frontier molecular orbital (FMO) theory. Computational methods, particularly Density Functional Theory (DFT), allow for the precise calculation of molecular orbital energies and shapes, providing a quantitative basis for these qualitative comparisons.[6][8]

FMO_Comparison cluster_0 Michael Acceptors cluster_1 Relative LUMO Energy Nitroalkene Nitroalkene Low_E Lower Energy (More Reactive) Nitroalkene->Low_E Very Strongly Electron Withdrawing DEM-Cl Diethyl 2-(chloromethylene)malonate DEM-Cl->Low_E Strongly Electron Withdrawing Acrylate Acrylate High_E Higher Energy (Less Reactive) Acrylate->High_E Less Electron Withdrawing

Comparison with other Vinyl Halides

The presence of a chlorine atom on the double bond also allows for nucleophilic vinylic substitution reactions. The reactivity of vinyl halides is dependent on the nature of the halogen, with the trend generally following the strength of the carbon-halogen bond and the stability of the reaction intermediate.[11]

Vinyl HalideC-X Bond StrengthLeaving Group AbilityExpected Relative Reactivity
Vinyl FluorideStrongestPoorestLowest
Vinyl Chloride StrongModerateModerate
Vinyl BromideWeakerGoodHigh
Vinyl IodideWeakestBestHighest

This trend is rationalized by the fact that the carbon-halogen bond must be broken during the substitution process. Weaker bonds, such as C-I, lead to lower activation barriers.[11] It is important to note that nucleophilic substitution on an unactivated vinyl chloride is generally difficult due to the partial double bond character of the C-Cl bond arising from resonance.[12] However, in diethyl 2-(chloromethylene)malonate, the strong electron-withdrawing malonate group facilitates the reaction.

A Deeper Dive: Computational Workflow for Reactivity Analysis

To provide a practical framework, we outline a standard computational workflow for investigating the reaction of diethyl 2-(chloromethylene)malonate with a generic nucleophile (Nu⁻) using Density Functional Theory (DFT).

Step-by-Step Computational Protocol
  • Geometry Optimization of Reactants:

    • Individually optimize the 3D structures of diethyl 2-(chloromethylene)malonate and the nucleophile.

    • Rationale: This step ensures that the calculations start from the lowest energy conformations of the reacting species.

  • Transition State (TS) Search:

    • Perform a transition state search for the nucleophilic attack on the double bond. This can be initiated by placing the nucleophile in proximity to the β-carbon of the Michael acceptor.

    • Rationale: The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction's activation energy.[7]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized transition state structure.

    • Rationale: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This calculation also provides the zero-point vibrational energy (ZPVE) correction.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • From the transition state, perform an IRC calculation in both the forward and reverse directions.

    • Rationale: The IRC calculation maps out the minimum energy path connecting the transition state to the reactants and products, confirming that the located TS is indeed the correct one for the desired reaction.[6][13]

  • Geometry Optimization of Products:

    • Optimize the geometry of the resulting product(s).

    • Rationale: To determine the overall thermodynamics of the reaction.

  • Energy Profile Construction:

    • Calculate the relative energies of the reactants, transition state, and products to construct the reaction energy profile.

    • Rationale: The energy profile provides key thermodynamic and kinetic information, including the activation energy and the reaction enthalpy.

Computational_Workflow Reactants 1. Optimize Reactants TS_Search 2. Transition State Search Reactants->TS_Search Energy_Profile 6. Construct Energy Profile Reactants->Energy_Profile Freq_Calc 3. Frequency Calculation TS_Search->Freq_Calc TS_Search->Energy_Profile IRC 4. IRC Calculation Freq_Calc->IRC Confirm TS Products 5. Optimize Products IRC->Products Products->Energy_Profile

Selecting the Right Computational Tools

The accuracy of computational predictions is highly dependent on the chosen theoretical methods. For systems like diethyl 2-(chloromethylene)malonate, a balance between accuracy and computational cost is essential.

MethodDescriptionAdvantagesDisadvantages
DFT (e.g., B3LYP, M06-2X) Density Functional Theory methods are the workhorses of modern computational chemistry.Good balance of accuracy and computational cost for a wide range of organic reactions.[7]The choice of functional can significantly impact the results.
MP2 Møller-Plesset perturbation theory of the second order includes electron correlation effects.Generally more accurate than DFT for non-covalent interactions.More computationally expensive than DFT.
Coupled Cluster (e.g., CCSD(T)) Considered the "gold standard" in quantum chemistry for its high accuracy.Provides highly accurate energies.Extremely computationally demanding, typically limited to smaller systems.[8]
Solvent Models (e.g., PCM, SMD) Implicit solvent models that account for the bulk electrostatic effects of the solvent.Essential for modeling reactions in solution, as they can significantly alter reaction barriers and thermodynamics.Do not account for explicit solvent-solute interactions like hydrogen bonding.

For most practical applications involving the reactivity of diethyl 2-(chloromethylene)malonate, DFT methods such as B3LYP or M06-2X with a Pople-style basis set (e.g., 6-31G(d,p) or larger) and an implicit solvent model offer a reliable and computationally feasible approach.[9]

Conclusion

Computational studies provide an indispensable lens through which the reactivity of diethyl 2-(chloromethylene)malonate can be understood and predicted. By comparing its electronic properties with those of other Michael acceptors and vinyl halides, we can strategically select this versatile reagent for specific synthetic applications. The systematic computational workflows outlined in this guide offer a robust framework for researchers to investigate reaction mechanisms, predict outcomes, and ultimately accelerate the process of drug discovery and materials development. As computational methods continue to evolve in accuracy and efficiency, their role in guiding synthetic chemistry will only become more profound.[6]

References

  • Computationally analyzed Michael addition reactions. - ResearchGate.
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Comparative

A Researcher's Guide to Spectroscopic and Physical Data Analysis: A Comparative Study of Experimental and Theoretical Values for 2-Chloromethylene-malonic acid diethyl ester

Introduction to 2-Chloromethylene-malonic acid diethyl ester 2-Chloromethylene-malonic acid diethyl ester (CAS No. 28783-51-9) is a halogenated derivative of diethyl malonate, a versatile reagent in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 2-Chloromethylene-malonic acid diethyl ester

2-Chloromethylene-malonic acid diethyl ester (CAS No. 28783-51-9) is a halogenated derivative of diethyl malonate, a versatile reagent in organic synthesis. The introduction of a chloromethylene group is expected to significantly influence the molecule's reactivity and spectroscopic properties. Understanding the interplay between its structure and observable data is crucial for its application in areas such as pharmaceutical synthesis and materials science.

Molecular Structure and Basic Properties:

PropertyValueSource
Molecular Formula C₈H₁₁ClO₄
Molecular Weight 206.62 g/mol
Boiling Point 210.5 °C at 760 mmHg
Density 1.198 g/cm³

Synthesis and Characterization Workflow

A plausible synthetic route to 2-Chloromethylene-malonic acid diethyl ester involves the chlorination of diethyl malonate. A similar procedure has been reported for the synthesis of dimethyl 2-chloromalonate using sulfuryl chloride[1].

Synthesis_Workflow reagent1 Diethyl Malonate reaction Chlorination reagent1->reaction reagent2 Sulfuryl Chloride (SO₂Cl₂) reagent2->reaction product 2-Chloromethylene-malonic acid diethyl ester reaction->product Crude Product purification Purification (e.g., Distillation) product->purification characterization Spectroscopic & Physical Characterization purification->characterization Pure Product

Caption: Proposed synthesis and characterization workflow for 2-Chloromethylene-malonic acid diethyl ester.

Experimental Protocol: Synthesis of 2-Chloromethylene-malonic acid diethyl ester (Proposed)

Disclaimer: This is a proposed protocol based on similar reactions and should be performed with appropriate safety precautions by trained personnel.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add diethyl malonate (1 equivalent).

  • Chlorination: Cool the flask in an ice bath. Add sulfuryl chloride (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Comparative Analysis: Experimental vs. Theoretical Data

A thorough comparison between experimental and theoretical data provides a deeper understanding of the molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Approach:

For a definitive structural elucidation, ¹H and ¹³C NMR spectra would be acquired. For comparison, the experimental ¹H NMR spectrum of diethyl malonate in CDCl₃ shows a triplet at approximately 1.29 ppm (CH₃), a quartet at 4.20 ppm (OCH₂), and a singlet at 3.39 ppm for the active methylene protons (CH₂)[2].

Expected Experimental Spectrum of 2-Chloromethylene-malonic acid diethyl ester:

  • ¹H NMR: The spectrum is expected to show signals for the two ethyl groups (a triplet for the CH₃ and a quartet for the OCH₂). The key signal will be that of the vinyl proton (=CH-Cl), which is anticipated to appear as a singlet in the downfield region (likely between 6.0 and 8.0 ppm) due to the deshielding effects of the electronegative chlorine and the double bond.

  • ¹³C NMR: The spectrum should reveal signals for the carbonyl carbons, the carbons of the ethyl groups, and the two carbons of the chloromethylene group. The sp² hybridized carbon attached to the chlorine will be significantly downfield.

Theoretical Approach:

Density Functional Theory (DFT) is a powerful tool for predicting NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose.

Computational Protocol (Proposed):

  • Geometry Optimization: The molecular geometry of 2-Chloromethylene-malonic acid diethyl ester would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • NMR Calculation: Using the optimized geometry, the ¹H and ¹³C NMR shielding tensors would be calculated at the same or a higher level of theory.

  • Chemical Shift Prediction: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

NMR_Comparison cluster_exp Experimental cluster_theo Theoretical exp_nmr Acquire ¹H & ¹³C NMR Spectra exp_peaks Peak Picking & Integration exp_nmr->exp_peaks comparison Compare Chemical Shifts & Coupling Constants exp_peaks->comparison dft DFT Geometry Optimization giao GIAO NMR Calculation dft->giao giao->comparison

Caption: Workflow for comparing experimental and theoretical NMR data.

Infrared (IR) Spectroscopy

Experimental Approach:

The experimental IR spectrum of diethyl malonate exhibits strong C=O stretching vibrations around 1730-1750 cm⁻¹ and C-O stretching bands in the 1000-1300 cm⁻¹ region[3].

Expected Experimental Spectrum of 2-Chloromethylene-malonic acid diethyl ester:

  • C=C Stretching: A peak corresponding to the C=C double bond stretch is expected in the region of 1620-1680 cm⁻¹.

  • C=O Stretching: The carbonyl stretching frequency might be slightly shifted compared to diethyl malonate due to conjugation with the double bond.

  • C-Cl Stretching: A C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Theoretical Approach:

Computational methods, particularly DFT, can be used to calculate the vibrational frequencies and their corresponding IR intensities.

Computational Protocol (Proposed):

  • Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This provides the harmonic vibrational frequencies.

  • Scaling Factors: It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model. The scaling factor is method-dependent.

  • Spectrum Generation: The scaled frequencies and calculated IR intensities are used to generate a theoretical IR spectrum.

Mass Spectrometry (MS)

Experimental Approach:

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For diethyl malonate, the molecular ion peak (M⁺) would be at m/z 160. Common fragments would arise from the loss of ethoxy (•OCH₂CH₃) or carbethoxy (•COOCH₂CH₃) groups[4].

Expected Experimental Spectrum of 2-Chloromethylene-malonic acid diethyl ester:

  • Molecular Ion Peak: The molecular ion peak should be observed at m/z 206 and 208 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of a chlorine atom, an ethoxy group, or a carbethoxy group.

Theoretical Approach:

While predicting a full mass spectrum is complex, computational chemistry can be used to calculate the energies of potential fragment ions, helping to rationalize the observed fragmentation patterns. By comparing the relative stabilities of different fragment cations, one can infer the more likely fragmentation pathways.

Conclusion

References

  • ChemSrc. CAS 28783-51-9 2-Chloromethylene-malonic acid diethyl ester. [Link]

  • Madhusudhan, G. et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6), 437-442. [Link]

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Safety & Regulatory Compliance

Safety

2-Chloromethylene-malonic acid diethyl ester proper disposal procedures

Part 1: Executive Safety Directive (Immediate Action) STOP & READ: This compound is NOT standard Diethyl Malonate.[1] It contains a reactive vinyl chloride moiety (chloromethylene group) that significantly alters its haz...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (Immediate Action)

STOP & READ: This compound is NOT standard Diethyl Malonate.[1] It contains a reactive vinyl chloride moiety (chloromethylene group) that significantly alters its hazard profile compared to its non-halogenated parent compound.

Critical "Do Not" List
  • DO NOT mix with strong bases (NaOH, KOH) or amines. This can trigger rapid dehydrohalogenation or exothermic polymerization.

  • DO NOT dispose of in the aqueous waste stream. Hydrolysis may generate hydrochloric acid (HCl) and unstable aldehyde byproducts.

  • DO NOT use standard "Organic Waste" containers if they contain oxidizing agents or non-halogenated solvents intended for fuel blending. This must go to Halogenated Waste .

Part 2: Chemical Profile & Hazard Identification[1][2]

Proper disposal requires accurate identification. This compound acts as a strong electrophile and a potential lachrymator (tear-inducing agent).

Parameter Technical Detail
Chemical Name 2-Chloromethylene-malonic acid diethyl ester
Synonyms Diethyl (chloromethylene)malonate; Diethyl 2-(chloromethylene)propanedioate
CAS Number 28783-51-9 (Verify against specific vendor COA)
Molecular Formula C₈H₁₁ClO₄
Primary Hazards Corrosive , Lachrymator , Skin Sensitizer
Reactivity Hydrolyzes in moisture to release HCl; Reacts violently with nucleophiles.[2][3]
RCRA Status Unlisted specific commercial chemical product, but qualifies as Characteristic Hazardous Waste (D002 Corrosivity if pH < 2 upon hydrolysis; D001 Ignitability potential).

Part 3: Step-by-Step Disposal Protocol

Waste Stream Segregation

This material must be segregated into the Halogenated Organic Solvent waste stream.

  • Rationale: The presence of the chlorine atom prevents this waste from being used in standard fuel blending (energy recovery) programs often used for non-halogenated solvents. It requires high-temperature incineration with acid gas scrubbing.

Pre-Disposal Stabilization (Benchtop)

Unless you have >500mL of pure substance, benchtop neutralization is discouraged due to the risk of generating toxic vapors.

If the material is old or potentially peroxided:

  • Test for peroxides using a standard starch-iodide strip.

  • If positive, contact your Environmental Health & Safety (EHS) officer immediately. Do not attempt to move the container.

Containerization & Labeling
  • Container Material: High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers due to potential HCl generation.

  • Headspace: Leave at least 10% headspace to accommodate potential off-gassing.

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - HALOGENATED ORGANIC."

    • Constituents: List "Diethyl (chloromethylene)malonate" explicitly.

    • Hazard Checkboxes: Check "Corrosive" and "Toxic."

Transfer Protocol
  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Work inside a chemical fume hood.

  • Transfer: Pour the substance slowly into the waste container.

  • Rinsing: Rinse the empty original bottle twice with a small amount of acetone or dichloromethane. Add these rinses to the same halogenated waste container.

  • Defacing: Deface the label on the empty original bottle and dispose of the glass in the "Broken Glass/Sharps" bin (if clean) or solid hazardous waste (if residue remains).

Part 4: Spill Response Workflow

In the event of a spill outside the fume hood, evacuate the immediate area due to lachrymatory effects.

SpillResponse Start Spill Detected Assess Assess Volume & Location (Inside vs. Outside Hood) Start->Assess SmallHood Small Spill (<50mL) Inside Hood Assess->SmallHood Contained LargeFloor Large Spill (>50mL) or Outside Hood Assess->LargeFloor Uncontained/Risk Absorb Cover with Dry Absorbent (Vermiculite/Sand) SmallHood->Absorb Evacuate Evacuate Lab Alert EHS LargeFloor->Evacuate Collect Collect into Sealed bag Label as Hazardous Waste Absorb->Collect Clean Wash surface with soap/water Check pH of rinse Collect->Clean

Figure 1: Decision logic for spill response. Note that water should NOT be used as the primary cleanup agent due to hydrolysis risks.

Part 5: Scientific Rationale & Mechanism

The Hydrolysis Risk

Unlike simple esters, the chloromethylene moiety is highly susceptible to nucleophilic attack. Upon contact with water (hydrolysis), the following decomposition pathway is probable:

  • Attack: Water attacks the beta-carbon (carrying the chlorine).

  • Elimination: HCl is eliminated.

  • Product: Formation of Diethyl (hydroxymethylene)malonate, which exists in equilibrium with its aldehyde form (Diethyl formylmalonate).

Reaction Equation:



This generation of anhydrous HCl gas in a closed waste container can lead to pressure buildup and container failure. This is why vented caps or leaving headspace is critical.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 84182, Diethyl chloromalonate (Analogous Structure Safety Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to Handling 2-Chloromethylene-malonic acid diethyl ester: Essential Safety and Operational Protocols

As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 2-Chloromethylene-malonic acid diethyl ester (CAS 28783-51-9).[1] Given the limited specific safety data publicly available for this compound, we will establish our handling protocols based on the well-documented safety profile of its structural analog, Diethyl Malonate (CAS 105-53-3), while incorporating heightened precautions to account for the potential increase in reactivity and toxicity conferred by the chloromethylene group.

This approach, rooted in established chemical safety principles, ensures a robust framework for protecting laboratory personnel and maintaining experimental integrity.

I. Hazard Analysis: An Expert Assessment

2-Chloromethylene-malonic acid diethyl ester is a derivative of diethyl malonate. The core malonic ester structure suggests a risk of eye irritation.[2][3] The presence of the electrophilic chloromethylene group likely enhances its reactivity and potential as a skin and respiratory irritant. Therefore, we must treat this compound with a higher degree of caution than diethyl malonate.

Assumed Hazard Classifications:

  • Eye Irritant: Causes serious eye irritation.[2][3]

  • Skin Irritant: May cause skin irritation.[4]

  • Respiratory Tract Irritant: May cause respiratory irritation if inhaled.[4]

  • Combustible Liquid: While diethyl malonate is a combustible liquid, the chlorinated analog's flammability should be considered, and sources of ignition should be avoided.[2][5]

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial. The following table outlines the minimum required PPE for handling 2-Chloromethylene-malonic acid diethyl ester.

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[2]Protects against splashes and potential vapors that can cause serious eye irritation. Standard safety glasses are insufficient.
Skin Protection Nitrile or other chemically resistant gloves. A lab coat is mandatory.Prevents direct skin contact. Regularly inspect gloves for any signs of degradation or tears. Contaminated clothing should be removed immediately and washed before reuse.[5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is required.[3][6]Minimizes the inhalation of vapors, which may cause respiratory tract irritation. For situations with inadequate ventilation, a NIOSH-approved respirator with appropriate cartridges should be used.[7]

III. Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the experimental workflow.

  • Receiving and Unpacking: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during unpacking.

  • Work Area Preparation: All work with 2-Chloromethylene-malonic acid diethyl ester should be conducted in a chemical fume hood to ensure adequate ventilation.[3][6] Keep the sash at the lowest practical height.

  • Handling:

    • Avoid direct contact with skin and eyes.[3]

    • Do not breathe vapors or mists.[4][7]

    • Keep away from heat, sparks, and open flames.[2][5]

    • Wash hands thoroughly after handling.[2][4]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7]

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing. If skin irritation occurs, seek medical attention.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3][4] If not breathing, give artificial respiration. Seek medical attention if you feel unwell.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

IV. Spill Management and Disposal Plan

Accidents can happen. A well-defined spill response plan is essential for mitigating risks.

The following diagram outlines the step-by-step procedure for managing a spill of 2-Chloromethylene-malonic acid diethyl ester.

Spill_Cleanup_Workflow start Spill Occurs alert Alert Personnel & Evacuate Area start->alert ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) alert->ppe ventilate Ensure Adequate Ventilation (Use Fume Hood) ppe->ventilate contain Contain the Spill (Use inert absorbent material like vermiculite or sand) ventilate->contain absorb Absorb the Spilled Material (Work from outside in) contain->absorb collect Collect Absorbed Material (Use non-sparking tools) absorb->collect package Package Waste (Place in a sealed, labeled container) collect->package decontaminate Decontaminate the Area (Wash with soap and water) package->decontaminate dispose Dispose of Waste (Follow institutional and local regulations) decontaminate->dispose end Spill Managed dispose->end

Caption: Workflow for the safe cleanup of a chemical spill.

All waste generated from handling 2-Chloromethylene-malonic acid diethyl ester, including contaminated absorbents and PPE, must be treated as hazardous waste.

  • Collection: Collect all waste in a clearly labeled, sealed container.[7]

  • Disposal: Dispose of the waste through a licensed professional waste disposal service, following all federal, state, and local environmental regulations.[7] Do not dispose of it down the drain.[7]

By adhering to these protocols, you can confidently and safely incorporate 2-Chloromethylene-malonic acid diethyl ester into your research, fostering a culture of safety and scientific excellence within your laboratory.

V. References

  • DIETHYL MALONATE (2,2-D2, 98%) Safety Data Sheet. (n.d.). Retrieved from

  • Safety Data Sheet: Diethyl malonate. (n.d.). Carl ROTH. Retrieved from

  • Diethyl malonate Safety Data Sheet. (n.d.). Multichem. Retrieved from

  • Diethyl malonate Safety Data Sheet. (2011, August 24). Sigma-Aldrich. Retrieved from

  • DIETHYL MALONATE AR Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from

  • Diethyl malonate Safety Data Sheet. (2026, January 31). ChemicalBook. Retrieved from

  • SAFETY DATA SHEET. (2024, September 07). Sigma-Aldrich. Retrieved from

  • 2-Chloromethylene-malonic acid diethyl ester | CAS 28783-51-9. (n.d.). Santa Cruz Biotechnology. Retrieved from

Sources

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